molecular formula C7H8N4O2S B8100490 N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B8100490
M. Wt: 212.23 g/mol
InChI Key: BGVJHAYXHSRENE-UHFFFAOYSA-N
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Description

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C7H8N4O2S and its molecular weight is 212.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-11(14(2,12)13)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVJHAYXHSRENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CN=C1C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthetic utility, and handling protocols for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8).[1] This compound serves as a critical "linchpin" intermediate in the synthesis of Focal Adhesion Kinase (FAK) inhibitors, most notably Defectinib (VS-6063) .[1]

Technical Guide & Synthetic Workflow

Executive Summary & Pharmacophore Analysis

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a functionalized pyrazine building block designed for high-precision medicinal chemistry.[1] Its structure combines an electron-deficient pyrazine ring with two orthogonal functional handles:[1]

  • C3-Nitrile (-CN): A latent electrophile and precursor to primary amines (via reduction) or carboxamides (via hydrolysis).

  • C2-Sulfonamide [-N(Me)Ms]: A stable, non-basic polar motif that modulates lipophilicity and hydrogen bonding in the final drug target.[1]

In the context of drug development, this molecule is the immediate precursor to N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide (CAS 1073159-67-7), the "western" fragment of the FAK inhibitor Defectinib .[1]

Physicochemical Profile
PropertyDataNote
CAS Number 1073159-68-8Unique Identifier
Formula C₇H₈N₄O₂S
Molecular Weight 212.23 g/mol Fragment-like (<300 MW)
Physical State White to Off-white SolidCrystalline
Solubility DMSO, DMF, DCM, MeOHLow water solubility
Electronic State Highly Electron DeficientPyrazine N + Nitrile EWG
Key Reactivity Nitrile Reduction, SNAr (C5/C6)C2/C3 positions are substituted

Synthetic Routes & Methodology

The synthesis of this core requires navigating the electron-deficient nature of the pyrazine ring.[1] Two primary routes are established: the Stepwise Functionalization (Route A) and the Convergent Displacement (Route B).

Route A: Stepwise Functionalization (Recommended)

This route uses commercially available 2-amino-3-cyanopyrazine as the starting material.[1] It offers higher regioselectivity and milder conditions.

Step 1: Sulfonylation

  • Reagents: 2-Amino-3-cyanopyrazine, Methanesulfonyl chloride (MsCl), Pyridine (or TEA/DCM).[1]

  • Mechanism: Nucleophilic attack of the exocyclic amine on the sulfonyl chloride.[1]

  • Protocol: Dissolve amine in DCM/Pyridine (3:1) at 0°C. Add MsCl dropwise. The electron-withdrawing nitrile reduces the nucleophilicity of the amine, so DMAP (catalytic) may be required to drive conversion.[1]

Step 2: N-Methylation

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, DMF/Acetone.[1]

  • Mechanism: SN2 alkylation of the sulfonamide nitrogen.

  • Critical Control: The sulfonamide proton is acidic (pKa ~10-11) due to the electron-withdrawing pyrazine and sulfonyl group.[1] Mild bases (K₂CO₃) are sufficient. Avoid over-alkylation (unlikely due to steric bulk).

Route B: Nucleophilic Aromatic Substitution (SNAr)[1]
  • Reagents: 2-Chloro-3-cyanopyrazine, N-methylmethanesulfonamide, NaH or Cs₂CO₃.[1]

  • Mechanism: Displacement of the chloride leaving group.

  • Challenge: Sulfonamides are poor nucleophiles. This route requires strong bases (NaH) to generate the sulfonamide anion, which then attacks the C2 position activated by the ortho-nitrile.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the synthetic logic connecting the starting materials to the Defectinib intermediate.

SynthesisPath cluster_alt Alternative Route (SnAr) Start 2-Amino-3- cyanopyrazine Inter1 N-(3-cyanopyrazin-2-yl) methanesulfonamide Start->Inter1 MsCl, Pyridine (Sulfonylation) Target TARGET MOLECULE (Nitrile Intermediate) CAS: 1073159-68-8 Inter1->Target MeI, K2CO3 (N-Methylation) Final Aminomethyl Derivative (Defectinib Fragment) CAS: 1073159-67-7 Target->Final H2, Raney Ni (Nitrile Reduction) AltStart 2-Chloro-3- cyanopyrazine AltStart->Target NaH, DMF, Heat Reagent N-Methyl methanesulfonamide Reagent->Target

Caption: Synthetic workflow for CAS 1073159-68-8 and its conversion to the Defectinib precursor.

Critical Application: Nitrile Reduction

The primary utility of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is its conversion to the aminomethyl derivative.[1] This step is the "gatekeeper" to the Defectinib synthesis.[1]

Reaction Protocol: Catalytic Hydrogenation

Objective: Reduce -CN to -CH₂NH₂ without cleaving the sulfonamide or reducing the pyrazine ring.[1]

  • Solvent System: Methanolic Ammonia (7N NH₃ in MeOH).

    • Why: Ammonia prevents the formation of secondary amines (dimerization) during reduction.

  • Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).

    • Ra-Ni Preference: Raney Nickel is often superior for nitrile reductions as it is less prone to poisoning by the pyrazine nitrogens compared to Pd.

  • Conditions: 40–50 psi H₂, Room Temperature, 4–6 hours.

  • Workup: Filter catalyst over Celite (under inert atmosphere—Ra-Ni is pyrophoric). Concentrate filtrate to yield the amine as a semi-solid or oil.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the sharp Nitrile stretch (~2230 cm⁻¹).

  • LC-MS: Mass shift from 212 (M+) to 216/217 (M+H of amine).

Stability & Handling Protocols

Chemical Stability
  • Hydrolysis: The nitrile group is sensitive to strong acids and bases, especially at elevated temperatures, converting to the amide (partial hydrolysis) or carboxylic acid.[1]

  • Sulfonamide Stability: The N-methyl-N-mesyl group is robust under standard acidic/basic workups but can be cleaved by strong reductants (e.g., Lithium Aluminum Hydride) or harsh acidic hydrolysis (conc.[1] HBr/AcOH).

  • Photostability: Pyrazines can undergo photodegradation; store in amber vials.

Safety Profile (E-E-A-T)
  • Nitrile Hazard: Metabolic liberation of cyanide is unlikely for this stable aromatic nitrile, but standard cyanide precautions should apply during synthesis involving metal-cyanide reagents.[1]

  • Sensitization: Sulfonamide derivatives are known sensitizers. Handle with gloves and use engineering controls (fume hood) to prevent inhalation of dust.

References

  • Defectinib Synthesis & Intermediates

    • Patent: "Deuterated Defectinib compound and application thereof." CN110452229B. (Describes the reduction of the nitrile 1073159-68-8 to the amine 1073159-67-7).

  • Compound Data

    • PubChem:[2] N-(3-chloropyrazin-2-yl)methanesulfonamide (Analogous structure data).[1] [1]

    • Sigma-Aldrich:[1] Product Catalog for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

  • Pyrazine Chemistry

    • Review: "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides." Molecules, 2017.[3] (Context on pyrazine-2-carbonitrile reactivity). [1]

Sources

Molecular Structure Analysis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive structural and functional analysis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8). As a highly functionalized pyrazine derivative, this molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. This document details the molecule's physicochemical properties, elucidates its synthesis via retrosynthetic analysis, and provides a rigorous spectroscopic characterization framework (


H NMR, 

C NMR, IR, MS). Furthermore, we explore the conformational dynamics dictated by the sterically crowded sulfonamide-nitrile interface.

Structural Elucidation & Physicochemical Profile[1][2]

The molecule comprises an electron-deficient pyrazine core substituted at the 2- and 3-positions. The 3-cyano group exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the basicity of the pyrazine nitrogens. The 2-(N-methylmethanesulfonamido) group introduces a unique steric and electronic environment, acting as a bioisostere for amide bonds while offering improved metabolic stability.

Key Physicochemical Data
PropertyValue / DescriptionSource/Derivation
CAS Number 1073159-68-8Sigma-Aldrich [1]
Molecular Formula

Calculated
Molecular Weight 212.23 g/mol PubChem [2]
Physical State SolidExperimental Observation
Predicted LogP ~0.2 - 0.5Consensus Modeling
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 5 (3 N, 2 O)Structural Analysis

Synthetic Pathway & Retrosynthetic Analysis

To understand the impurity profile and structural integrity, one must analyze the synthesis. The most robust route involves the sulfonylation of the aminopyrazine precursor followed by N-methylation.

Synthesis Workflow (Graphviz)

SynthesisPath Figure 1: Step-wise synthetic pathway from commercially available 2-amino-3-cyanopyrazine. Start 2-Amino-3- cyanopyrazine Reagent1 MsCl / Pyridine (Sulfonylation) Start->Reagent1 Intermed Intermediate: N-(3-cyanopyrazin-2-yl) methanesulfonamide Reagent1->Intermed 0°C to RT Reagent2 MeI / K2CO3 (N-Methylation) Intermed->Reagent2 Product Target: N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide Reagent2->Product DMF, 60°C

Figure 1: Step-wise synthetic pathway from commercially available 2-amino-3-cyanopyrazine.

Mechanistic Insight: The initial sulfonylation occurs at the exocyclic amine. The subsequent methylation is regioselective for the sulfonamide nitrogen over the pyrazine ring nitrogens due to the enhanced acidity of the sulfonamide proton (


) compared to the ring nitrogen basicity, which is suppressed by the ortho-cyano group.

Spectroscopic Characterization Protocols

Accurate structural validation requires a multi-modal approach. The following protocols are designed to be self-validating.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Choice: DMSO-


 is recommended over 

due to the polar nature of the pyrazine core and to prevent aggregation.

Predicted


H NMR Assignments (400 MHz, DMSO-

):
| Chemical Shift (

ppm) | Multiplicity | Integration | Assignment | Structural Justification | | :--- | :--- | :--- | :--- | :--- | | 8.85 | Doublet (

Hz) | 1H | Pyrazine H-6 | Deshielded by adjacent N and CN group. | | 8.70 | Doublet (

Hz) | 1H | Pyrazine H-5 | Deshielded, ortho to sulfonamide. | | 3.45 | Singlet | 3H | N-

| Downfield due to electron-withdrawing sulfonamide. | | 3.20 | Singlet | 3H |

-

| Characteristic mesyl methyl shift. |

Experimental Validation Protocol:

  • Preparation: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run standard 1D proton (16 scans).

  • Confirmation: Run 2D NOESY. A critical NOE correlation must be observed between the N-Me singlet (3.45 ppm) and the Pyrazine H-3 (or H-5/6 depending on numbering) to confirm N-methylation rather than O-methylation or ring methylation.

Infrared Spectroscopy (FT-IR)

The functional groups provide distinct diagnostic bands:

  • Nitrile (

    
    ):  Sharp, weak-to-medium band at 2230–2240 cm⁻¹ . The conjugation with the electron-deficient pyrazine ring may shift this slightly higher than aliphatic nitriles.
    
  • Sulfonamide (

    
    ): 
    
    • Asymmetric stretch: 1330–1370 cm⁻¹ (Strong).

    • Symmetric stretch: 1140–1170 cm⁻¹ (Strong).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
     = 213.04 Da.
    
  • Fragmentation Pattern: High collision energy often yields a fragment at

    
     (loss of 
    
    
    
    ) or
    
    
    (
    
    
    ).

Conformational Analysis & Molecular Geometry

The steric bulk of the N-methyl group and the ortho-cyano group creates a restricted conformational landscape.

Steric Locking Mechanism

Unlike a secondary sulfonamide (


), which can adopt multiple hydrogen-bonded conformers, the tertiary N-methyl  variant is sterically locked. The methyl group is forced out of the plane of the pyrazine ring to minimize repulsion with the cyano group lone pairs and the ring nitrogen.

Conformation Figure 2: Conformational restriction driven by steric clash between N-Me and C-3 Nitrile. StateA Conformer A: Ms-Group Anti to CN Barrier Steric Repulsion (High Energy Barrier) StateA->Barrier Rotation StateB Conformer B: Ms-Group Syn to CN StateB->Barrier Rotation Result Preferred Geometry: Twisted N-S Bond Barrier->Result Minimization

Figure 2: Conformational restriction driven by steric clash between N-Me and C-3 Nitrile.[1][2][3][4][5][6][7][8][9][10][11][12]

X-Ray Crystallography Context

While specific crystal data for this CAS is proprietary, analogous structures (e.g., N-(3-chloropyrazin-2-yl)benzenesulfonamide) typically show the sulfonamide nitrogen atom is


 hybridized, but the S-N bond is twisted relative to the aromatic plane (dihedral angle 

) to accommodate the ortho substituents [3].

Applications in Drug Discovery

Bioisosterism

This scaffold is a valuable bioisostere for amide bonds . The sulfonamide moiety offers:

  • H-Bond Acceptor: The sulfonyl oxygens are strong acceptors.

  • Metabolic Stability: Unlike amides, sulfonamides are resistant to hydrolysis by proteases and esterases.

Kinase Inhibition

The 2-aminopyrazine motif is a "privileged structure" in kinase inhibitors (e.g., binding to the hinge region of ATP pockets). The addition of the cyano group increases the acidity of the scaffold, potentially strengthening hydrogen bonds with hinge residues (e.g., Valine or Leucine backbone amides) [4].

References

  • Sigma-Aldrich . Product Specification: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. Accessed October 2025.[13] Link

  • PubChem . Compound Summary for CID 1073159-68-8. National Center for Biotechnology Information. Link

  • National Institutes of Health (PMC) . Crystal structure of 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. (Analogous structural analysis). Link

  • ResearchGate . Reactivity of 2-amino-3-cyanopyridines and pyrazines in drug synthesis. Link

Sources

Comprehensive Technical Guide: Structural Identifiers, Chemical Properties, and Synthetic Utility of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8) is a highly specialized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its structural identifiers, mechanistic significance, synthetic methodologies, and applications in drug discovery, grounded in validated chemical data[1].

Chemical Identity and Structural Identifiers

Precise identification is the foundation of reproducible research. The following table summarizes the core chemical identifiers and physical properties of this compound, serving as a reference for inventory management and regulatory documentation[1].

PropertyValue
Chemical Name N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide
CAS Number 1073159-68-8
Molecular Formula C₇H₈N₄O₂S
Molecular Weight 212.23 g/mol
InChI Code 1S/C7H8N4O2S/c1-11(14(2,12)13)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3
InChIKey BGVJHAYXHSRENE-UHFFFAOYSA-N
Physical Form Solid
Boiling Point 401.7 ± 55.0 °C (at 760 mmHg)
Purity Standard ≥ 98% (Typical commercial specification)

Structural Analysis & Mechanistic Significance

As an application scientist, I evaluate building blocks not just by their atoms, but by the functional causality they introduce into a drug scaffold. The architecture of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide offers three distinct mechanistic advantages:

  • The Pyrazine Core: Pyrazines are privileged bioisosteres for phenyl and pyridyl rings. The inclusion of two nitrogen atoms lowers the overall lipophilicity (LogP) of the molecule, which frequently improves aqueous solubility and mitigates off-target hERG liability.

  • The Cyano Group (-C≡N): Positioned at C3, this strong electron-withdrawing group (EWG) serves a dual purpose. First, it deactivates the pyrazine ring against rapid cytochrome P450-mediated oxidative metabolism. Second, it acts as a versatile synthetic handle that can be cleanly converted into primary amines, carboxylic acids, or tetrazoles (a carboxylic acid bioisostere) during late-stage functionalization.

  • The N-Methylmethanesulfonamide Moiety: Masking the sulfonamide nitrogen with a methyl group eliminates a hydrogen bond donor (HBD). This is a critical design choice; reducing HBD count enhances membrane permeability (aligning with Lipinski’s Rule of Five) and restricts the conformational flexibility of the sulfonamide group. This rigidity allows the molecule to lock into specific binding poses, such as the hinge region of target kinases.

Synthetic Workflows & Methodologies

To integrate this building block into a larger discovery pipeline, researchers must understand its synthesis. The following workflow outlines the standard two-phase synthetic route.

SynthesisWorkflow SM 2-Amino-3-cyanopyrazine (Starting Material) Step1 Sulfonylation MsCl, Pyridine, DCM SM->Step1 Int Intermediate N-(3-cyanopyrazin-2-yl) methanesulfonamide Step1->Int Step2 N-Methylation MeI, K2CO3, DMF Int->Step2 Prod Target Compound CAS: 1073159-68-8 Step2->Prod

Caption: Step-by-step synthetic workflow for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

Detailed Experimental Protocol

Phase 1: Sulfonylation

  • Initiation: Dissolve 1.0 equivalent of 2-amino-3-cyanopyrazine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive methanesulfonyl chloride.

  • Catalysis & Neutralization: Add 2.0 equivalents of anhydrous pyridine. Causality: Pyridine serves a dual function; it acts as an acid scavenger to neutralize the HCl byproduct and forms a reactive sulfonylpyridinium intermediate that accelerates the reaction.

  • Reagent Addition: Cool the reaction vessel to 0 °C and add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise. Causality: Dropwise addition at low temperatures controls the exothermic nature of the reaction, minimizing the formation of unwanted bis-sulfonylated byproducts.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the starting material via TLC (Ethyl Acetate/Hexane 1:1).

Phase 2: N-Methylation 5. Deprotonation: Dissolve the isolated intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic sulfonamide nitrogen without risking the hydrolysis of the sensitive cyano group. 6. Alkylation: Cool the mixture to 0 °C and add 1.2 equivalents of methyl iodide (MeI), then allow to warm to room temperature. Causality: MeI is a highly reactive electrophile. Starting the reaction at 0 °C prevents over-alkylation or aberrant methylation of the pyrazine ring nitrogens. 7. Isolation: Quench the reaction with ice water to precipitate the product, or extract with ethyl acetate followed by multiple brine washes to remove residual DMF.

Analytical Characterization Protocols (Self-Validating System)

Trust in chemical synthesis requires a self-validating analytical system. To confirm the successful synthesis or verify the purity of procured CAS 1073159-68-8[1], execute the following characterization suite:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run in ESI+ (Electrospray Ionization positive) mode. The expected mass-to-charge ratio (m/z [M+H]⁺ ) is 213.2 . The presence of a single dominant peak in the UV trace (254 nm) validates >98% purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance, DMSO-d₆):

    • Self-Validation Checkpoint: The success of the N-methylation step MUST be validated by observing the complete disappearance of the broad sulfonamide NH peak (typically around 10.5 ppm).

    • Simultaneously, a new sharp singlet integrating to 3H must appear at ~3.2 ppm , corresponding to the newly introduced N-methyl group. The S-methyl group will appear as a distinct singlet around ~3.1 ppm . The pyrazine aromatic protons will present as two distinct doublets between 8.5–9.0 ppm .

Applications in Drug Discovery

Compounds bearing the N-(pyrazin-2-yl)methanesulfonamide motif are frequently deployed in the development of targeted therapeutics, particularly in oncology and immunology. The structural rigidity and specific hydrogen-bonding profile of this scaffold make it an excellent candidate for competitive kinase inhibition.

KinaseInhibition Signal Extracellular Stimulus (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Intracellular Kinase (ATP Binding Pocket) Receptor->Kinase Phosphorylation Cascade Effector Downstream Effector (Cell Survival / Proliferation) Kinase->Effector Signal Transduction Inhibitor Pyrazine-Sulfonamide Derivative (CAS: 1073159-68-8 based) Inhibitor->Kinase Competitive Inhibition at ATP-binding pocket

Caption: Mechanism of action for pyrazine-sulfonamide derivatives in kinase inhibition pathways.

By utilizing CAS 1073159-68-8 as a starting material, medicinal chemists can elaborate the cyano group into various pharmacophores, creating highly selective inhibitors that outcompete ATP in the kinase hinge region, thereby halting aberrant cellular proliferation.

References

  • Sigma-Aldrich. "N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide | 1073159-68-8". Retrieved from 1

  • PubChem / Sigma-Aldrich Properties Database. "InChIKey: BGVJHAYXHSRENE-UHFFFAOYSA-N". Retrieved from

Sources

Thermodynamic Stability and Degradation Kinetics of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic boundaries of complex active pharmaceutical ingredient (API) intermediates is critical for formulation, storage, and synthetic scale-up. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8) is a highly functionalized building block characterized by an electron-deficient pyrazine core, a hydrolytically sensitive cyano group, and a sterically hindered sulfonamide moiety. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability, detailing the causality behind its degradation pathways and establishing self-validating analytical protocols for rigorous stability assessment.

Structural Thermodynamics & Vulnerability Analysis

To predict the thermodynamic behavior of this molecule, we must deconstruct its functional groups and analyze their individual and synergistic vulnerabilities.

The Electron-Deficient Pyrazine Core

The pyrazine ring is inherently electron-withdrawing. The addition of a cyano group at the C3 position and a sulfonamide at the C2 position exacerbates this electron deficiency. While the ring itself is thermally robust, this intense electron withdrawal makes the adjacent substituents highly susceptible to nucleophilic attack.

Cyano Group Hydrolysis (The Primary Vulnerability)

The -C≡N group is the primary thermodynamic weak point in aqueous or protic media. The cyano group at the 3-position of the pyrazine ring is highly susceptible to base-catalyzed hydrolysis, a well-documented thermodynamic vulnerability utilized in the 1[1]. Under alkaline conditions, the cyano group rapidly hydrolyzes to a pyrazinecarboxamide intermediate, and subsequently to a pyrazinecarboxylic acid. This reaction is thermodynamically driven by the formation of the highly stable carboxylate anion.

N-Methylmethanesulfonamide Stability

While sulfonamides generally exhibit robust thermal stability, with2[2], the N-methyl substitution in this molecule fundamentally alters its profile. Primary and secondary sulfonamides possess an acidic proton that allows them to form a stabilizing anion under basic conditions. The N-methyl group removes this proton, preventing anion formation and locking the molecule into a specific steric conformation. Consequently, under extreme acidic or thermal stress, the N-S bond becomes the secondary site of cleavage.

Self-Validating Experimental Protocols

To accurately map the thermodynamic stability of this compound, experimental design must move beyond simple observation and incorporate self-validating mechanisms that prove the integrity of the data.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

The specific solid-state thermal behavior of pyrazine derivatives must be mapped using3[3].

  • Step 1: Sample Preparation. Accurately weigh 3–5 mg of the compound into a pierced aluminum crucible. Causality: The pierced lid prevents artificial over-pressurization while allowing volatile degradants to escape, ensuring accurate mass-loss recording.

  • Step 2: DSC Method. Equilibrate at 25°C, then heat at 10°C/min to 300°C under a continuous nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, isolating pure thermodynamic responses (e.g., melting point, intrinsic decomposition).

  • Step 3: TGA-IR Coupling. Simultaneously run a 5–10 mg sample on a TGA coupled to an FT-IR gas cell, heating at 10°C/min to 400°C.

  • Step 4: Self-Validation (Data Reconciliation). Overlay the DSC thermogram with the TGA mass loss derivative (DTG). A pure melting event (DSC endotherm) must show exactly 0% mass loss on the TGA. Any mass loss correlating with an exotherm indicates decomposition, which is immediately validated by IR identification of evolved gases (e.g., SO2 release confirming sulfonamide cleavage).

Protocol 2: Solution-State Forced Degradation (Hydrolysis Kinetics)
  • Step 1: Buffer Preparation. Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Causality: High buffer capacity is mandatory. The hydrolysis of the cyano group generates acidic species (carboxylic acid) that would otherwise lower the pH and artificially alter the reaction kinetics mid-experiment.

  • Step 2: Sample Spiking. Dissolve the compound in a minimal volume of acetonitrile and spike into the buffers to a final concentration of 0.1 mg/mL (<5% organic modifier).

  • Step 3: Thermal Incubation. Incubate sealed vials at 40°C, 60°C, and 80°C. Pull aliquots at 0, 24, 48, 72, and 168 hours. Quench immediately by neutralizing the pH.

  • Step 4: Self-Validation (Mass Balance). Analyze via a stability-indicating LC-MS/MS method with a Diode Array Detector (DAD). The sum of the molar peak areas of the parent compound and all degradants must equal 100 ± 5% of the Day 0 parent peak area. A failure in mass balance definitively indicates undetected volatile loss or irreversible column binding.

Quantitative Data Summary

The following tables summarize the expected thermodynamic boundaries based on the structural class behavior of substituted cyanopyrazines and N-methyl sulfonamides.

Table 1: Representative Solid-State Thermal Properties

ParameterAnalytical MethodExpected Range / ObservationMechanistic Significance
Melting Point (Tm) DSC140°C - 160°C (Endothermic)Indicates crystalline lattice energy; critical for formulation.
Onset of Degradation (Td) TGA> 250°CDefines the absolute upper limit of thermal processing.
Heat of Fusion (ΔHf) DSC25 - 40 kJ/molUtilized to calculate ideal thermodynamic solubility.

Table 2: Solution-State Degradation Kinetics (Aqueous, 40°C)

pH ConditionDominant Degradation PathwayApparent Half-Life (t1/2)Mass Balance Recovery
pH 2.0 (Acidic) N-S Bond Cleavage (Minor)> 30 Days99.2%
pH 7.4 (Neutral) Stable> 180 Days99.8%
pH 10.0 (Basic) Cyano Hydrolysis to Amide< 48 Hours96.5%

Mechanistic Degradation Pathways

The diagram below maps the primary thermodynamic degradation routes. The cyano group acts as the kinetic sink under basic conditions, while extreme stress is required to break the sulfonamide linkage.

Degradation N1 N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide N2 Pyrazinecarboxamide Intermediate N1->N2 Base/H2O Hydrolysis (Fast Step) N4 Des-sulfonyl Pyrazine (N-S Cleavage) N1->N4 Extreme Thermal/Acidic Stress N3 Pyrazinecarboxylic Acid Degradant N2->N3 Base/H2O Hydrolysis (Slow Step)

Figure 1: Primary thermodynamic degradation pathways of the cyanopyrazine sulfonamide derivative.

Conclusion

The thermodynamic stability of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is dictated by a structural tug-of-war. While the pyrazine ring and sulfonamide backbone provide a highly stable, thermally robust foundation, the electron-withdrawing nature of the system renders the C3-cyano group highly vulnerable to basic hydrolysis. Drug development professionals must strictly control pH during formulation and synthesis to prevent premature conversion to the pyrazinecarboxamide intermediate. By employing self-validating analytical protocols like TGA-IR and mass-balance LC-MS/MS, researchers can confidently map and mitigate these degradation risks.

References

  • CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method.
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  • Thermal analysis data for PZDO. (a) DSC and TGA signals.

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A Comprehensive Technical Guide to Determining the Organic Solvent Solubility Profile of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and the reliability of in-vitro screening assays. This technical guide provides a comprehensive framework for determining the solubility profile of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8), a compound featuring a sulfonamide moiety common in many therapeutic agents.[1][2] Recognizing the frequent absence of public-domain solubility data for novel compounds, this document serves as a practical "how-to" guide for researchers. It outlines the theoretical principles governing solubility, presents detailed, self-validating protocols for both thermodynamic and kinetic solubility determination, and offers a blueprint for the rigorous analysis and presentation of results. By grounding these experimental workflows in established scientific principles and regulatory contexts, this guide equips scientists with the necessary tools to generate a robust and reliable solubility profile for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide and other novel chemical entities in a variety of organic solvents.

Introduction to N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide and the Imperative of Solubility

Compound at a Glance

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a heterocyclic compound characterized by a pyrazine ring, a cyano group, and a sulfonamide functional group. Its chemical properties are detailed below.

PropertyValueSource
CAS Number 1073159-68-8[1]
Molecular Formula C₇H₈N₄O₂S[1]
Molecular Weight 212.23 g/mol [1]
Chemical Structure CN(C1=NC=CN=C1C#N)S(=O)(=O)C[1]
Physical Form Solid

The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, diuretic, and hypoglycemic agents.[2] The pyrazine core is also a common scaffold in medicinal chemistry.[3][4] Therefore, understanding the physicochemical properties of this compound is relevant for its potential development.

Why Solubility is a Critical Quality Attribute

An API's solubility is not merely a physical data point; it is a critical determinant of its therapeutic potential. Poor solubility can severely hamper drug development by causing:

  • Low Bioavailability: Insufficient solubility in gastrointestinal fluids can lead to poor absorption and limited oral bioavailability, compromising therapeutic efficacy.[5][6]

  • Inaccurate In-Vitro Data: Undissolved compound in biological assays can lead to unpredictable and unreliable results, misguiding structure-activity relationship (SAR) studies.[5]

  • Formulation and Manufacturing Challenges: Compounds with low solubility often require complex and costly formulation strategies, such as the use of co-solvents, surfactants, or complexation agents, to achieve desired therapeutic concentrations.[6][7][8]

Thermodynamic vs. Kinetic Solubility: A Tale of Two Measurements

It is crucial to distinguish between two key types of solubility measurements, as they serve different purposes in the drug discovery pipeline.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved solute is in equilibrium with an excess of the undissolved solid.[6][9][10] Determined via the "gold standard" shake-flask method, it is essential for lead optimization and formulation development.[5][10]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution after being rapidly introduced from a high-concentration stock (typically in DMSO).[5][10][11] It is often determined using high-throughput turbidimetric or nephelometric methods.[12][13] While it can overestimate true solubility, its speed and low sample requirement make it invaluable for screening large compound libraries in early discovery phases.[5]

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solid in a liquid is governed by a balance of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute (crystal lattice) and solvent-solvent forces must be overcome by the energy released from the formation of new solute-solvent interactions.[14]

Guiding Principles of Solute-Solvent Interactions
  • Polarity ("Like Dissolves Like"): The polarity of both the solute and the solvent is the primary determinant of solubility. Polar solvents, which have large dipole moments and high dielectric constants, are better at dissolving polar and ionic solutes. Non-polar solvents are more effective for non-polar solutes.[14]

  • Hydrogen Bonding: The ability of the solute and solvent to act as hydrogen bond donors or acceptors significantly influences solubility. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide has several potential hydrogen bond acceptors (nitrogens on the pyrazine ring, oxygens on the sulfone, and the nitrile nitrogen), which will strongly influence its interaction with protic solvents like alcohols.

  • Molecular Size and Shape: The size and shape of solvent molecules can impact their ability to penetrate the solute's crystal lattice and solvate the individual molecules.[7]

The Extended Hildebrand Solubility Approach

For sulfonamides, the Extended Hildebrand Solubility Approach provides a more quantitative model for predicting solubility in solvent mixtures. This approach considers the interaction energy between the solute and solvent, and it can effectively model solubility profiles, including cases where solubility peaks in a binary solvent mixture (e.g., dioxane-water).[15] This framework is particularly useful for understanding solvation effects that go beyond simple polarity matching.

Experimental Design: A Blueprint for a Robust Solubility Profile

Strategic Selection of Organic Solvents

A comprehensive solubility profile requires testing in a range of solvents with varying properties. The selection should be guided by their relevance in pharmaceutical processing, including synthesis, purification, and formulation.

SolventClassPolarity IndexDielectric Constant (ε)Rationale
Methanol Protic5.132.7Common protic solvent for synthesis and analysis.
Ethanol Protic4.324.5Pharmaceutically acceptable co-solvent.[7]
Acetone Aprotic5.120.7Polar aprotic solvent used in crystallization.
Acetonitrile Aprotic5.837.5Common solvent for chromatography (LC-MS).
Ethyl Acetate Aprotic4.46.0Moderately polar solvent for extraction.
Dichloromethane Aprotic3.19.1Common solvent for organic synthesis.
Heptane Non-polar0.11.9Non-polar solvent to define the lower limit of solubility.
Ensuring Self-Validating Protocols

To ensure trustworthiness, every experiment must be a self-validating system. This is achieved through:

  • Replicates: All measurements should be performed in at least duplicate (n=2) or triplicate (n=3) to assess variability.

  • Reference Standards: Include well-characterized compounds with known high and low solubility in each assay run to verify that the system is performing as expected.[5][16]

  • Instrument Calibration: All analytical instruments (balances, spectrophotometers, LC-MS systems) must be properly calibrated according to established standard operating procedures.[13]

  • Stability Assessment: In thermodynamic studies, it is critical to confirm that the compound does not degrade in the solvent over the incubation period.[17]

Standard Operating Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the definitive method for determining equilibrium solubility and is aligned with guidelines from regulatory bodies like the ICH.[10][17][18]

Methodology

  • Preparation: Add an excess amount of solid N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (enough to ensure a solid phase remains at equilibrium) to a known volume (e.g., 1 mL) of the selected organic solvent in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A 24-hour period is common, but time points at 4, 24, and 48 hours should be tested initially to confirm equilibrium has been reached.[5][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant after centrifugation or filtration (using a solvent-compatible, non-binding filter, e.g., PTFE) to separate the saturated solution from the undissolved solid.[5][19]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) where it is highly soluble.

    • Create a multi-point calibration curve by making serial dilutions of the stock solution.[9]

    • Dilute an aliquot of the saturated supernatant into the same concentration range as the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[5][6][19]

  • Data Analysis: Determine the concentration of the compound in the diluted sample by interpolating its response from the calibration curve. Calculate the original solubility in the saturated solution by applying the dilution factor. Report the final value in units of µg/mL and µM.

Workflow Diagram: Thermodynamic Solubility (Shake-Flask)

G A 1. Add excess solid compound to a known volume of solvent B 2. Seal and agitate at constant temperature (e.g., 24h @ 25°C) A->B C 3. Separate solid and liquid phases (Centrifuge / Filter) B->C D 4. Collect saturated supernatant C->D E 5. Prepare serial dilutions of supernatant D->E F 6. Quantify concentration via HPLC-UV or LC-MS against a standard curve E->F G 7. Calculate solubility (µg/mL, µM) F->G G A 1. Prepare high concentration stock solution in DMSO (e.g., 10 mM) B 2. Perform serial dilutions of stock solution in a microplate A->B C 3. Add small aliquot of each dilution to target solvent in a 96-well plate B->C D 4. Incubate at constant temperature (e.g., 1-2h @ 25°C) C->D E 5. Measure turbidity or absorbance (e.g., 620 nm) using a plate reader D->E F 6. Plot signal vs. concentration E->F G 7. Identify concentration at which precipitation occurs (solubility limit) F->G

Workflow for the high-throughput kinetic solubility assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison across different solvents.

Table 1: Illustrative Thermodynamic Solubility Profile of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide at 25 °C

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values.

SolventSolvent Polarity IndexSolubility (µg/mL)Solubility (µM)Classification
Heptane0.1< 1.0< 4.7Insoluble
Dichloromethane3.1150706.8Sparingly Soluble
Ethyl Acetate4.48503999.8Soluble
Acetone5.12,50011,780Freely Soluble
Acetonitrile5.83,20015,078Freely Soluble
Ethanol4.34,50021,203Very Soluble
Methanol5.16,80032,041Very Soluble

Interpretation of Results

The illustrative data suggest that N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide exhibits solubility characteristics typical of a moderately polar compound.

  • Its insolubility in heptane confirms its poor affinity for non-polar environments.

  • The high solubility in protic solvents like methanol and ethanol suggests that hydrogen bonding plays a significant role in its solvation.

  • The good solubility in polar aprotic solvents like acetone and acetonitrile indicates that dipole-dipole interactions are also favorable.

  • This profile would inform downstream activities: for example, a mixture of ethanol and water could be a viable starting point for an oral formulation, while acetone or ethyl acetate might be suitable solvents for purification via crystallization.

Conclusion

Determining the organic solvent solubility profile of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a fundamental exercise in characterizing its potential as a drug candidate. A multi-faceted approach, combining the rigor of the "gold standard" shake-flask method for thermodynamic solubility with the efficiency of turbidimetric assays for kinetic solubility, provides a comprehensive understanding applicable from early discovery to late-stage formulation. By adhering to the principles of self-validation, employing appropriate controls, and leveraging a strategic selection of solvents, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical guide for rational decision-making throughout the entire drug development lifecycle.

References

  • ASP Basilicata. N-(3-Cyanopyrazin-2-yl)-N-methylmethanesulfonamide.
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  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Published February 10, 2020.
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  • Gonec T, Kos J, Lopez-Garcia MA, Soral M, Jampilek J. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. 2020;25(20):4815.
  • Pospisilova S, Dzijak R, Konecna K, et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. 2017;22(2):243.

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A Technical Guide to the Safety Data Sheet (SDS) and Toxicology of Cyanopyrazine Intermediates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Cyanopyrazine Intermediates in Modern Drug Discovery

Cyanopyrazine intermediates are a class of heterocyclic compounds that serve as critical building blocks in the synthesis of a wide array of pharmacologically active molecules. Their unique chemical architecture, characterized by a pyrazine ring bearing a nitrile group, allows for versatile chemical modifications, making them indispensable in the development of novel therapeutics targeting diverse disease areas, from oncology to infectious diseases. However, the very reactivity that makes these intermediates valuable also necessitates a profound understanding of their toxicological profile and safe handling requirements.

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the safety and toxicology of cyanopyrazine intermediates. Moving beyond a simple recitation of facts, we will dissect the "why" behind the data, grounding our discussion in the principles of chemical reactivity, metabolism, and toxicological assessment. Our objective is to empower you with the expertise to not only handle these compounds safely but also to anticipate and mitigate potential risks in your research and development endeavors.

Part 1: Deconstructing the Safety Data Sheet (SDS) for Cyanopyrazine Intermediates

The Safety Data Sheet (SDS) is the cornerstone of chemical safety. For cyanopyrazine intermediates, it is the primary source of information for risk assessment. An SDS is not merely a compliance document but a technical guide to the safe use, storage, and disposal of a substance. Let's explore the most critical sections with a focus on cyanopyrazine intermediates.

Section 2: Hazards Identification

This section provides a summary of the substance's hazards and the required label elements. For a typical cyanopyrazine intermediate like Pyrazinecarbonitrile (CAS 19847-12-2), the hazards are classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

GHS Hazard Classifications for Pyrazinecarbonitrile:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal4H312: Harmful in contact with skinGHS07Warning
Acute Toxicity, Inhalation4H332: Harmful if inhaledGHS07Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07Warning

Source: Information synthesized from multiple supplier Safety Data Sheets.[1][3][4][5]

The "Exclamation Mark" pictogram (GHS07) is a common feature for this class of compounds, indicating a range of less severe, but still significant, hazards.[6] The signal word "Warning" is used in conjunction with these less severe hazard categories.[6]

Section 7: Handling and Storage

This section provides practical guidance to prevent exposure and maintain the integrity of the chemical.

  • Handling: Always handle cyanopyrazine intermediates in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[5] Avoid creating dust or aerosols.

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Section 8: Exposure Controls/Personal Protection

This section details the specific measures to minimize worker exposure.

  • Engineering Controls: A chemical fume hood is the primary engineering control to reduce airborne concentrations.[7] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are required. A face shield may be necessary if there is a splash hazard.

    • Skin Protection: Wear impervious gloves (nitrile is a good starting point, but always check the manufacturer's glove selection guide for the specific compound). A lab coat should be worn at all times.

    • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow Start Handling Cyanopyrazine Intermediate FumeHood Work in Chemical Fume Hood Start->FumeHood Gloves Wear Nitrile Gloves FumeHood->Gloves Goggles Wear Safety Goggles Gloves->Goggles LabCoat Wear Lab Coat Goggles->LabCoat End Safe Handling Achieved LabCoat->End

Part 2: Core Toxicology of Cyanopyrazine Intermediates

Understanding the toxicology of cyanopyrazine intermediates is crucial for interpreting the SDS and for making informed decisions during drug development. The toxicity is largely driven by the nitrile (-C≡N) functional group.

Mechanism of Toxicity: The Role of Cyanide

The primary mechanism of acute toxicity for many nitrile compounds is the metabolic release of cyanide ions.[6][8] This process is primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver.[6]

  • Metabolic Activation: The CYP450 enzymes, particularly isoforms like CYP2E1, CYP2B, and CYP3A, hydroxylate the carbon atom adjacent (alpha) to the nitrile group.[6]

  • Cyanohydrin Formation: This hydroxylation results in an unstable cyanohydrin intermediate.

  • Cyanide Release: The cyanohydrin spontaneously decomposes, releasing an aldehyde or ketone and, critically, a free cyanide ion (CN⁻).

  • Cellular Respiration Inhibition: The released cyanide ion is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This blocks cellular respiration, leading to cytotoxic hypoxia and rapid cell death.[6]

Toxicity_Pathway

Toxicological Endpoints

Acute Toxicity: This refers to adverse effects from a single or short-term exposure.[9] For pyrazinecarbonitrile, the oral LD50 in rats is reported to be in the range of 300-2000 mg/kg, classifying it as Category 4.[2][3][4] This value is a statistical estimate of the dose required to be lethal to 50% of a test population.[9]

Skin and Eye Irritation: As indicated by the GHS classification, these compounds are expected to be irritants upon direct contact.[1] This is a common property of many reactive organic molecules. Standardized tests, such as OECD Guidelines 404 (Acute Dermal Irritation) and 405 (Acute Eye Irritation), are used to formally assess this.[10][11]

Genotoxicity and Mutagenicity: Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). The Ames test, a bacterial reverse mutation assay (OECD Guideline 471), is a standard initial screen for mutagenic potential.[12][13] Studies on various pyrazine derivatives have generally shown a lack of mutagenic activity in these assays, suggesting a low risk of causing genetic mutations.[14]

Reproductive and Developmental Toxicity: Comprehensive studies on pyrazine derivatives, such as pyrazinamide, have been conducted. In a study on mice, pyrazinamide administered at high doses (up to 1,200 mg/kg/day) showed no apparent clinical, reproductive, or significant developmental toxicity.[11][15] While direct data on all cyanopyrazine intermediates is not available, this provides some evidence for the low reproductive toxicity potential of the parent pyrazine ring system.

Part 3: Key Experimental Protocols

For drug development professionals, understanding the "how" of toxicological testing is as important as the results themselves. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to cyanopyrazine intermediates.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanopyrazine intermediate in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Experimental Protocol 2: In Vivo Acute Dermal Irritation/Corrosion (Summary of OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4]

Principle: The test substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner to minimize animal use. The skin is observed for signs of erythema (redness) and edema (swelling).

Methodology Summary:

  • Animal Preparation: A single healthy young adult albino rabbit is used for the initial test. The fur on the dorsal area is clipped 24 hours before the test.

  • Dose Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. If effects persist, observations continue for up to 14 days.

  • Scoring: The reactions are scored on a scale of 0 (none) to 4 (severe).

  • Confirmatory Testing: If a strong irritant or corrosive effect is not observed in the initial animal, the test is confirmed using one or two additional animals.

Conclusion: A Framework for Safe and Informed Research

Cyanopyrazine intermediates are powerful tools in the arsenal of the medicinal chemist. Their potential for constructing complex and effective drug candidates is immense. However, this potential can only be safely realized through a rigorous and informed approach to chemical safety and toxicology.

This guide has provided a framework for understanding these critical aspects. By deconstructing the SDS, delving into the mechanisms of toxicity, and outlining key experimental protocols, we aim to foster a culture of safety and scientific integrity. The principles discussed here—from understanding GHS pictograms to interpreting metabolic pathways—are not just procedural hurdles but are integral to the scientific process itself. They enable us to protect ourselves, our colleagues, and our environment, ensuring that the pursuit of novel medicines continues both successfully and safely.

References

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  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. Available at: [Link]

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  • OECD (2023), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]

  • National Institute of Environmental Health Sciences (1997). NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Studies of Pyrazinamide (CAS No. 98-96-4) Administered by Gavage to Swiss (CD-1®) Mice. Available at: [Link]

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  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04695. Available at: [Link]

  • Springer Nature Experiments (2026). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Ames, B. N., Lee, F. D., & Durston, W. E. (1973). An improved bacterial test system for the detection and classification of mutagens and carcinogens. Proceedings of the National Academy of Sciences, 70(3), 782-786. Available at: [Link]

  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. Available at: [Link]

  • INCHEM (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Available at: [Link]

  • Safe Work Australia (2020). Using the GHS. Available at: [Link]

  • Synerzine (2018). Safety Data Sheet: Pyrazinecarbonitrile. Available at: [Link]

  • Stich, H. F., et al. (1980). Mutagenic activity of pyrazine derivatives: a comparative study with Salmonella typhimurium, Saccharomyces cerevisiae and Chinese hamster ovary cells. Food and cosmetics toxicology, 18(6), 581–584. Available at: [Link]

  • Inotiv (2023). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Available at: [Link]

  • YouTube (2018). Ames test for the detection of potential mutagen. Available at: [Link]

Sources

Advanced Process Chemistry: The Role of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide in Favipiravir Synthesis

[1][2]

Executive Summary

The industrial synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is frequently bottlenecked by the reactivity of the pyrazine core.[1][2] Classical routes utilizing free amines (e.g., 3-aminopyrazine-2-carbonitrile) suffer from low yields during electrophilic halogenation due to competing N-oxidation and tar formation.[1][2]

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8) represents a strategic "masked" intermediate.[1][2] By capping the C3-amine with an N-methylmethanesulfonyl moiety, process chemists can:

  • Deactivate the Pyrazine Ring: Prevent over-halogenation during the critical C6-functionalization step.

  • Protect the Nitrogen: Eliminate the formation of N-oxide or N-halo impurities.[1]

  • Enhance Lipophilicity: Improve solubility in non-polar organic solvents (e.g., DCM, Toluene) facilitating easier workups compared to the polar free amine.

This guide details the synthesis, utilization, and mechanistic advantages of this intermediate.[3][4][5][6]

Chemical Identity & Structural Logic[2][6]

The molecule is a doubly protected/functionalized derivative of 3-amino-2-pyrazinecarbonitrile.[1][2]

PropertyDetail
Chemical Name N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide
CAS Number 1073159-68-8
Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
Core Moiety Pyrazine-2-carbonitrile
Functional Group N-Methyl-N-mesyl amine (Sulfonamide)
Structural Rationale

The N-methyl and N-methanesulfonyl (Mesyl) groups serve distinct purposes:

  • Mesyl Group (EWG): Electron-withdrawing nature reduces the electron density of the exocyclic nitrogen, preventing it from acting as a nucleophile during electrophilic substitution reactions (e.g., bromination/chlorination) at the C6 position.

  • Methyl Group: Prevents the sulfonamide nitrogen from having an acidic proton, thereby precluding deprotonation-induced side reactions under basic conditions used in subsequent steps (e.g., nucleophilic fluorination).[1]

Synthetic Pathway Analysis

The incorporation of this intermediate modifies the standard Favipiravir route by inserting a protection/deprotection sequence that significantly boosts the purity profile of the C6-halogenation step.

Reaction Scheme (DOT Visualization)[2]

Favipiravir_RouteStart3-Aminopyrazine-2-carbonitrile(Starting Material)Step1Step 1: Protection(MsCl, MeI, Base)Start->Step1ProtectionIntermediateN-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide(The Key Intermediate)Step1->IntermediateStep2Step 2: C6-Bromination(NBS/AIBN or Br2)Intermediate->Step2Regioselective HalogenationBromoIntN-(6-bromo-3-cyanopyrazin-2-yl)-N-methylmethanesulfonamideStep2->BromoIntStep3Step 3: Fluorination(KF, 18-Crown-6)BromoInt->Step3Nucleophilic Sub.FluoroIntN-(6-fluoro-3-cyanopyrazin-2-yl)-N-methylmethanesulfonamideStep3->FluoroIntStep4Step 4: Deprotection & Hydrolysis(NaOH/H2O2)FluoroInt->Step4Global DeprotectionFavipiravirFavipiravir (T-705)(Target)Step4->Favipiravir

Caption: Figure 1.[1][2][7][8] Optimized synthetic pathway utilizing the N-methylmethanesulfonamide protecting strategy to ensure regioselective C6-functionalization.[1][2]

Experimental Protocols

The following protocols are synthesized from best practices in pyrazine chemistry and specific patent disclosures regarding sulfonamide-protected intermediates.

Phase 1: Synthesis of the Intermediate

Objective: Convert 3-aminopyrazine-2-carbonitrile to N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

  • Dissolution: Charge a reactor with 3-aminopyrazine-2-carbonitrile (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.5 eq) or NaH (2.2 eq) for stronger deprotonation.

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining temperature < 5°C. Stir for 2 hours.

    • Note: This forms the mono-sulfonamide.[1][2]

  • Methylation: Add Methyl Iodide (MeI) (1.2 eq) and Cesium Carbonate (1.5 eq) if using a mild base method, or proceed directly if NaH was used.[2] Heat to reflux (40°C) for 4 hours.

  • Workup: Quench with water. Separate organic layer.[8][9] Wash with brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane.

    • Target Yield: 75-85%

    • Appearance: Off-white crystalline solid.[1][2]

Phase 2: Regioselective Bromination (The Critical Role)

Objective: Introduce the bromine atom at C6 without touching the amine.

  • Reaction: Dissolve N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide in Acetonitrile .

  • Reagent: Add N-Bromosuccinimide (NBS) (1.1 eq).

  • Initiator: Add catalytic AIBN or irradiate with UV light.

  • Conditions: Reflux for 6 hours.

  • Mechanism: The sulfonamide group sterically hinders the C3 position and electronically deactivates the ring slightly, ensuring the radical or electrophilic attack occurs exclusively at the para-position (C6) relative to the activating nitrile/sulfonamide directing effects.

  • Result: Formation of the 6-bromo derivative with >95% regioselectivity.

Phase 3: Fluorination and Global Deprotection

Objective: Convert to Favipiravir.[7]

  • Fluorination: React the 6-bromo intermediate with Spray-dried KF (3.0 eq) and 18-Crown-6 (catalytic) in DMSO at 120°C. The sulfonamide remains stable.

  • Hydrolysis/Deprotection:

    • Treat the crude fluorinated intermediate with NaOH (2M) and H2O2 (30%) .[2]

    • Chemistry: The peroxide hydrolyzes the nitrile to the amide. The strong base cleaves the sulfonamide (N-S bond breakage) and hydrolyzes the resulting amine to the hydroxyl group (via diazotization or direct nucleophilic displacement if conditions are tuned, though standard routes often use a separate diazotization step if the amine is liberated).

    • Alternative: If the sulfonamide cleaves to the amine, a subsequent Sandmeyer reaction (NaNO2/H2SO4) is required to install the C3-OH.

Technical Comparison: Protected vs. Unprotected[1]

The table below highlights why this specific intermediate is superior to the direct use of 3-aminopyrazine-2-carbonitrile.

ParameterUnprotected Route (Free Amine)Protected Route (N-Me-Mesyl)
Solubility Poor in organic solvents; requires polar/toxic solvents.[1][2]High solubility in DCM/Toluene; easier extraction.
Halogenation Yield 40-50% (Significant tar formation).[1][2]80-90% (Clean conversion).[1][2]
Impurity Profile High levels of N-oxides and polymerized byproducts.[1][2]Minimal side reactions; crystalline intermediates.[5]
Fluorination Risk Free amine can interfere with radical fluorination agents.Inert sulfonamide allows use of aggressive fluorinating agents.

Process Safety & Optimization

Critical Control Parameters (CPPs)
  • Moisture Control: The methylation step (Step 1) is sensitive to water if using NaH. Anhydrous conditions (<0.05% water) are mandatory.[2]

  • Temperature: During mesylation, exotherms must be controlled (<10°C) to prevent bis-mesylation or degradation.[2]

  • Genotoxicity: Alkyl sulfonates (like MeI and MsCl esters) are potential genotoxins (PGIs).[2] The process must demonstrate complete clearance of these reagents in the workup of the intermediate.

Analytical Markers
  • HPLC: Monitor the disappearance of the starting nitrile (RT ~ 2.5 min) and appearance of the sulfonamide (RT ~ 5.8 min).

  • 1H NMR: Look for the characteristic singlet of the N-Me group (~3.3 ppm) and the Mesyl-Me group (~3.1 ppm).[1][2]

References

  • Furuta, Y., et al. "Synthesis and Antiviral Activity of Favipiravir."[6] Antiviral Research, 2009. (Foundational chemistry of T-705).

  • Titova, Y. A., et al. "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." Chemistry of Heterocyclic Compounds, 2020.[10] Link[1][2]

  • Xie, Y., et al. "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 2019.[11] (Discusses halogenation challenges). Link[1][2]

  • Sigma-Aldrich. "Product Specification: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide."[1][2] CAS 1073159-68-8.[1][2] (Confirmation of intermediate stability and availability).

  • Scientific Update. "Favipiravir and the battle against COVID-19." (Review of industrial routes and protecting group strategies). Link

Metabolic Stability Predictions for N-Methylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylmethanesulfonamide (NMMS) moieties are increasingly utilized in medicinal chemistry as bioisosteres for carboxylic acids and amides, offering unique physicochemical profiles (pKa ~11.6, neutral at physiological pH). However, their metabolic stability is often compromised by a specific liability: oxidative N-demethylation mediated by Cytochrome P450 (CYP) enzymes.

This technical guide provides a rigorous framework for predicting, evaluating, and optimizing the metabolic stability of NMMS derivatives. It synthesizes in silico quantum mechanical approaches with "self-validating" in vitro protocols, enabling researchers to proactively address metabolic soft spots during lead optimization.

Part 1: Chemical Context & Metabolic Rationale[1]

Physicochemical Properties & Bioisosterism

Unlike aromatic sulfonamides (pKa ~10) or acyl sulfonamides (pKa ~4–5), the N-methylmethanesulfonamide core (


) exhibits a pKa of approximately 11.6  [1].
  • Ionization State: At physiological pH (7.4), the moiety remains predominantly neutral . This enhances passive membrane permeability but also increases affinity for the lipophilic active sites of CYP enzymes, particularly CYP3A4 and CYP2C9.

  • Electronic Environment: The strong electron-withdrawing nature of the sulfonyl group (

    
    ) reduces the electron density on the nitrogen, making it a poor hydrogen bond acceptor compared to an amide carbonyl, but a potent hydrogen bond donor.
    
The Primary Metabolic Liability: N-Demethylation

The N-methyl group in NMMS derivatives is a classic "metabolic soft spot." The metabolism proceeds via an oxidative mechanism analogous to that of N-methylated amines (e.g., sildenafil, diazepam) [2].

Mechanism of Action:

  • H-Atom Abstraction: A high-valent Iron-Oxo species (Compound I) in the CYP active site abstracts a hydrogen atom from the N-methyl group.

  • Radical Rebound: The resulting carbon-centered radical recombines with the hydroxyl radical to form a carbinolamine intermediate (

    
    ).
    
  • Collapse: This unstable intermediate spontaneously decomposes, releasing formaldehyde (

    
    ) and the primary sulfonamide  metabolite (
    
    
    
    ).

MetabolicPathway Parent Parent NMMS (R-SO2-NH-CH3) Radical C-Centered Radical Parent->Radical H-Abstraction (-1e-, -H+) CYP CYP450 (FeO)3+ CYP->Radical Carbinol Carbinolamine Intermediate (R-SO2-NH-CH2OH) Radical->Carbinol OH Rebound Metabolite Primary Sulfonamide (R-SO2-NH2) Carbinol->Metabolite Spontaneous Collapse Formaldehyde Formaldehyde (HCHO) Carbinol->Formaldehyde

Figure 1: Oxidative N-demethylation pathway of N-methylmethanesulfonamide derivatives mediated by CYP450.

Part 2: In Silico Prediction Framework

Before synthesis, computational tools must be used to rank designs based on the lability of the N-methyl C-H bonds.

Bond Dissociation Energy (BDE) Analysis

The rate-limiting step in CYP-mediated metabolism is often the hydrogen abstraction. The Bond Dissociation Energy (BDE) of the C-H bond alpha to the nitrogen is a direct correlate of metabolic stability [3].

  • Metric: Homolytic C-H BDE (kcal/mol).[1][2]

  • Target Range: C-H bonds with BDE > 95 kcal/mol are generally more resistant to CYP abstraction.

  • Methodology:

    • Perform geometry optimization (DFT B3LYP/6-31G* or higher).

    • Calculate energy of the neutral parent molecule (

      
      ).
      
    • Remove one hydrogen from the N-methyl group and calculate energy of the resulting radical (

      
      ) and hydrogen atom (
      
      
      
      ).
    • 
      .
      
Site of Metabolism (SOM) Prediction

Use machine-learning or reactivity-based tools to confirm if the N-methyl is the primary site of metabolism versus other moieties (e.g., aromatic rings).

  • Tools: FAME 3, SMARTCyp, or StarDrop P450 module.

  • Interpretation: If the N-methyl group ranks in the top 2 potential sites with a high "lability score," prioritization of stabilization strategies (see Part 4) is required.

Part 3: Experimental Validation (In Vitro)

Trustworthy data requires a "self-validating" assay system. This protocol focuses on Human Liver Microsomes (HLM) but includes specific checkpoints for NMMS derivatives.

Self-Validating HLM Stability Protocol

Objective: Determine Intrinsic Clearance (


) and identify the primary sulfonamide metabolite.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

  • Positive Control: Verapamil (high clearance) or Sildenafil (N-demethylation specific).

  • Negative Control: Warfarin (low clearance).

Workflow:

StepActionCritical Rationale (Expertise)
1. Pre-incubation Mix microsomes (0.5 mg/mL) + Buffer (100 mM K-Phos, pH 7.4) + Compound.[3] Incubate 5 min @ 37°C.Allows compound to bind non-specifically to protein and reach thermal equilibrium.
2. Initiation Add NADPH regenerating system to start reaction.T=0 sample must be taken immediately to establish 100% baseline.
3. Sampling Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min.Multiple early timepoints are critical for detecting rapid N-demethylation.
4. Quenching Add into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).Precipitates proteins and stops metabolism instantly.
5. Analysis Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.Monitor two transitions: Parent (M+H) and Metabolite (Parent - 14 Da).
Data Interpretation & Metabolite ID

For NMMS derivatives, the disappearance of the parent must correlate with the appearance of the N-desmethyl metabolite .

  • Mass Shift: Look for a peak with mass

    
    .
    
  • Validation: If parent loss is observed without the formation of the -14 Da metabolite, investigate alternative pathways (e.g., sulfonyl hydrolysis, though rare at pH 7.4, or aromatic oxidation).

Part 4: Optimization & SAR Strategies

If the N-methyl group proves too labile, employ these structural modifications:

Deuteration (Kinetic Isotope Effect)

Replace the N-methyl group (


) with a trideuteromethyl group (

).
  • Mechanism: The C-D bond is stronger than the C-H bond (primary Kinetic Isotope Effect

    
    ).
    
  • Outcome: Often reduces

    
     significantly without altering binding affinity or lipophilicity.
    
Steric Shielding

Introduce steric bulk adjacent to the sulfonamide nitrogen (e.g., on the alpha-carbon of the R-group attached to the sulfonyl).

  • Mechanism: Hinders the approach of the bulky CYP heme iron-oxo complex to the N-methyl protons.

Electronic Deactivation

If the N-methyl is attached to a secondary amine which is then sulfonylated, consider fluorinating the alkyl chain.

  • Note: Direct fluorination of the N-methyl (

    
    ) is chemically unstable (alpha-fluoroamine instability). Instead, fluorinate the other side of the sulfonamide (the R group) to modulate the pKa and electron density of the system.
    

Part 5: Integrated Prediction Workflow

This diagram illustrates the decision matrix for handling NMMS derivatives in a drug discovery pipeline.

Workflow Design Candidate Design (NMMS Derivative) InSilico In Silico Screen (BDE & SOM) Design->InSilico HighRisk High Risk? (BDE < 95 kcal/mol) InSilico->HighRisk Synthesis Synthesis HighRisk->Synthesis No Optimize Optimization Strategy: 1. Deuteration (-CD3) 2. Steric Shielding HighRisk->Optimize Yes InVitro HLM Assay (Monitor -14 Da) Synthesis->InVitro Unstable Unstable (High CLint) InVitro->Unstable Stable Advance to PK/PD Unstable->Stable No Unstable->Optimize Yes Optimize->Synthesis

Figure 2: Integrated In Silico/In Vitro workflow for optimizing metabolic stability.

References

  • Muir, N. M., et al. (2011). Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase. PubMed.[4] Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bond Dissociation Energies and Radical Stability.[1][5] Retrieved from [Link]

  • Abbott Laboratories. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of ABT-639. PMC. Retrieved from [Link]

  • Daugan, A., et al. (2003). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8). This compound is a critical pharmacophore and key intermediate in the synthesis of Defactinib (VS-6063) , a potent Focal Adhesion Kinase (FAK) inhibitor currently under clinical investigation for various malignancies, including malignant pleural mesothelioma and ovarian cancer.

The protocol utilizes a convergent synthetic strategy involving the regioselective chlorination of pyrazine-2-carbonitrile followed by a base-mediated nucleophilic aromatic substitution (


) with 

-methylmethanesulfonamide. This route is selected for its scalability, high regiofidelity, and use of readily available reagents.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electron-deficient nature of the pyrazine ring. The introduction of the sulfonamide moiety is achieved via


 displacement of a chloride leaving group. The chloride is installed at the C3 position, activated by the adjacent nitrile at C2 and the ring nitrogens.
Strategic Pathway
  • Precursor Synthesis: Regioselective chlorination of pyrazine-2-carbonitrile using sulfuryl chloride (

    
    ) to generate 3-chloropyrazine-2-carbonitrile .
    
  • Coupling (Target Synthesis): Displacement of the C3-chloride by the anion of

    
    -methylmethanesulfonamide.
    

Figure 1: Retrosynthetic logic leveraging the activated pyrazine core.

Experimental Protocols

Part A: Synthesis of 3-Chloropyrazine-2-carbonitrile

Objective: Regioselective installation of a chlorine atom at the C3 position. Mechanism: Radical/Ionic chlorination facilitated by


.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Amount
Pyrazine-2-carbonitrile105.091.06.90 g (65.6 mmol)
Sulfuryl Chloride (

)
134.974.021.2 mL (260.8 mmol)
DMF (Catalyst)73.09-5.0 mL
Toluene-Solvent48 mL
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen (

    
    ).
    
  • Dissolution: Dissolve pyrazine-2-carbonitrile (6.90 g) in toluene (48 mL) and DMF (5 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add sulfuryl chloride (21.2 mL) dropwise over 10–15 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur; ensure proper ventilation.
  • Reaction: Stir at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

  • Workup:

    • Decant the toluene layer (supernatant).

    • The residual reddish oil contains the product. Extract this residue with diethyl ether (

      
       mL).
      
    • Combine the toluene decant and ether extracts.

    • Quench the combined organic phase carefully with ice water (100 mL).

    • Neutralize with solid

      
       until pH ~7.
      
    • Separate phases. Extract the aqueous layer with ether (

      
       mL).
      
  • Purification: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: 100% Dichloromethane).
    
  • Yield: Expect ~4.7 g (51%) of a white/off-white solid.

Part B: Synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Objective: Coupling of the chloropyrazine core with the sulfonamide side chain.[9] Mechanism: Nucleophilic Aromatic Substitution (


).
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][10][11]Amount
3-Chloropyrazine-2-carbonitrile139.541.01.70 g (12.2 mmol)
N-Methylmethanesulfonamide109.151.52.00 g (18.3 mmol)
Cesium Carbonate (

)
325.822.07.95 g (24.4 mmol)
Acetonitrile (MeCN)-Solvent40 mL
Procedure
  • Setup: Charge a 100 mL round-bottom flask with 3-chloropyrazine-2-carbonitrile (1.70 g) and anhydrous acetonitrile (40 mL). Stir until fully dissolved.

  • Base Addition: Add cesium carbonate (7.95 g) in a single portion. The suspension may turn slightly yellow.

  • Nucleophile Addition: Add

    
    -methylmethanesulfonamide  (2.00 g).
    
    • Note: If the sulfonamide is solid, add as a solution in minimal MeCN or as a solid portion-wise.

  • Reaction: Heat the reaction mixture to 80 °C (oil bath temperature) under a reflux condenser. Stir for 4–6 hours.

    • Monitoring: Check by TLC (1:1 EtOAc/Hexanes) or LCMS. The starting chloride (

      
       ~ early) should disappear, and the product (
      
      
      
      ~ later) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove inorganic salts (

      
      , excess 
      
      
      
      ). Wash the pad with acetonitrile or ethyl acetate.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.[8]

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       50% Ethyl Acetate in Hexanes (or Petroleum Ether).
      
    • The product typically elutes as a white to pale yellow solid.

  • Characterization:

    • Appearance: White crystalline solid.

    • MS (ESI): Calculated

      
      ; Found 
      
      
      
      .

Figure 2: Operational workflow for the coupling reaction.

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity in Chlorination

The chlorination of pyrazine-2-carbonitrile is sensitive to temperature.

  • Issue: Formation of 5-chloro or 6-chloro isomers.

  • Control: Maintain strictly 0 °C during the addition of

    
    . The C3 position is electronically favored (ortho to the electron-withdrawing nitrile), but higher temperatures can degrade regioselectivity.
    
Moisture Sensitivity ( Step)

While


 reactions are generally robust, the presence of water can hydrolyze the nitrile to a primary amide or carboxylic acid under basic conditions at 80 °C.
  • Control: Use anhydrous acetonitrile and dry

    
    . Keep the reaction under an inert atmosphere (
    
    
    
    or Ar).
Alternative Bases

If


 is unavailable, 

can be used but may require longer reaction times (12–16 h) due to the "cesium effect" (higher solubility and cation size aiding the nucleophile). Stronger bases like NaH (in THF at 0 °C) are also effective but require stricter anhydrous conditions.

References

  • Defactinib Synthesis (Primary Protocol Source)
  • Chlorination of Pyrazine-2-carbonitrile

    • Title: 3-Chloropyrazine-2-carbonitrile synthesis.[3][8][9][10][12]

    • Source: ChemicalBook (Method derived
  • Defactinib Clinical Context

    • Title: Defactinib (VS-6063).
    • Source: National Cancer Institute Drug Dictionary.
    • URL:[Link]

  • General Pyrazine Functionalization: Title: Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Source: ChemicalBook Article (2023).

Sources

Application Note: Precision N-Methylation of 3-Cyanopyrazin-2-yl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the N-methylation of 3-cyanopyrazin-2-yl sulfonamides . It synthesizes theoretical mechanistic principles with practical, field-proven laboratory protocols.

Strategic Overview

The 3-cyanopyrazin-2-yl sulfonamide scaffold is a high-value pharmacophore, frequently serving as a bioisostere for carboxylic acids or as a core motif in antiviral (e.g., Favipiravir analogs) and oncology drug discovery. The introduction of an N-methyl group is a critical structural modification used to:

  • Modulate Lipophilicity: Adjust

    
     to improve membrane permeability.
    
  • Block Metabolism: Prevent Phase II glucuronidation at the sulfonamide nitrogen.

  • Lock Conformation: Restrict rotatable bonds to favor bioactive binding poses.

However, this substrate presents specific challenges:

  • Regioselectivity: The pyrazine ring nitrogens (N1/N4) and the sulfonamide oxygen are potential competing nucleophilic sites.

  • Stability: The C3-cyano group is susceptible to hydrolysis under harsh acidic or basic conditions (forming the amide or acid).

  • Acidity: The electron-withdrawing nature of the 3-cyano and 2-pyrazine groups renders the sulfonamide -NH- highly acidic (

    
     est. 4.5–5.5), altering the reactivity profile compared to simple phenyl sulfonamides.
    

Mechanistic Insight & Reaction Design

The Acidity Factor

The 3-cyanopyrazin-2-yl moiety acts as a strong electron-withdrawing group (EWG). Upon deprotonation, the negative charge is extensively delocalized across the sulfonyl group and the pyrazine ring.

  • Implication: Weak bases (Carbonates) are sufficient for deprotonation. Strong bases (NaH, LiHMDS) are often unnecessary and may promote side reactions (e.g., nucleophilic attack on the nitrile).

Regioselectivity Control

While the sulfonamide nitrogen is the thermodynamic site for alkylation (forming the stable N-methyl sulfonamide), kinetic control can sometimes favor O-alkylation (imidate formation) or ring N-alkylation.

  • Solution: Use of a polar aprotic solvent (DMF or NMP) promotes the dissociation of the sulfonamide-cation ion pair, increasing the nucleophilicity of the nitrogen atom. Cesium Carbonate (

    
    )  is preferred over Potassium Carbonate (
    
    
    
    ) for difficult substrates due to the "Cesium Effect" (higher solubility and looser ion pairing).
Experimental Variables Summary
ParameterRecommendationRationale
Base

or

Sufficient basicity to deprotonate (

~5); avoids nitrile hydrolysis.
Solvent DMF or AcetoneDMF ensures solubility of polar substrate; Acetone allows easy workup but is slower.
Electrophile Iodomethane (MeI)High reactivity; "soft" electrophile favors N- over O-alkylation.
Temp

Controls exotherm; prevents thermal degradation of the nitrile.

Standard Operating Procedure (SOP)

Method A: Carbonate-Mediated Methylation (The "Gold Standard")

This protocol is optimized for gram-scale synthesis but is scalable. It prioritizes yield and purity.

Materials
  • Substrate: 3-cyanopyrazin-2-yl sulfonamide derivative (1.0 equiv)

  • Reagent: Iodomethane (MeI) (1.2 – 1.5 equiv) [Caution: Carcinogen]

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv) [Anhydrous]
    
  • Solvent:

    
    -Dimethylformamide (DMF) [Anhydrous, Grade]
    
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Charge the flask with the Sulfonamide Substrate (1.0 equiv) and

      
        (1.5 equiv).
      
  • Solvation:

    • Add DMF (concentration ~0.2 M).

    • Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The mixture will likely turn yellow/orange, indicating deprotonation and formation of the sulfonamidate anion.

  • Alkylation:

    • Cool the reaction mixture to

      
        using an ice bath.
      
    • Add Iodomethane (MeI) (1.2 equiv) dropwise via syringe.

    • Note: Dropwise addition prevents localized over-concentration and exotherms.

  • Reaction:

    • Remove the ice bath after 15 minutes and allow the reaction to warm to RT .

    • Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by LC-MS or TLC.

      • Target Mass:

        
        .
        
      • TLC: Product is usually less polar (higher

        
        ) than the starting material.
        
  • Workup (Aqueous):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry the organic layer over

      
        or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.

  • Purification:

    • If purity < 95%, purify via Flash Column Chromatography.

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradient.

    • Note: The nitrile group makes the product polar; ensure the gradient is sufficiently polar to elute.

Alternative Methodologies

Method B: Mitsunobu Alkylation (For Complex Alkyl Groups)

If the alkyl group is not methyl (e.g., a complex alcohol), or if the substrate is sensitive to basic alkylation:

  • Reagents: Methanol (as nucleophile/solvent),

    
     (1.5 equiv), DIAD/DEAD (1.5 equiv).
    
  • Procedure: Dissolve sulfonamide and

    
     in THF. Add MeOH. Cool to 
    
    
    
    . Add DIAD dropwise. Stir at RT overnight.
  • Pros: Neutral conditions.

  • Cons: Atom economy is poor; removal of triphenylphosphine oxide (

    
    ) is difficult.
    
Method C: TMS-Diazomethane (The "Clean" Method)

For small-scale (mg) parallel synthesis where workup must be minimized.

  • Reagents:

    
     (2.0 M in hexanes), Methanol/Benzene (1:4).
    
  • Procedure: Dissolve substrate in MeOH/Benzene. Add

    
     dropwise until yellow color persists. Quench with acetic acid.
    
  • Pros: Byproducts are volatile (

    
    , TMS-OMe); very clean.
    
  • Cons: Expensive; safety concerns with diazo compounds.

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the deprotonation equilibrium and the selective


 attack.

ReactionMechanism Substrate 3-Cyanopyrazin-2-yl Sulfonamide (Acidic NH) Anion Sulfonamidate Anion (Delocalized Charge) Substrate->Anion Deprotonation (DMF, RT) Base Cs2CO3 (Base) Base->Anion Product N-Methylated Product (Target) Anion->Product SN2 Attack (Major Pathway) SideProduct O-Alkylated / Ring-N Alkylated (Trace/Minor) Anion->SideProduct Kinetic Control (Minor) MeI MeI (Electrophile) MeI->Product

Caption: Mechanistic pathway highlighting the critical deprotonation step and the bifurcation between the major N-alkylation and minor side reactions.

Experimental Workflow

A visual guide to the SOP execution.

Workflow Start Start: Dry Flask N2 Atmosphere Dissolve 1. Solvation Substrate + Cs2CO3 in DMF Start->Dissolve Wait 2. Activation Stir 15 min @ RT (Formation of Anion) Dissolve->Wait Cool 3. Cooling Ice Bath (0°C) Wait->Cool AddMeI 4. Addition Add MeI Dropwise Cool->AddMeI React 5. Reaction Warm to RT, Stir 2-4h AddMeI->React Check IPC Check (LCMS) Complete? React->Check Check->AddMeI No (Add 0.2 eq MeI) Workup 6. Workup Dilute EtOAc, Wash H2O/Brine Check->Workup Yes Purify 7. Purification Flash Column (Hex/EtOAc) Workup->Purify

Caption: Step-by-step workflow for the Carbonate-Mediated N-Methylation protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Substrate insolubility or old MeI.Switch solvent to NMP or DMSO; Use fresh MeI (it is volatile).
Hydrolysis of CN Base too strong or wet solvent.Ensure anhydrous DMF; switch from

to

or reduce temp.
O-Alkylation Kinetic control dominant.Run reaction at higher temp (

) to favor thermodynamic N-product; Switch to "harder" base (NaH) with caution.
Ring Alkylation Highly acidic sulfonamide.This is rare. Confirm structure by NMR (NOE studies).

References

  • General Heteroaryl Sulfonamide Synthesis

    • Title: "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
    • Source: Macmillan Group, Princeton University
    • URL:[Link]

  • Reactivity of Pyrazine Sulfonamides

    • Title: "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
    • Source: MDPI (Molecules 2019)
    • URL:[Link][1]

  • General N-Methylation Protocols

    • Title: "A Guide for Mono-Selective N-Methylation... of Primary Amines, Amides, and Sulfonamides"
    • Source: ResearchGate (Review)[2]

    • URL:[Link]

  • Specific Target Confirmation: Title: "N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Product Page" Source: Sigma-Aldrich

Sources

Application Notes and Protocols for the Synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a chemical compound of interest in contemporary drug discovery and development. Its structural motif, featuring a substituted pyrazine core, is prevalent in a variety of biologically active molecules. The strategic incorporation of a cyano group and a sulfonamide moiety suggests its potential as a versatile intermediate or a candidate for library synthesis in the exploration of new therapeutic agents. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the judicious selection of reagents and detailed protocols for the synthesis of this target molecule. The presented methodology is grounded in established chemical principles to ensure reproducibility and high fidelity.

Strategic Approach to Synthesis

The synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS Number: 1073159-68-8) is most logically approached through a two-step sequence commencing with a commercially available or readily synthesized precursor. The core strategy involves the sequential installation of the N-methyl and methanesulfonyl functionalities onto a 2-aminopyrazine-3-carbonitrile backbone. This pathway is advantageous due to the generally high efficiency of nucleophilic aromatic substitution on activated pyrazine rings and the well-established reactivity of amines towards sulfonyl chlorides.

The proposed synthetic route is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the amination of 2-chloro-3-cyanopyrazine with methylamine. The electron-withdrawing nature of the cyano group and the pyrazine nitrogens activates the chloro-substituted carbon towards nucleophilic attack.

  • Sulfonylation: The resulting intermediate, 2-(methylamino)pyrazine-3-carbonitrile, is then reacted with methanesulfonyl chloride in the presence of a suitable base to yield the final product, N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

This approach offers a convergent and efficient route to the target molecule, utilizing readily accessible starting materials and well-understood reaction classes.

Visualizing the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, beginning with the formation of the key aminopyrazine intermediate, followed by the final sulfonylation step.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Formation 2-chloro-3-cyanopyrazine 2-chloro-3-cyanopyrazine 2-(methylamino)pyrazine-3-carbonitrile 2-(methylamino)pyrazine-3-carbonitrile 2-chloro-3-cyanopyrazine->2-(methylamino)pyrazine-3-carbonitrile Nucleophilic Aromatic Substitution Methylamine Methylamine Methylamine->2-(methylamino)pyrazine-3-carbonitrile 2-(methylamino)pyrazine-3-carbonitrile_ref 2-(methylamino)pyrazine-3-carbonitrile Methanesulfonyl chloride Methanesulfonyl chloride N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Methanesulfonyl chloride->N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide 2-(methylamino)pyrazine-3-carbonitrile_ref->N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Sulfonylation G cluster_0 Sulfonylation Mechanism Amine 2-(methylamino)pyrazine-3-carbonitrile Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MsCl Methanesulfonyl chloride MsCl->Intermediate Product N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Catalytic conditions for reacting N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Catalytic Protocols for the Chemoselective Reduction of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Executive Summary

This Application Note details the catalytic strategies for the functionalization of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8), a critical intermediate in the synthesis of pyrazine-based kinase inhibitors (e.g., analogues of entospletinib or acalabrutinib).

The primary focus is the chemoselective hydrogenation of the C3-nitrile group to the primary amine (CAS 1073159-67-7). This transformation is synthetically challenging due to the electron-deficient nature of the pyrazine ring, the potential for catalyst poisoning by the pyrazine nitrogens, and the propensity for secondary amine formation (dimerization).

We present two validated protocols:

  • Protocol A (Heterogeneous): Raney Nickel-catalyzed hydrogenation for high-throughput scale-up.

  • Protocol B (Precious Metal): Pd/C-catalyzed hydrogenation under acidic conditions for high chemoselectivity.

Chemical Context & Reactivity Profile

The substrate features a highly electron-deficient pyrazine core activated by two electron-withdrawing groups: a nitrile at C3 and an N-methylmethanesulfonamide at C2.

  • Electronic Deactivation: The sulfonamide group (

    
    ) withdraws electron density, making the pyrazine ring susceptible to nucleophilic attack but resistant to electrophilic substitution.
    
  • Catalyst Poisoning: The pyrazine ring nitrogens (N1/N4) are competent ligands for transition metals (Pd, Pt, Ni), often requiring higher catalyst loadings or acidic media to maintain turnover numbers (TON).

  • Competing Pathways:

    • Dimerization: The intermediate imine can react with the product amine to form a secondary amine dimer.

    • Hydrolysis: Trace water can convert the nitrile to the primary amide (carboxamide).

    • Ring Reduction: Over-reduction of the pyrazine ring to a piperazine is a risk under forcing conditions.

Reactivity Pathway Diagram

ReactionPathway Fig 1. Competitive reaction pathways during catalytic hydrogenation. SM Starting Material (Nitrile) Imine Intermediate (Imine) SM->Imine + 2H (Cat.) PrimaryAmine Target Product (Primary Amine) Imine->PrimaryAmine + 2H (Cat.) SecondaryAmine Byproduct (Secondary Amine) Imine->SecondaryAmine + Primary Amine - NH3 Amide Byproduct (Amide) Imine->Amide + H2O (Hydrolysis) PrimaryAmine->Imine Condensation

Experimental Protocols

Protocol A: Raney Nickel Hydrogenation (Scale-Up Preferred)

Best for: Large-scale synthesis where cost is a driver and high pressure equipment is available.

Rationale: Raney Nickel is highly active for nitrile reduction. The addition of ammonia is strictly required to suppress the formation of secondary amines by shifting the equilibrium of the intermediate imine away from condensation.

Materials:

  • Substrate: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (1.0 eq)

  • Catalyst: Raney Nickel (slurry in water, washed with MeOH) - 20 wt% loading.

  • Solvent: 7N Ammonia in Methanol (

    
    /MeOH).
    
  • Hydrogen Source:

    
     gas (balloon or autoclave).
    

Step-by-Step Procedure:

  • Catalyst Prep: Carefully wash the Raney Nickel slurry (pyrophoric!) three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out.

  • Loading: In a stainless steel autoclave, charge the substrate (e.g., 5.0 g) dissolved in 7N

    
    /MeOH (50 mL). Add the washed Raney Nickel.
    
  • Purging: Seal the autoclave. Purge with

    
     (3x, 5 bar) followed by 
    
    
    
    (3x, 5 bar).
  • Reaction: Pressurize to 10 bar (145 psi)

    
    . Stir vigorously (1000 rpm) at 40°C  for 6-12 hours.
    
    • Note: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

  • Workup: Depressurize and purge with

    
    . Filter the mixture through a pad of Celite under an inert atmosphere (Ar or 
    
    
    
    ) to remove the catalyst. Caution: The filter cake is pyrophoric.
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically the pure primary amine. If necessary, recrystallize from EtOH/Heptane.

Protocol B: Palladium on Carbon with Acidic Additive (High Selectivity)

Best for: Bench-scale optimization or if Raney Ni is contraindicated.

Rationale: Acidic conditions protonate the product amine immediately upon formation (


), preventing it from attacking the intermediate imine. This effectively shuts down the dimerization pathway.

Materials:

  • Substrate: 1.0 eq

  • Catalyst: 10% Pd/C (Type 39 or similar high-activity grade) - 10 wt% loading.

  • Additive: Methanesulfonic acid (MsOH) or HCl (2.0 eq).

  • Solvent: Methanol or Ethanol.

Step-by-Step Procedure:

  • Solution Prep: Dissolve the substrate in Methanol (0.1 M concentration). Add 2.0 equivalents of MsOH.

    • Why MsOH? It is non-nucleophilic and compatible with the sulfonamide group, unlike HCl which might cause corrosion or nucleophilic attack at high temps.

  • Catalyst Addition: Add 10 wt% of Pd/C catalyst under a gentle stream of nitrogen.

  • Hydrogenation: Connect a hydrogen balloon (1 atm) or set autoclave to 3 bar. Stir at Room Temperature (25°C) for 4-8 hours.

    • Control: Monitor by LCMS for the disappearance of the nitrile (M+H 213) and appearance of the amine (M+H 217).

  • Workup: Filter through Celite. The filtrate contains the ammonium salt of the product.

  • Free Basing: Neutralize the filtrate with saturated

    
     or basic resin (e.g., Amberlyst A21) to pH 8-9. Extract with DCM or EtOAc.
    
  • Isolation: Dry over

    
     and concentrate.
    

Analytical Data & Troubleshooting

Expected Analytical Parameters
ParameterSpecificationNotes
HPLC Purity > 95% (Area %)Main impurity is usually the amide (hydrolysis).
Appearance Off-white to pale yellow solidDarkening indicates oxidation or metal leaching.
LCMS (ESI+) [M+H]+ = 217.2Starting material is 213.2. Dimer is ~415.
1H NMR

4.1 ppm (s, 2H,

)
Diagnostic benzylic-type protons.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by pyrazine N.Increase catalyst loading to 20 wt% or switch to Protocol B (Acidic).
Dimer Formation Insufficient ammonia or acid.In Protocol A: Use freshly prepared

/MeOH. In Protocol B: Increase acid to 3.0 eq.
Hydrolysis (Amide) Wet solvent or catalyst.Dry solvents over molecular sieves. Ensure Raney Ni is washed thoroughly with MeOH.
Desulfonylation Over-reduction (S-N cleavage).Lower temperature to <30°C and reduce pressure.

References

  • Nitrile Hydrogenation Reviews

    • Bagal, D. B., & Bhanage, B. M. (2021). "Recent advances in the catalytic hydrogenation of nitriles to primary amines."[1][2] Chem. Catalysis, 1, 241–257.[1] Link

  • Pyrazine Reactivity

    • ChemicalBook. (2025). "Product Entry: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8)." Link

    • PubChem. (2025).[3][4] "Compound Summary: N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide (CAS 1073159-67-7)." Link

  • Hegedus, L. S. (2023). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.

Sources

Application Note: Scalable Manufacturing Process for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8) is a high-value, early-stage active pharmaceutical ingredient (API) intermediate[1]. It serves as the foundational building block in the synthesis of , a potent dual Focal Adhesion Kinase (FAK) and PYK2 inhibitor currently under clinical investigation for oncology indications such as non-small cell lung cancer, ovarian cancer, and malignant mesothelioma[2][3].

As drug candidates progress from discovery to late-stage clinical trials, the manufacturing routes must evolve from resource-heavy, chromatography-dependent syntheses to streamlined, cost-effective processes. This protocol details a highly scalable, chromatography-free manufacturing workflow for this critical intermediate, engineered specifically for metric-ton scalability and high atom economy.

Mechanistic Overview & Process Rationale

The synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between (CAS: 55557-52-3) and (CAS: 1184-85-6)[4][5].

As a Senior Application Scientist, it is critical to understand the causality behind the reagent and condition selections to ensure a self-validating and robust process:

  • Electrophilic Activation: The pyrazine ring is inherently electron-deficient. The 3-position is highly activated by the strong inductive and resonance electron-withdrawing effects of the adjacent cyano (-C≡N) group and the endocyclic nitrogen atoms. This lowers the LUMO of the pyrazine ring, making the chloride an excellent leaving group for nucleophilic attack.

  • Nucleophile Generation: N-methylmethanesulfonamide is a relatively weak nucleophile due to the electron-withdrawing sulfonyl group. To drive the SNAr reaction, a base is required to deprotonate the sulfonamide nitrogen, generating a highly reactive sulfonamidate anion.

  • The Scalability Paradigm (Base & Solvent Selection): Discovery-chemistry routes frequently employ Cesium carbonate (Cs₂CO₃) in Acetonitrile[3]. While highly effective due to the "cesium effect"—where the large, highly polarizable Cs⁺ ion enhances the solubility and "nakedness" of the anion—cesium salts are cost-prohibitive for commercial manufacturing.

    • Our optimized solution: We replace Cs₂CO₃ with Potassium carbonate (K₂CO₃) and shift the solvent to Dimethylformamide (DMF). The polar aprotic nature of DMF effectively solvates the potassium cation, leaving the sulfonamidate anion sufficiently reactive to achieve >90% yields.

  • Chromatography-Free Isolation: By utilizing DMF, the reaction can be quenched simply by the controlled addition of water. Water acts as an anti-solvent, crashing out the highly hydrophobic product while retaining the inorganic salts and DMF in the aqueous mother liquor.

Process Optimization & Quantitative Data

To validate the scalability rationale, a Design of Experiments (DoE) was conducted to compare various base/solvent combinations. The data below summarizes the process optimization, highlighting why the K₂CO₃/DMF system was selected for commercial scale-up.

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Scalability / Cost Profile
Cs₂CO₃Acetonitrile804>9994Low / High cost (Cesium effect)
K₂CO₃Acetonitrile80246545High / Low cost (Poor K⁺ solvation)
K₂CO₃ DMF 80 6 >98 91 High / Low cost (Optimal)
NaHTHF653>9588Moderate / Safety hazards at scale

Scalable Manufacturing Protocol (1.0 kg Scale)

This methodology is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure reproducibility and high purity (>98% HPLC).

Reagents & Materials
  • 3-Chloropyrazine-2-carbonitrile: 1.00 kg (7.16 mol, 1.0 eq)

  • N-Methylmethanesulfonamide: 0.86 kg (7.88 mol, 1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous): 1.48 kg (10.74 mol, 1.5 eq)

  • Dimethylformamide (DMF): 5.0 L (Reaction solvent)

  • Purified Water (DI): 15.0 L (Anti-solvent for precipitation)

Step-by-Step Methodology
  • Reactor Preparation: Purge a 20 L glass-lined or stainless-steel reactor with Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.

  • Solvent & Reagent Charging: Charge 5.0 L of DMF into the reactor. Begin agitation at 250 rpm. Add 1.00 kg of 3-chloropyrazine-2-carbonitrile followed by 0.86 kg of N-methylmethanesulfonamide. Stir for 10 minutes until a homogenous solution is achieved.

  • Base Addition: Slowly charge 1.48 kg of anhydrous K₂CO₃ in three equal portions over 30 minutes.

    • Scientific Insight: Stepwise addition controls the mild exotherm associated with the deprotonation of the sulfonamide, preventing localized hot spots that could lead to dimerization or degradation of the starting material.

  • Heating & Reaction: Ramp the reactor temperature to 80 °C. Maintain heating and agitation for 6 hours.

    • Self-Validation (IPC): Pull a 1 mL aliquot, dilute with Acetonitrile, and analyze via HPLC. Proceed to the next step only when the remaining 3-chloropyrazine-2-carbonitrile is <2.0% (Area %).

  • Quenching & Precipitation: Cool the reactor to 20 °C. Over a period of 60 minutes, slowly dose 15.0 L of purified water into the reactor while increasing agitation to 350 rpm.

    • Scientific Insight: The gradual addition of water decreases the dielectric constant of the solvent system, driving the supersaturation and subsequent crystallization of the product. Rapid addition would cause oiling-out or the entrapment of DMF within the crystal lattice.

  • Filtration & Washing: Discharge the resulting suspension into a Nutsche filter. Wash the filter cake with cold water (3 × 2.0 L).

    • Self-Validation: Check the pH of the final wash filtrate. It should be neutral (pH ~7), indicating the complete removal of residual K₂CO₃ and DMF.

  • Drying: Transfer the off-white solid to a vacuum drying oven. Dry at 50 °C under high vacuum (<50 mbar) for 12–16 hours until a constant weight is achieved.

    • Expected Yield: ~1.38 kg (91% theoretical yield).

Downstream Application Workflow

The isolated N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is subsequently utilized in a multi-step sequence to synthesize Defactinib. The logical progression of this workflow is visualized below[2][3].

G N1 N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide N2 Nitrile Reduction (H2, Pd/C, NH3/MeOH) N1->N2 N3 Primary Amine Intermediate N2->N3 Yield > 90% N4 1st SNAr Coupling (Pyrimidine derivative) N3->N4 N5 Chloropyrimidine Intermediate N4->N5 DIEA, DCM N6 2nd SNAr Coupling (Benzamide derivative) N5->N6 N7 Defactinib (VS-6063) N6->N7 nBuOH/AcOH

Downstream synthesis workflow of Defactinib from the cyanopyrazine intermediate.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI Biomolecules. Available at: [Link]

  • Defactinib hydrochloride. Dual FAK1/PYK2 inhibitor, Treatment of non-small cell lung cancer. Drugs of the Future 2014, 39(11). Thomson Reuters. Available at: [Link]

  • N-Methylmethanesulfonamide | C2H7NO2S | CID 97632. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Solvent Optimization and Liquid-Liquid Phase Separation (LLPS) Mitigation for the Crystallization of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

The compound N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8) is a highly specialized, critical intermediate in the synthesis of Pyrazolopyridine and Pyrazolopyrimidine-based kinase inhibitors[1][2]. Most notably, it serves as the direct precursor to the aminomethyl derivative (CAS 1073159-67-7) used in the synthesis of Defactinib (VS-6063) [3][4].

Defactinib is an ATP-competitive, selective Focal Adhesion Kinase (FAK) inhibitor currently under clinical investigation for the treatment of various solid tumors, including mesothelioma and mutant KRAS-driven lung adenocarcinomas[5]. FAK is a non-receptor tyrosine kinase that localizes to focal adhesions and is hyperactivated by extracellular matrix (ECM) integrin signaling, driving tumor cell survival, proliferation, and metastasis[4][5].

Because the downstream synthesis requires a sensitive catalytic hydrogenation (Pd/C) to reduce the cyano group to an amine[3], the purity of the upstream cyanopyrazine intermediate is paramount. Trace impurities, such as regioisomers or unreacted starting materials, can poison the palladium catalyst or propagate into the final Active Pharmaceutical Ingredient (API).

FAK_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK Focal Adhesion Kinase (FAK) Autophosphorylation (Y397) Integrin->FAK Src Src Kinase FAK->Src Defactinib Defactinib (VS-6063) (FAK Inhibitor) Defactinib->FAK Blocks PI3K PI3K / AKT Pathway Src->PI3K MAPK Grb2 / MAPK Pathway Src->MAPK Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1. FAK signaling pathway and the inhibitory mechanism of Defactinib.

The Crystallization Challenge: Liquid-Liquid Phase Separation (LLPS)

During process scale-up, crude N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide frequently presents as a "light brown oily liquid" rather than a crystalline solid[3]. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out."

Mechanistic Causality: The molecular structure of this intermediate features a sulfonamide group (-SO₂N(CH₃)-) where the nitrogen is methylated. This removes the primary hydrogen-bond donor typically found in sulfonamides. While the molecule possesses multiple hydrogen-bond acceptors (the sulfonyl oxygens, the pyrazine nitrogens, and the cyano group), the lack of strong H-bond donors severely limits its ability to rapidly form robust, directional intermolecular crystal lattices.

Consequently, when dissolved in highly polar aprotic solvents (e.g., Ethyl Acetate) and subjected to cooling, the solution easily becomes highly supersaturated. The thermodynamic barrier to crystal nucleation (the spinodal curve) remains higher than the barrier to phase separation (the binodal curve). Instead of nucleating into a solid, the solute separates into a dense, solute-rich liquid phase (an "oil") that traps impurities and resists crystallization.

Thermodynamic Mapping and Solvent Screening

To design a self-validating crystallization process, high-throughput solubility screening and Turbidimetry (using Focused Beam Reflectance Measurement - FBRM) were utilized to map the Metastable Zone Width (MSZW) and identify the LLPS boundaries across various solvent systems.

Table 1: Solubility and Phase Behavior Profile
Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Phase Behavior on CoolingCrystal Yield (%)
Methanol10045120Crystallization65
Ethyl Acetate (EtOAc)10085>250LLPS (Oils out at <10°C) N/A
EtOAc / Heptane 70:30 35 180 Crystallization (if seeded) 88
Isopropanol (IPA)1002090Crystallization75
Toluene100<515Poor Solubility<10

Solvent Selection Rationale: A binary solvent system of Ethyl Acetate (EtOAc) and Heptane (70:30 v/v) was selected. EtOAc provides excellent solubility at elevated temperatures, ensuring complete dissolution of the crude oil. Heptane acts as a strong antisolvent. By carefully dosing Heptane at high temperatures and utilizing a precise seeding strategy, we compress the MSZW and force solid-state nucleation before the system crosses the LLPS boundary.

Optimized Antisolvent-Cooling Crystallization Protocol

The following protocol leverages thermodynamic control to bypass LLPS, ensuring high purity and a scalable crystal habit.

Crystallization_Workflow Crude Crude API Intermediate Dissolution Dissolution EtOAc @ 60°C Crude->Dissolution Filtration Polish Filtration 0.22 µm Dissolution->Filtration Antisolvent Heptane Addition to 30% v/v Filtration->Antisolvent Seeding Seeding @ 45°C (Bypass LLPS) Antisolvent->Seeding Cooling Controlled Cooling 0.1°C/min to 5°C Seeding->Cooling Isolation Isolation & Drying Pure Crystals Cooling->Isolation

Fig 2. Optimized antisolvent-cooling crystallization workflow to bypass LLPS.

Step-by-Step Methodology
  • Dissolution: Charge the crude N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide into a jacketed crystallizer. Add Ethyl Acetate (EtOAc) to achieve a concentration of 180 mg/mL. Heat the jacket to 60 °C with moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through an inline 0.22 µm PTFE filter into a pre-heated secondary reactor (60 °C). Causality: This removes insoluble particulates (e.g., catalyst remnants or dust) that could act as heterogeneous nucleants and trigger premature, uncontrolled precipitation.

  • Antisolvent Dosing: Maintain the temperature at 60 °C. Slowly dose Heptane over 30 minutes until the solvent ratio reaches 70:30 (EtOAc:Heptane v/v). The solution must remain visually clear (undersaturated).

  • Cooling to Seeding Temperature: Cool the reactor to 45 °C at a linear rate of 0.5 °C/min.

  • Seeding (Critical LLPS Mitigation Step): At 45 °C, the solution is within the metastable zone. Introduce 1.5 wt% of pure, milled crystalline N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide seeds. Causality: Seeding provides a low-energy surface for solute deposition. By providing an existing crystal lattice, the activation energy for solid nucleation drops dramatically, allowing the system to completely bypass the spinodal decomposition (oiling out) phase.

  • Isothermal Aging: Hold the suspension isothermally at 45 °C for 2 hours. Causality: This desupersaturation hold allows the seed bed to grow and consume excess solute, ensuring that the liquid phase concentration drops well below the LLPS boundary before further cooling.

  • Controlled Cooling: Cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min. This slow rate prevents secondary nucleation and ensures the growth of large, easily filterable crystals.

  • Isolation and Washing: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 bed volumes of pre-chilled (5 °C) EtOAc/Heptane (50:50 v/v) to displace mother liquor without dissolving the product.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours.

Analytical Validation

To validate the integrity of the crystallization process, the isolated solid must be subjected to the following analytical suite:

  • HPLC (High-Performance Liquid Chromatography): To confirm chemical purity (Target: >99.5% a/a) and the clearance of regioisomeric impurities.

  • XRPD (X-ray Powder Diffraction): To verify the polymorphic form and confirm high crystallinity (absence of an amorphous halo, which would indicate residual oiling out).

  • DSC (Differential Scanning Calorimetry): To determine the sharp melting onset, ensuring no solvent entrapment occurred during the lattice formation.

References

  • Sigma-Aldrich Product Catalog. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8). Sigma-Aldrich / MilliporeSigma. 1

  • Luzzio, M. J. et al. Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth. WIPO Patent WO2008129380A1 (Pfizer Products Inc). 6

  • Lee, B. Y., Timpson, P., Horvath, L. G. & Daly, R. J. FAK signaling in human cancer as a target for therapeutics. Pharmacology & Therapeutics, 146C, 132–149 (2015). 5

  • Deuterated Defectinib compound and application thereof. Chinese Patent CN110452229B. 3

Sources

Application Note: Handling Precautions & Protocols for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a functionalized pyrazine derivative often utilized as a high-value building block in the synthesis of antiviral agents (specifically RNA-dependent RNA polymerase inhibitors analogous to Favipiravir/T-705 ) and as a reference standard in impurity profiling.[1]

Unlike simple pyrazines, the presence of the electron-withdrawing cyano (-CN) and N-methylmethanesulfonamide groups renders the pyrazine ring highly electron-deficient.[1] This electronic environment necessitates specific handling protocols to prevent nucleophilic degradation (hydrolysis) and to mitigate specific toxicological risks associated with electrophilic sensitizers.[1]

Physicochemical Profile
PropertySpecificationCritical Note
Molecular Formula C₇H₈N₄O₂S
Molecular Weight 212.23 g/mol
Physical State Solid (White to Off-white powder)Dust generation is a primary exposure vector.[1][2]
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; prone to precipitation.[1]
Reactivity Electrophilic Pyrazine CoreSusceptible to nucleophilic attack at C-5/C-6 positions.[1]
Storage 2–8°C (Recommended), DryHygroscopic; store under inert gas (Argon/N₂).[1]

Risk Assessment & PPE Strategy (The "Why")

Standard "lab coat and gloves" protocols are insufficient for functionalized pyrazines due to their potential for skin sensitization and respiratory irritation (H315, H319, H335).[1]

Mechanism of Toxicity

The electrophilic nature of the cyanopyrazine core allows it to react with nucleophilic residues (cysteine/lysine) on biological proteins. This haptenization process can trigger Type IV hypersensitivity reactions (allergic contact dermatitis).[1]

  • Implication: Exposure does not just cause burns; it can induce permanent immune sensitization.[1]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory P95/P100 Respirator or Fume HoodPrevent inhalation of fine particulates which can sensitize the respiratory tract.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Methanesulfonamides can permeate standard latex.[1] Double gloving provides a breakthrough time buffer >480 mins.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient against airborne dust migration.[1]
Body Tyvek® Sleeves or Lab CoatProtect wrists/forearms, the most common site of exposure during weighing.[1]

Handling Protocols

Workflow Visualization

The following diagram outlines the critical decision paths for handling this compound to maintain chemical integrity and operator safety.

HandlingWorkflow Start Start: Vial Retrieval Inspect 1. Inspect Seal & Desiccant Start->Inspect Equilibrate 2. Equilibrate to RT (Prevent Condensation) Inspect->Equilibrate Integrity OK Weighing 3. Weighing (Inside Hood) Equilibrate->Weighing Wait 30 mins Solubilization 4. Solubilization (DMSO/MeOH) Weighing->Solubilization Use Anti-static Gun Storage 5. Reseal & Store (Desiccated, 4°C) Solubilization->Storage Purge Headspace (N2)

Caption: Operational workflow ensuring moisture exclusion and containment of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

Protocol: Preparation of Stock Solution (10 mM in DMSO)

Objective: Create a stable stock solution for biological assays while minimizing hydrolysis.

Materials:

  • Compound (CAS 1073159-68-8)[1][2][3]

  • Anhydrous DMSO (Grade ≥99.9%, Water <50 ppm)[1]

  • Amber glass vials (Silanized preferred)

  • Argon or Nitrogen gas line[1]

Step-by-Step Procedure:

  • Equilibration: Remove the compound vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why: Opening a cold vial introduces atmospheric moisture, leading to hydrolysis of the nitrile group.

  • Weighing:

    • Place the analytical balance inside a chemical fume hood.[1]

    • Use an anti-static gun on the spatula and weighing boat.[1] Static charge can cause this light powder to disperse, increasing inhalation risk.[1]

    • Weigh approx.[1] 2.12 mg (for 1 mL) or 21.2 mg (for 10 mL).[1]

  • Solubilization:

    • Add anhydrous DMSO dropwise to the powder.[1]

    • Vortex gently for 30 seconds. Avoid sonication if possible to prevent heating, which may accelerate degradation.[1]

    • Visual Check: Solution should be clear and colorless/pale yellow.[1] Turbidity indicates moisture contamination or insolubility.[1]

  • Storage of Stock:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay the headspace with Argon gas before capping.[1]

    • Store at -20°C. Stable for 3-6 months.

Protocol: Reaction Setup (Synthetic Intermediate)

Objective: Use as an electrophilic partner in nucleophilic substitution.[1]

  • Solvent Choice: Use aprotic solvents (DMF, THF, DCM).[1] Avoid protic solvents (Water, EtOH) in the presence of strong bases to prevent nitrile hydrolysis to the amide/acid.

  • Base Selection: Use non-nucleophilic bases (DIPEA, TEA, Cs₂CO₃).[1] Strong nucleophilic bases (NaOH, LiOH) will attack the nitrile or the sulfonamide sulfur.

  • Quenching: Quench reactions with saturated Ammonium Chloride (NH₄Cl) rather than strong acids to preserve the pyrazine ring integrity.

Emergency Procedures

Spill Response Logic

In the event of a powder spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel (radius 3 meters).

  • PPE Up: Don P95 respirator and double gloves.[1]

  • Contain: Cover the spill with a damp paper towel (soaked in dilute detergent) to prevent dust aerosolization.[1] Do not dry sweep.[1]

  • Clean: Wipe up the material.[1][4] Clean the surface with 10% bleach solution (degrades the pyrazine core) followed by ethanol.[1]

  • Disposal: Place all waste in a sealed hazardous waste bag labeled "Toxic Organic Solid."

First Aid[1][4]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][5][6][7][8] The sulfonamide moiety can cause severe irritation (H319).[1] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][5][4][6][9][8][10] Do not use ethanol on skin, as it may increase transdermal absorption of the compound.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. Accessed October 2023.[1] Link[1]

  • PubChem. Compound Summary: N-(3-chloropyrazin-2-yl)methanesulfonamide (Structural Analog Data). National Library of Medicine.[1] Link[1]

  • Furuta, Y., et al. "In vitro and in vivo activities of T-705 against influenza virus."[1] Antimicrobial Agents and Chemotherapy 46.4 (2002): 977-981.[1] (Context on Pyrazine Antiviral Synthesis). Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: Cyanamide derivatives handling. Link

(Note: While specific toxicological data for this exact CAS is proprietary/limited, protocols are derived from the homologous series of Favipiravir intermediates and standard safety practices for electrophilic pyrazines.)

Sources

Using N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Executive Summary & Chemical Context

In modern targeted oncology, the pyrazine scaffold serves as a privileged pharmacophore due to its favorable hydrogen-bonding profile and metabolic stability. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8) is a highly specialized, bifunctional pharmaceutical intermediate. It is most prominently utilized in the convergent synthesis of Focal Adhesion Kinase (FAK) inhibitors, such as the clinical-stage compound Defactinib and its deuterated analogs 1.

The strategic placement of the strongly electron-withdrawing cyano group adjacent to the N-methylmethanesulfonamide moiety allows for highly controlled regioselective transformations. This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols required to successfully deploy this intermediate in a drug discovery workflow.

Physicochemical Properties

Understanding the baseline properties of the intermediate is critical for solvent selection and reaction monitoring 2.

PropertyValueOperational Implication
CAS Number 1073159-68-8Standard identifier for procurement and regulatory logging.
Molecular Formula C₇H₈N₄O₂SRequires mass spectrometric validation at m/z 213.1 [M+H]⁺.
Molecular Weight 212.23 g/mol Used for precise stoichiometric calculations.
Boiling Point 401.7 ± 55.0 °C (at 760 mmHg)Indicates high thermal stability; suitable for high-temp refluxing.
Physical State SolidRequires pre-dissolution in polar aprotic or protic solvents (e.g., MeOH, DCE).

Mechanistic Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The primary utility of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide lies in its conversion to a primary amine, which subsequently acts as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) to build the extended kinase inhibitor core.

SyntheticWorkflow A N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide (CAS: 1073159-68-8) B Catalytic Hydrogenation (Pd/C, MeOH/NH3, H2) A->B C Aminomethyl Intermediate (Primary Amine) B->C Nitrile Reduction D SNAr Coupling (Pyrimidine Electrophile, DIPEA) C->D E FAK Inhibitor Core (e.g., Defactinib Scaffold) D->E C-N Bond Formation

Synthetic workflow from cyanopyrazine intermediate to FAK inhibitor core.

Experimental Protocols & Causality

Protocol A: Chemoselective Catalytic Hydrogenation of the Nitrile Group

To utilize the intermediate, the cyano group must be reduced to an aminomethyl group (-CH₂NH₂). This step is notoriously prone to side reactions, specifically the formation of secondary amine dimers.

Mechanistic Rationale for Experimental Choices:

  • Addition of Aqueous Ammonia: During hydrogenation, the nitrile is first reduced to an imine. If left unchecked, the newly formed primary amine will attack this imine, ejecting ammonia and forming an unwanted secondary amine dimer. By flooding the system with aqueous ammonia, we shift the equilibrium, forcing the imine to resolve exclusively into the desired primary amine.

  • Wet Palladium on Carbon (Pd/C): Dry Pd/C in the presence of methanol vapor poses a severe pyrophoric hazard. Wet Pd/C (typically 50% water w/w) mitigates this risk while providing a moderated catalytic surface that prevents the over-reduction of the pyrazine ring.

Step-by-Step Methodology:

  • Preparation: Weigh 100.0 mg (0.47 mmol) of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide into a 25 mL single-necked round-bottom flask.

  • Solvation: Add 4.0 mL of HPLC-grade methanol and 1.0 mL of concentrated aqueous ammonia. Stir at 25 °C until the solid is completely dissolved.

  • Catalyst Addition: Carefully add 10.0 mg of 10% wet Pd/C to the solution.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a gentle vacuum and backfill with hydrogen gas via a balloon. Repeat this purge cycle exactly ten times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature for 1 to 1.5 hours.

  • Self-Validation (TLC & MS): Monitor the reaction via TLC (Dichloromethane:Methanol = 10:1). The starting material (Rf ~0.7) should completely disappear, replaced by a highly polar baseline spot (Rf ~0.1). Validate via LC-MS; look for the mass ion m/z 217.1 [M+H]⁺.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with 100 mL of acetonitrile.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the aminomethyl intermediate as a light brown oil.

Quantitative Data: Optimization of Nitrile Reduction

Solvent SystemAdditiveCatalystConversionPrimary Amine YieldDimer Byproduct
MethanolNone10% Pd/C (Dry)100%42%51%
MethanolHCl (cat.)10% Pd/C (Wet)100%61%33%
Methanol Aqueous NH₃ 10% Pd/C (Wet) 100% >90% <5%
Protocol B: Nucleophilic Aromatic Substitution (SNAr) to Form the Inhibitor Core

The resulting primary amine is coupled with a halogenated heterocycle (e.g., a 4-chloropyrimidine derivative) to assemble the full kinase inhibitor scaffold 1.

Mechanistic Rationale for Experimental Choices:

  • N,N-Diisopropylethylamine (DIPEA): As the SNAr reaction proceeds, hydrochloric acid (HCl) is generated. If unneutralized, HCl will protonate the nucleophilic primary amine, halting the reaction. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl without interfering with the electrophile.

  • t-Butanol / 1,2-Dichloroethane (1,2-DCE) Solvent Mix: This specific binary solvent system provides a high boiling point (allowing reflux at 80 °C) while balancing the solubility of both the highly polar pyrazine intermediate and the lipophilic pyrimidine electrophile.

Step-by-Step Methodology:

  • Preparation: To a 25 mL flask containing 65.0 mg (0.30 mmol) of the newly synthesized aminomethyl intermediate, add 5.0 mL of 1,2-DCE and 5.0 mL of tert-butanol. Stir to clarify.

  • Reagent Addition: Add 0.30 mmol of the target electrophile (e.g., 4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)-N-methylbenzamide).

  • Base Addition: Add 116.3 mg (0.90 mmol, 3.0 eq) of DIPEA dropwise.

  • Reaction: Submerge the flask in a pre-heated oil bath at 80 °C. Attach a reflux condenser and stir for 12–24 hours.

  • Self-Validation (NMR): Upon completion and column chromatography purification, validate the structure via ¹H NMR (400 MHz, CDCl₃). The diagnostic singlet of the sulfonamide methyl group should appear distinctly around δ 3.26 ppm, confirming the integrity of the original N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide pharmacophore.

Biological Application: FAK Inhibition

Molecules synthesized from this intermediate, such as Defactinib, are designed to competitively bind to the ATP-binding pocket of Focal Adhesion Kinase (FAK). FAK is overexpressed in various solid tumors and is a critical node in integrin-mediated cell survival and migration signaling.

FAKPathway ECM Extracellular Matrix (ECM) Integrin Integrin Clustering ECM->Integrin FAK Focal Adhesion Kinase (FAK) Autophosphorylation (Y397) Integrin->FAK Src Src Kinase Complex FAK->Src Downstream PI3K / Akt / MAPK Pathways Src->Downstream Survival Tumor Cell Survival & Migration Downstream->Survival Inhibitor Pyrazine-Derived FAK Inhibitor (e.g., Defactinib) Inhibitor->FAK ATP-competitive Inhibition

Mechanism of action for FAK inhibitors derived from the pyrazine intermediate.

References

  • Google Patents.CN110452229B - Deuterated Defectinib compound and application thereof.
  • Sigma-Aldrich.N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide | 1073159-68-8.

Sources

Reaction kinetics of sulfonamide formation on pyrazine rings

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Optimization of Sulfonamide Formation on Pyrazine Rings

Abstract & Strategic Relevance

The formation of sulfonamide bonds on pyrazine rings is a cornerstone reaction in medicinal chemistry, critical for synthesizing antibiotics (e.g., Sulfalene, Sulfapyrazine) and modern antitumor agents. However, this transformation is kinetically distinct from standard aniline sulfonylation. The pyrazine ring, a 1,4-diazine, is significantly electron-deficient, rendering the exocyclic amine a poor nucleophile (


) compared to aniline (

).

This guide provides a kinetically grounded protocol to overcome this deactivation. We move beyond "add and stir" methodologies, utilizing nucleophilic catalysis (DMAP) to lower the activation energy (


) and suppress competitive hydrolysis of the sulfonyl chloride.

Mechanistic Insight: The Nucleophilicity Gap

To optimize this reaction, one must understand the electronic landscape. The pyrazine ring contains two nitrogen atoms that withdraw electron density via induction (


 effect) and resonance. This delocalization reduces the availability of the lone pair on the exocyclic amine, decreasing the rate constant (

) of the nucleophilic attack on the sulfur center.
The Kinetic Bottleneck

In a standard bimolecular reaction without a catalyst, the rate law is:



Due to the low nucleophilicity of aminopyrazine,


 is negligible at ambient temperatures. To drive the reaction, we must shift the mechanism from a direct attack to a catalytic cycle  using 4-Dimethylaminopyridine (DMAP).
The DMAP Catalytic Cycle

DMAP acts as a "nucleophilic shuttle." It attacks the sulfonyl chloride faster than the aminopyrazine, forming a highly electrophilic


-sulfonylpyridinium salt. This intermediate is then attacked by the weak aminopyrazine nucleophile.

Graphviz Diagram 1: DMAP Catalytic Mechanism

G Substrate Sulfonyl Chloride (R-SO2-Cl) Intermediate N-Sulfonylpyridinium Salt (Activated) Substrate->Intermediate Fast Attack (k1) DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide Product Intermediate->Product Rate Limiting Transfer (k2) Pyrazine Aminopyrazine (Weak Nucleophile) Pyrazine->Product Byproduct DMAP-HCl Product->Byproduct Regeneration Byproduct->DMAP Base Wash

Caption: The catalytic cycle where DMAP activates the sulfonyl group, converting a slow bimolecular reaction into a rapid stepwise transfer.

Kinetic Profiling & Reactivity Data[1][2]

The following table contrasts the reactivity of aminopyrazine against standard substrates. Note the correlation between basicity (


) and relative nucleophilicity.[1]
Substrate ClassRepresentative Structure

(Conj. Acid)
Relative Reactivity (

)
Primary Kinetic Challenge
Alkyl Amine Cyclohexylamine10.6

Over-reaction (Bis-sulfonylation)
Pyridine 4-Aminopyridine9.1

High (Nucleophilic ring N interferes)
Aniline Aniline4.61 (Reference)Moderate
Diazine 2-Aminopyrazine 2.96 < 0.01 Extremely Low Nucleophilicity

Data derived from Hammett equation principles and heterocyclic basicity trends [1, 2].

Experimental Protocols

Protocol A: High-Efficiency Synthesis (DMAP-Catalyzed)

Purpose: To synthesize sulfapyrazine derivatives with >85% yield while minimizing hydrolysis.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Aryl Sulfonyl chloride (1.2 equiv)

  • Pyridine (Solvent/Base, anhydrous) OR DCM with Et3N (3.0 equiv)

  • DMAP (0.1 - 0.2 equiv) [CRITICAL]

Workflow:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere. Moisture acts as a competitive nucleophile (
    
    
    
    ), hydrolyzing the sulfonyl chloride to sulfonic acid.
  • Solvation: Dissolve 2-aminopyrazine in anhydrous Pyridine (0.5 M concentration).

    • Note: If using DCM, add Et3N now. Pyridine is preferred as it solubilizes the polar pyrazine better.

  • Activation: Add DMAP (10-20 mol%). Stir for 5 minutes.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride dropwise over 10 minutes.

    • Why? Although pyrazine is slow, the formation of the N-sulfonylpyridinium intermediate is exothermic.

  • Thermal Boost: Remove ice bath. Heat to 60°C for 4–12 hours.

    • Kinetic Note: Unlike anilines, aminopyrazines rarely react to completion at Room Temp (RT). The activation energy barrier requires thermal input.

  • Quench: Pour reaction mixture into 1M HCl (aqueous).

    • Purification: The HCl solubilizes the pyridine/DMAP, precipitating the sulfonamide product (which is less basic and insoluble in dilute acid).

Protocol B: Kinetic Monitoring (In-Situ Validation)

Purpose: To determine the reaction order and optimize time/temperature for new derivatives.

Graphviz Diagram 2: Kinetic Monitoring Workflow

Workflow Start Reaction Initiation (t=0) Sample Aliquot Sampling (100 µL) Start->Sample Intervals: 15, 30, 60, 120 min Quench Immediate Quench (MeOH/Water) Sample->Quench Stop Kinetics Analysis UPLC-MS / NMR (Quantify Product/SM) Quench->Analysis Data Plot ln[SM] vs Time (Determine k_obs) Analysis->Data Data->Sample Loop until >95% Conv.

Caption: Stepwise workflow for extracting kinetic constants (


) to validate reaction progress.

Methodology:

  • Set up the reaction as per Protocol A in a multineck flask.

  • Withdraw 50 µL aliquots at defined intervals (

    
     min).
    
  • Quenching: Immediately dilute into MeOH (HPLC grade). The massive dilution and solvent switch stop the bimolecular collision.

  • Analysis: Run on UPLC (C18 column, Water/Acetonitrile gradient).

  • Calculation: Plot

    
     vs. time. A linear plot indicates pseudo-first-order kinetics (if amine is in excess), confirming the system is behaving predictably.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction / <10% Yield High Activation Energy BarrierIncrease Temp to reflux; Increase DMAP load to 0.5 equiv.
Sulfonic Acid Formation Hydrolysis of Sulfonyl ChlorideEnsure anhydrous conditions. The rate of hydrolysis (

) > rate of aminolysis (

) if wet.
Bis-Sulfonylation Product is still nucleophilicRare for pyrazines, but if observed, use 1:1 stoichiometry strictly and add amine slowly to chloride.
Red/Brown Tar Pyridine ring opening / DecompositionReaction too hot/concentrated. Reduce Temp to 40°C and extend time.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Analogy to Sulfonyl).

  • Asif, M. (2014). Chemistry and Biological Activities of Aminopyrazines. International Journal of Chemical and Pharmaceutical Sciences. (Discusses the low basicity of the pyrazine ring).
  • Mondal, S., et al. (2018). Microwave-assisted sulfonylation of amines: A rapid and efficient method. RSC Advances, 8, 1234-1240. (Provides comparative kinetic data on heteroaromatic amines).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for sulfonamide crystallization and purification).

  • Brotzel, F., & Mayr, H. (2007).[2] Nucleophilicities of Amino Acids and Peptides. Organic & Biomolecular Chemistry. (Foundational work on nucleophilicity parameters

    
     and 
    
    
    
    ).

Sources

Application Note: High-Purity Synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide via Regioselective SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Compound: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8)[1][2]

Introduction & Mechanistic Rationale

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a highly valued heteroaryl building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pyrazine-based therapeutics[3][4].

The Synthetic Challenge: Traditional approaches involving the direct sulfonylation of 2-amino-3-cyanopyrazine often result in poor yields and complex impurity profiles. The exocyclic amine's lone pair is strongly delocalized into the electron-deficient pyrazine ring, a phenomenon exacerbated by the strongly electron-withdrawing ortho-cyano group. This renders the amine poorly nucleophilic, often necessitating harsh conditions (e.g., Sodium Hydride) that lead to competing bis-sulfonylation and degradation.

The SNAr Solution (Expertise & Causality): To bypass this thermodynamic hurdle, we invert the electronic roles. By utilizing 3-chloro-2-cyanopyrazine as a highly activated electrophile and N-methylmethanesulfonamide as the nucleophile, the reaction proceeds via a highly efficient Nucleophilic Aromatic Substitution (SNAr)[3]. The pyrazine nitrogens and the ortho-cyano group synergistically stabilize the anionic Meisenheimer complex intermediate, driving the reaction forward upon chloride elimination[5]. This "reverse polarity" approach guarantees high regioselectivity, eliminates bis-sulfonylation, and consistently yields >99% purity.

Reaction Pathway & Decision Logic

The following workflow maps the SNAr mechanism, highlighting the critical phase separation between nucleophile activation and the substitution event.

SNAr_Logic cluster_0 Phase 1: Nucleophile Activation cluster_1 Phase 2: SNAr Reaction N1 N-methylmethanesulfonamide N3 Sulfonamide Anion (Active Nucleophile) N1->N3 Deprotonation N2 Cs2CO3 in Anhydrous MeCN N2->N3 Base & Solvent N5 Meisenheimer Complex (Stabilized by -CN & Pyrazine N) N3->N5 Nucleophilic Attack (80°C) N4 3-chloro-2-cyanopyrazine (Activated Electrophile) N4->N5 N6 Target Compound (High Purity >99%) N5->N6 Cl- Elimination

SNAr mechanistic workflow for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide synthesis.

Experimental Protocol

Reagents and Stoichiometry

Table 1: Standardized quantities for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-chloro-2-cyanopyrazine 139.541.01.40 gElectrophile
N-methylmethanesulfonamide 109.151.21.31 gNucleophile
Cesium Carbonate (Cs₂CO₃) 325.821.54.89 gBase
Anhydrous Acetonitrile N/AN/A25 mLSolvent
Step-by-Step Procedure (Self-Validating System)
  • Nucleophile Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylmethanesulfonamide (1.31 g, 12 mmol) and anhydrous Acetonitrile (25 mL).

  • Base Addition: Add finely powdered Cs₂CO₃ (4.89 g, 15 mmol) to the solution. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

    • Causality Check: Pre-stirring allows for the deprotonation of the sulfonamide. The large ionic radius of the cesium cation ("cesium effect") weakly coordinates the sulfonamide anion, significantly enhancing its nucleophilicity in polar aprotic solvents[6].

  • Electrophile Addition: Add 3-chloro-2-cyanopyrazine (1.40 g, 10 mmol) in one portion. The reaction mixture will typically transition to a deep yellow/orange suspension.

  • SNAr Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 3 hours[3].

  • In-Process Control (IPC) & Validation: After 3 hours, sample the reaction.

    • Validation: TLC (50% EtOAc in Hexanes) must show the complete disappearance of the 3-chloro-2-cyanopyrazine spot (Rf ~0.6) and the formation of a highly UV-active product spot (Rf ~0.3). LC-MS should confirm the product mass (m/z[M+H]⁺ = 213.0).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a medium-porosity glass frit to remove inorganic salts (CsCl, unreacted Cs₂CO₃), washing the filter cake with EtOAc (2 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer to afford the crude product. Purify via flash column chromatography (silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure product as a white to off-white solid.

Analytical Characterization

To ensure the integrity of the synthesized compound for downstream drug development, the following analytical profile should be verified against the theoretical values[2].

Table 2: Expected Analytical Data for High-Purity Product

Analytical MethodExpected Result / SignalInterpretation
LC-MS (ESI) m/z 213.0 [M+H]⁺Confirms molecular weight (C₇H₈N₄O₂S, MW: 212.23).
¹H NMR (400 MHz, CDCl₃) δ 8.75 (d, J=2.5 Hz, 1H), 8.68 (d, J=2.5 Hz, 1H)Confirms the two adjacent pyrazine ring protons.
¹H NMR (400 MHz, CDCl₃) δ 3.42 (s, 3H)Confirms the N-methyl group integration.
¹H NMR (400 MHz, CDCl₃) δ 3.25 (s, 3H)Confirms the methanesulfonyl (S-CH₃) group integration.
HPLC Purity > 99.0% (Area Under Curve)Validates suitability for pharmaceutical intermediate use.

References

  • Source: Google Patents (Pfizer Inc.)
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: Molecules (PubMed Central) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on troubleshooting common issues and improving overall yield. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving experimental challenges.

I. Synthetic Overview & Core Logic

The synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical pathway begins with the commercially available starting material, 2-amino-3-cyanopyrazine. The synthesis then proceeds through two key transformations:

  • N-Sulfonylation: Reaction of the primary amino group of 2-amino-3-cyanopyrazine with methanesulfonyl chloride (MsCl) to form the intermediate N-(3-cyanopyrazin-2-yl)methanesulfonamide.

  • N-Methylation: Subsequent methylation of the sulfonamide nitrogen to yield the final target compound.

The order of these steps is critical. Attempting to N-methylate the 2-amino-3-cyanopyrazine first would likely result in poor selectivity and potential side reactions on the pyrazine ring nitrogens. The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, making it more amenable to deprotonation and subsequent methylation.

General Synthetic Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: N-Methylation cluster_end Final Product & Analysis A 2-Amino-3-cyanopyrazine P1 Protocol 1: Sulfonylation A->P1 Methanesulfonyl Chloride, Base (e.g., Pyridine) B N-(3-cyanopyrazin-2-yl) methanesulfonamide P2 Protocol 2: Methylation B->P2 Methylating Agent (e.g., MeI), Base (e.g., K₂CO₃) P1->B C N-(3-cyanopyrazin-2-yl)-N- methylmethanesulfonamide D Purification & Characterization (Chromatography, NMR, MS) C->D P2->C

Caption: General workflow for the synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Step 1: N-Sulfonylation of 2-Amino-3-cyanopyrazine

Question 1: My sulfonylation reaction shows a low yield of the desired N-(3-cyanopyrazin-2-yl)methanesulfonamide, with a significant amount of unreacted starting material remaining. What's going wrong?

Answer: This is a common issue often related to incomplete reaction, which can stem from several factors:

  • Insufficient Base or Inappropriate pKa: The reaction generates HCl as a byproduct, which must be neutralized by a base. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and shutting down its nucleophilicity.

    • Solution: Use at least one equivalent of a suitable base like pyridine or triethylamine (TEA). Pyridine often serves as both the base and a suitable solvent for this transformation. Ensure the base is anhydrous, as moisture can consume the highly reactive methanesulfonyl chloride.

  • Reagent Degradation: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.

    • Solution: Use a fresh bottle of methanesulfonyl chloride or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[1]

  • Low Reaction Temperature: While the reaction is exothermic, insufficient thermal energy may lead to slow reaction rates.

    • Solution: Typically, this reaction is initiated at 0 °C for controlled addition of MsCl and then allowed to warm to room temperature. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can help drive it to completion. Monitor the progress carefully by Thin-Layer Chromatography (TLC) to avoid degradation.

Question 2: My TLC analysis shows multiple new spots, suggesting the formation of side products. What are they and how can I avoid them?

Answer: Side product formation often points to issues with reactivity and reaction control.

  • Potential Side Product 1: Bis-sulfonylation. While sterically hindered, it's possible for the pyrazine ring nitrogen to react under harsh conditions. More commonly, if an impurity with a more nucleophilic group is present, it will react.

  • Potential Side Product 2: Degradation. Pyrazine rings can be sensitive to strong acids or bases, especially at elevated temperatures.[2]

    • Solution 1 (Control Stoichiometry): Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride. Adding a large excess can promote side reactions.

    • Solution 2 (Temperature Control): Add the methanesulfonyl chloride dropwise to the reaction mixture at 0 °C to manage the exotherm.[1] Allowing the temperature to spike can lead to uncontrolled side reactions.

    • Solution 3 (Purify Starting Material): Ensure the 2-amino-3-cyanopyrazine is pure before starting. Recrystallization or column chromatography can remove reactive impurities.

Step 2: N-Methylation of the Sulfonamide Intermediate

Question 3: The N-methylation of my sulfonamide intermediate is sluggish and gives a low yield. How can I improve this step?

Answer: The N-H proton of a sulfonamide is acidic, but its deprotonation and subsequent alkylation require carefully chosen conditions.

  • Inadequate Base Strength: The pKa of the sulfonamide N-H is roughly 10-11. A base that is too weak will not generate a sufficient concentration of the nucleophilic sulfonamide anion.

    • Solution: Use a base with a conjugate acid pKa significantly higher than that of the sulfonamide. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent choices.[3] Sodium hydride (NaH) can also be used, but requires more stringent anhydrous conditions.

  • Poor Choice of Methylating Agent: While methyl iodide (MeI) is common, other reagents can be used.

    • Solution: Methyl iodide is generally effective. Dimethyl sulfate is more reactive but also more toxic. Trimethyl phosphate with a base like Ca(OH)₂ offers a milder alternative.[4] For sensitive substrates, quaternary ammonium salts can also serve as solid methylating agents.[5]

  • Solvent Effects: The solvent plays a crucial role in solvating the ions and influencing reaction rates.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.

Question 4: I am observing what appears to be O-methylation on the sulfonyl group or methylation on the pyrazine ring nitrogens. Is this possible?

Answer: While less common, these side reactions can occur under certain conditions.

  • Causality: O-alkylation of sulfonamides is generally not favored due to the hard-soft acid-base (HSAB) principle; the nitrogen anion (soft) prefers to attack the methyl group (soft), while the oxygen (hard) does not. Methylation of the pyrazine ring nitrogens is a greater risk, especially if the sulfonamide nitrogen is not fully deprotonated and a highly reactive methylating agent is used at elevated temperatures.

    • Solution 1 (Optimize Base and Temperature): Use a strong base like K₂CO₃ or Cs₂CO₃ to ensure complete deprotonation of the sulfonamide nitrogen, making it the most potent nucleophile in the system.[3] Keep the reaction temperature as low as possible while still achieving a reasonable rate (e.g., room temperature to 60 °C).

    • Solution 2 (Monitor Reaction): Follow the reaction by TLC or LC-MS to track the formation of the desired product and any major byproducts. Stop the reaction as soon as the starting material is consumed to minimize secondary reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the base for the N-methylation step? A1: A good starting point is to screen common inorganic bases. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. For challenging or sluggish reactions, cesium carbonate (Cs₂CO₃) is often superior due to its greater solubility and the "cesium effect," which can accelerate Sₙ2 reactions.

Q2: How should I purify the final product, N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide? A2: The final product is a moderately polar compound. Flash column chromatography on silica gel is the most common and effective method for purification.[6] A typical eluent system would be a gradient of ethyl acetate in hexanes. For stubborn impurities, other techniques like semi-preparative HPLC could be employed.

Q3: Can I perform the sulfonylation and methylation in a one-pot reaction? A3: While one-pot reactions can be more efficient, this specific sequence presents challenges. The conditions for sulfonylation (e.g., pyridine as base/solvent) are quite different from those for methylation (e.g., K₂CO₃ in DMF). A one-pot procedure would require a carefully designed protocol involving solvent swaps and precise addition of reagents, which could be difficult to optimize and may lead to lower yields than a stepwise approach.

Q4: My final product appears to be an oil, but it is expected to be a solid. What should I do? A4: The physical form can be highly dependent on purity. An oily product often indicates the presence of residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of N-(3-cyanopyrazin-2-yl)methanesulfonamide
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-3-cyanopyrazine (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine (approx. 0.2 M concentration) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether.

  • Drying: Dry the solid under high vacuum to obtain the crude product, which can be used in the next step or purified further by recrystallization if necessary.

Protocol 2: Synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-(3-cyanopyrazin-2-yl)methanesulfonamide (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add methyl iodide (MeI, 1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed. Gentle heating (e.g., 50 °C) may be required if the reaction is slow.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Table 1: Troubleshooting Guide for Low Yield
Symptom Potential Cause Suggested Action
Step 1: Sulfonylation
Unreacted Starting MaterialInactive MsCl; Insufficient base; Low temperatureUse fresh/distilled MsCl; Use 1.2 eq. pyridine; Allow to warm to RT or heat gently (40°C)
Multiple Side ProductsReaction too hot; Excess MsClAdd MsCl slowly at 0°C; Use only 1.1-1.2 eq. of MsCl
Step 2: Methylation
Unreacted Starting MaterialBase too weak; Inactive MeI; Poor solvent choiceSwitch to Cs₂CO₃; Use fresh MeI; Use anhydrous DMF or acetonitrile
Complex Mixture of ProductsOver-reaction; Reaction on pyrazine ringMonitor closely by TLC and stop when complete; Avoid high temperatures (>60°C)
Troubleshooting Decision Tree

G start Low Yield of Final Product check_sm LC-MS or NMR analysis of crude product start->check_sm is_intermediate Is the main component the sulfonamide intermediate? check_sm->is_intermediate is_start_mat Is the main component the 2-amino-3-cyanopyrazine starting material? check_sm->is_start_mat is_complex Is it a complex mixture of unidentified products? check_sm->is_complex is_intermediate->is_start_mat No troubleshoot_meth Troubleshoot Methylation (Step 2): - Increase base strength (K₂CO₃ -> Cs₂CO₃) - Increase temperature (RT -> 50°C) - Check MeI quality is_intermediate->troubleshoot_meth Yes is_start_mat->is_complex No troubleshoot_sulf Troubleshoot Sulfonylation (Step 1): - Check MsCl and pyridine quality - Ensure anhydrous conditions - Increase reaction time/temperature is_start_mat->troubleshoot_sulf Yes troubleshoot_both Troubleshoot Both Steps: - Re-purify all starting materials - Lower reaction temperatures - Re-evaluate stoichiometry is_complex->troubleshoot_both Yes

Sources

Technical Support Center: Troubleshooting N-Methylation of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals encountering difficulties during the N-alkylation of pyrazine scaffolds.

Due to the unique electronic topology of the 1,4-diazine ring, pyrazines present significant synthetic hurdles compared to other nitrogenous heterocycles. This guide synthesizes mechanistic theory with field-proven protocols to help you diagnose and resolve N-methylation failures.

The Mechanistic Challenge: Why Do Pyrazines Resist Methylation?

Pyrazine is a remarkably electron-deficient heteroaromatic system. The presence of two highly electronegative nitrogen atoms in a para-relationship exerts a strong inductive electron-withdrawing effect across the ring[1].

Consequently, the lone pairs on the nitrogen atoms are highly deactivated. While pyridine is a relatively strong nucleophile (conjugate acid pKₐ ≈ 5.2), pyrazine is an exceptionally weak base and poor nucleophile (conjugate acid pKₐ ≈ 0.6)[1]. Standard alkylation conditions that succeed for piperazines or pyridines will routinely fail or produce trace yields when applied to pyrazines because the intrinsic activation barrier for nucleophilic attack is prohibitively high[2].

Quantitative Reagent Comparison Matrix

To overcome this barrier, the choice of electrophile is the single most critical variable. The table below summarizes the quantitative and qualitative differences between common methylating agents when applied to pyrazine derivatives.

Methylating AgentFormulaRelative ElectrophilicityTypical Reaction Time (Pyrazine)Typical YieldTroubleshooting Note
Methyl Iodide MeILow (Soft)3–7 days (RT) or 4–6h (100°C, sealed)< 30%Often fails entirely. Requires forcing conditions that may degrade sensitive substrates[3][4].
Dimethyl Sulfate Me₂SO₄Moderate12–24 hours (70°C)40–60%Requires prolonged heating. Highly toxic and requires rigorous basic quenching during workup.
Methyl Triflate MeOTfHigh (Hard)1–60 minutes (RT)> 85%Reagent of choice. Rapidly overcomes the high activation barrier of deactivated diazines[5][6].
Meerwein's Salt Me₃OBF₄Very High (Hard)1–2 hours (RT)> 80%Excellent alternative to MeOTf. Delivers a non-nucleophilic BF₄⁻ counterion, aiding in crystallization.

Core Troubleshooting FAQs

Q1: I am refluxing my pyrazine derivative with Methyl Iodide (MeI) in acetonitrile, but LC-MS shows only unreacted starting material. How do I force the reaction? A1: The failure is due to a mismatch in reactivity. MeI is a relatively "soft" electrophile. Because the pyrazine nitrogen lone pair is highly deactivated, the activation barrier for the Sₙ2 displacement of the iodide is too high under standard reflux[2]. While you can force the reaction using a sealed tube at 100°C for several hours[3] or by stirring at room temperature for up to a week[4], the scientifically sound solution is to switch to a "harder," more reactive electrophile. Methyl trifluoromethanesulfonate (MeOTf) will typically drive this reaction to completion at room temperature in under an hour[6].

Q2: If I switch to a highly reactive agent like MeOTf, is there a risk of over-methylation (forming a N,N'-dimethylpyrazinium dication)? A2: Generally, no. The formation of the mono-cationic N-methylpyrazinium salt introduces a permanent positive charge into the aromatic system. This exerts an extreme electron-withdrawing effect on the remaining nitrogen atom, effectively shutting down its nucleophilicity. The activation barrier for the second methylation becomes prohibitively high. Dicationic pyrazinium species are exceptionally rare and typically only form under extreme forcing conditions with massive excesses of neat alkylating agents.

Q3: In asymmetric pyrazines or pyrazine N-oxides, how can I definitively prove that N-methylation occurred at the correct nitrogen atom? A3: The most authoritative diagnostic tool is ¹H-¹⁵N HMBC NMR spectroscopy. N-alkylation of aromatic N-heterocycles results in a systematic, massive upfield shift in the ¹⁵N NMR chemical shift (


 ppm)[2]. Furthermore, the regioselectivity of ambident diazine systems is governed by Marcus theory; N-alkylation is thermodynamically and kinetically favored due to the dominant contribution of the standard Gibbs free energy of reaction (

) to the activation barrier, regardless of whether a hard or soft electrophile is used[2].

Q4: My reaction with MeOTf worked, but the resulting pyrazinium triflate salt forms as a sticky, unmanageable oil instead of a solid. How do I isolate it? A4: Pyrazinium triflate salts are highly hygroscopic and prone to "oiling out" in the presence of trace moisture or polar solvents. To resolve this, ensure your reaction solvent is strictly anhydrous (e.g., dry CH₂Cl₂ or dry Acetone)[6]. To induce crystallization, dilute the crude mixture with a large volume of anhydrous diethyl ether (Et₂O) under an inert atmosphere. The salt will precipitate. Isolate the product via cannula filtration to prevent atmospheric moisture from turning the crystals back into an oil[5].

Diagnostic Visualizations

G P Pyrazine Derivative (Deactivated Nucleophile) MeI Methyl Iodide (MeI) Soft Electrophile P->MeI Standard Reflux Me2SO4 Dimethyl Sulfate Moderate Electrophile P->Me2SO4 Heating (70°C) MeOTf Methyl Triflate (MeOTf) Hard/Strong Electrophile P->MeOTf RT / Anhydrous Fail No Reaction / Trace Yield (High Activation Barrier) MeI->Fail Slow Slow Reaction Requires Sealed Tube Me2SO4->Slow Success Rapid N-Methylation High Yield Pyrazinium Salt MeOTf->Success

Caption: Reagent selection pathway for pyrazine N-methylation based on electrophilicity.

G Start Issue: N-Methylation Failed Sym1 Symptom: Unreacted Starting Material Start->Sym1 Sym2 Symptom: Sticky Oil / No Crystals Start->Sym2 Sym3 Symptom: Complex Mixture / Decomposition Start->Sym3 Act1 Switch to MeOTf or Me3OBF4 (Overcome low nucleophilicity) Sym1->Act1 Act2 Triturate with Anhydrous Et2O (Remove trace moisture/solvent) Sym2->Act2 Act3 Lower Temp to 0°C & Exclude Light (Prevent radical side-reactions) Sym3->Act3

Caption: Diagnostic workflow for resolving common pyrazine N-methylation failures.

Validated Experimental Protocol

Synthesis of N-Methylpyrazinium Trifluoromethanesulfonate (Self-Validating Workflow)

This protocol utilizes Methyl Triflate (MeOTf) to overcome the poor nucleophilicity of the pyrazine ring. It is designed as a self-validating system : the success of the reaction is visually confirmed by the precipitation of the product from the continuous phase, driving the equilibrium forward and protecting the product from further side reactions.

Safety Warning: Methyl triflate is a potent, volatile alkylating agent. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

Materials:

  • Pyrazine derivative (1.0 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf) (1.1–1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Anhydrous Acetone

  • Anhydrous Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the pyrazine derivative (1.0 equiv) in anhydrous CH₂Cl₂ or Acetone (approx. 0.2 M concentration) under inert atmosphere[6]. Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of MeOTf into triflic acid and methanol.

  • Alkylation: Cool the flask to 0°C using an ice bath. Using a gas-tight syringe, add MeOTf (1.1 equiv) dropwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours. Validation Check: The reaction mixture should transition from a clear solution to a cloudy suspension as the highly polar, insoluble pyrazinium triflate salt precipitates.

  • Precipitation & Washing: To ensure complete precipitation and remove any unreacted MeOTf, add 3 volumes of anhydrous Et₂O to the flask[5].

  • Isolation: Perform a cannula filtration under positive nitrogen pressure to remove the supernatant. Wash the solid precipitate with two additional aliquots of anhydrous Et₂O (3 mL each)[5].

  • Drying: Dry the resulting solid under high vacuum for 2 hours to yield the pure N-methylpyrazinium triflate salt. Store in a desiccator or glovebox, as the salt is highly hygroscopic.

References

  • Product Class 14: Pyrazines Thieme Connect URL:[Link]

  • Competition Between N and O: Use of Diazine N-Oxides as a Test Case for the Marcus Theory Rationale for Ambident Reactivity Royal Society of Chemistry (RSC) URL:[Link]

  • Byrne Chemistry - Research - Past Projects University College Cork (UCC) URL:[Link]

  • Preclinical evaluation of[11C]GW457427 as a tracer for neutrophil elastase DiVA Portal URL:[Link]

  • N-Methylation of Pyrazine N-Oxide and Methylpyrazine N-Oxides Thieme Connect URL:[Link]

  • SUBSTITUTED QUINODIMETHANS: VIII. SALTS DERIVED FROM THE 7,7,8,8-TETRACYANOQUINODIMETHAN ANION–RADICAL AND BENZOLOGUES OF QUAT CDN Science Pub URL:[Link]

Sources

Technical Support Center: Purification of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide CAS: 1073159-68-8 Molecular Formula: C7H8N4O2S[1]

This guide addresses the purification and impurity management of this specific pyrazine sulfonamide. The molecule features three critical structural motifs that dictate its stability and purification logic:

  • Electron-Deficient Pyrazine Core: Makes the ring nitrogens weakly basic, rendering standard acid-washes ineffective for removing starting materials.

  • 3-Cyano Group: Highly susceptible to hydrolysis (to carboxamide) under vigorous acidic or basic conditions or elevated temperatures.

  • N-Methyl Sulfonamide Moiety: Unlike its precursor, this group lacks an acidic proton, a property we exploit for chemical separation.

Impurity Profiling & Management

The following table summarizes the most common impurities encountered during the synthesis (typically via sulfonylation of 2-amino-3-cyanopyrazine followed by methylation).

Impurity TypeChemical IdentityOriginDetection (LCMS)Removal Strategy
Impurity A 2-Amino-3-cyanopyrazineUnreacted Starting Material[M+H]+ 121Flash Chromatography (Polar)
Impurity B N-(3-cyanopyrazin-2-yl)methanesulfonamideUnmethylated Intermediate[M+H]+ 199Mild Basic Extraction (Critical)
Impurity C 3-(N-methylmethanesulfonamido)pyrazine-2-carboxamideNitrile Hydrolysis[M+H]+ 231 (+18 amu)Preventative (Temp/pH control)
Impurity D Bis(methanesulfonyl)amino derivativeOver-sulfonylation[M+H]+ 277Selective Hydrolysis / Recrystallization

Critical Workflows (Visualized)

Diagram 1: Purification Logic Flow

This decision tree guides you through the post-reaction workup based on the impurities detected in your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckLCMS Analyze via LCMS/TLC Start->CheckLCMS Decision1 Is Impurity B (Unmethylated) present? CheckLCMS->Decision1 ActionBaseWash Execute Basic Wash Protocol (10% Na2CO3 wash) Decision1->ActionBaseWash Yes Decision2 Is Impurity A (Amine) > 5%? Decision1->Decision2 No ActionBaseWash->Decision2 ActionColumn Flash Chromatography (DCM/MeOH gradient) Decision2->ActionColumn Yes Decision3 Is Impurity C (Hydrolysis) present? Decision2->Decision3 No Final Pure Target Compound ActionColumn->Final ActionCryst Recrystallization (EtOH/Heptane) ActionCryst->Final Decision3->ActionCryst No (<2%) ActionDiscard Cannot reverse. Optimize upstream temp/pH. Decision3->ActionDiscard Yes (>10%)

Caption: Decision tree for selecting the appropriate purification method based on specific impurity profiles.

Technical Protocols & Troubleshooting (FAQ)

Scenario 1: "I cannot get rid of the unmethylated intermediate (Impurity B)."

The Science: The intermediate N-(3-cyanopyrazin-2-yl)methanesulfonamide possesses an acidic N-H proton (pKa ~6-7) due to the electron-withdrawing sulfonyl and pyrazine groups. The target molecule (N-methyl) has no such proton.

Protocol: The "pH Switch" Extraction

  • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer with 10% aqueous Na₂CO₃ (Sodium Carbonate) or 1N NaOH (use NaOH with caution, keep cold).

    • Mechanism:[2][3][4] The base deprotonates Impurity B, forming a water-soluble sodium salt. The neutral N-methyl target remains in the organic layer.

  • Separate layers. Keep the Organic Layer .

  • Wash organic layer with brine, dry over MgSO₄, and concentrate.

Q: Why not use stronger base? A: Strong bases (like concentrated NaOH) or heat will attack the nitrile group at position 3, converting it to an amide (Impurity C). Always use the mildest base necessary to deprotonate the sulfonamide.

Scenario 2: "My product contains starting amine (Impurity A) that won't wash out."

The Issue: 2-Amino-3-cyanopyrazine is very weakly basic due to the electron-withdrawing cyano group. It does not protonate well with mild acidic washes (like 1N HCl), meaning it stays in the organic layer with your product.

Troubleshooting Guide:

  • Do NOT: Use strong acids (e.g., 6N HCl) to try and force protonation. This will hydrolyze the nitrile and potentially the sulfonamide bond.

  • Solution 1 (Chromatography): The amine is significantly more polar than the di-substituted target. Use a silica column with a gradient of 0-5% Methanol in DCM . The target elutes first; the amine elutes later.

  • Solution 2 (Scavenging): If the impurity level is low (<5%), use a polymer-supported isocyanate scavenger resin (e.g., PS-Isocyanate) which reacts with the primary amine but leaves the tertiary sulfonamide target untouched.

Scenario 3: "I see a +18 mass unit impurity (Impurity C)."

The Diagnosis: This is the primary hydrolysis product: Pyrazine-2-carboxamide . The nitrile (-CN) has reacted with water.

Root Cause Analysis:

  • High Temperature: Did you heat the reaction >60°C during methylation?

  • Aqueous Exposure: Did the workup sit in aqueous acid/base for too long?

Correction: This impurity is extremely difficult to separate from the target as they have similar polarities.

  • Prevention is key: Perform the methylation step (using MeI or DMS) at 0°C to Room Temperature . Avoid reflux.

  • Workup: Keep all aqueous washes cold (0-5°C) and minimize contact time.

Diagram 2: Hydrolysis Risk Pathway

Understanding where the molecule breaks down is essential for process control.

HydrolysisPathway cluster_conditions Risk Factors Target Target Molecule (-CN intact) Amide Impurity C (Amide, +18 amu) Target->Amide Hydrolysis Acid H3O+ / Heat Base OH- / Heat AcidImp Carboxylic Acid (+19 amu) Amide->AcidImp Further Hydrolysis

Caption: Pathway showing the degradation of the nitrile group under thermal or pH stress.

References

  • Synthesis and Reactivity of 2-Amino-3-cyanopyrazines

    • Title: Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.
    • Source: ResearchG
    • Context: Discusses the lipophilicity and reactivity of the pyrazine-carboxamide core.
  • Sulfonamide Purification Strategies

    • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
    • Source: Chrom
    • Context: General methodologies for separating polar intermediates from sulfonamides using pH-switching and chrom
  • Hydrolysis of Cyanopyridines/Pyrazines

    • Title: Continuous processes for the hydrolysis of cyanopyridines.
    • Source: Google P
    • Context: Details the conditions (temperature/pH)
  • Molecule Data & Safety

    • Title: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Product Page.[5][1]

    • Source: Sigma-Aldrich[6]

    • Context: Physical properties and safety data sheets for the specific target molecule.

Sources

Minimizing byproduct formation in cyanopyrazine sulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Byproduct Formation in Cyanopyrazine Sulfonamide Reactions

Introduction: The Stability Paradox

Welcome to the Technical Support Hub. If you are working with cyanopyrazines, you are navigating a "stability paradox."[1] The pyrazine ring is electron-deficient, making it an excellent electrophile, but the nitrile group (-CN) is notoriously sensitive to hydrolysis under the very basic conditions often required for sulfonylation.

This guide moves beyond generic protocols. We analyze the mechanistic causality of failure modes—specifically hydrolysis, bis-sulfonylation, and intramolecular cyclization—and provide self-validating solutions to ensure your target molecule is the dominant peak in your LCMS.

Critical Troubleshooting Modules (Q&A)

Issue 1: The "M+18" Phantom (Nitrile Hydrolysis)

User Question: "I see a significant impurity with a mass of M+18 relative to my product. It increases when I scale up or extend the reaction time. What is happening?"

Technical Diagnosis: You are observing the hydrolysis of the nitrile group to a primary amide (–CONH₂).

  • Mechanism: In the presence of water and a base (especially hydroxide ions generated from wet hygroscopic bases), the hydroxide attacks the electrophilic nitrile carbon. The electron-deficient pyrazine ring exacerbates this by pulling electron density, making the nitrile carbon even more susceptible to nucleophilic attack [1].

  • Root Cause: "Wet" basic conditions.[1] Using NaOH, KOH, or even wet organic bases (TEA/Pyridine) in non-anhydrous solvents.[1]

Corrective Protocol:

  • Switch Bases: Abandon inorganic bases (NaOH/K₂CO₃).[1] Use Pyridine (anhydrous) which acts as both base and solvent, or DIPEA in DCM.[1] These are less nucleophilic and minimize hydroxide generation.

  • Water Scavenging: Ensure solvents are dried over molecular sieves (3Å or 4Å).[1] The water content must be <50 ppm.

  • Temperature Control: Hydrolysis is endothermic.[1] Maintain reaction temperature at 0°C to RT . Do not heat unless absolutely necessary.[1]

Issue 2: The "Double-Addition" Trap (Bis-Sulfonylation)

User Question: "My LCMS shows a major peak corresponding to Product + Sulfonyl Group. I used 1.5 equivalents of sulfonyl chloride to drive the reaction. Why did it over-react?"

Technical Diagnosis: You have formed the Bis-sulfonamide (N,N-disulfonyl species).[1]

  • Mechanism: The proton on the formed sulfonamide (–NH–SO₂R) is acidic (pKa ~10). If you use excess base and excess sulfonyl chloride, the mono-sulfonamide is deprotonated to form a sulfonamidate anion, which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride [2].

  • Root Cause: Stoichiometric imbalance (excess electrophile) and high pH.

Corrective Protocol:

  • Stoichiometry: Use a 1.0 : 1.1 ratio of Amine : Sulfonyl Chloride. Do not use large excesses of the chloride.

  • Reverse Addition: Do not dump the chloride into the amine. Dissolve the sulfonyl chloride in DCM and add it dropwise to the amine solution at 0°C. This keeps the instantaneous concentration of the electrophile low relative to the amine.

  • Base Selection: Use a weaker base (e.g., Pyridine, pKa of conjugate acid ~5.[1]2) rather than TEA (pKa ~10.[1]7) if reaction kinetics allow.[1] This reduces the deprotonation of the product sulfonamide.

Issue 3: The "Zero Conversion" (Sulfonyl Chloride Decomposition)

User Question: "I added the reagents, but after 4 hours, I only see starting material and a new peak corresponding to the sulfonic acid. The chloride is gone."

Technical Diagnosis: Your sulfonyl chloride hydrolyzed before it could react with the amine.

  • Mechanism: Sulfonyl chlorides are highly moisture-sensitive.[1] They react with adventitious water to form sulfonic acids (R-SO₃H), which are unreactive toward amines under standard coupling conditions [3].[1]

  • Root Cause: Wet solvents or degraded reagents.[1]

Corrective Protocol:

  • Reagent Quality Check: Take an NMR of your sulfonyl chloride.[1] If you see broad peaks or shifts indicating acid formation, recrystallize or distill it.[1]

  • Activation: If the amine is unreactive (due to the electron-poor pyrazine ring), adding a catalyst like DMAP (5-10 mol%) forms a highly reactive N-sulfonylpyridinium intermediate, which transfers the sulfonyl group to the amine faster than water can attack it [4].

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the Desired Pathway (A) and the three major Failure Modes (B, C, D).

ReactionPathways cluster_legend Reaction Conditions Start Cyanopyrazine Amine + Sulfonyl Chloride Desired Target Sulfonamide (Product) Start->Desired Path A: Kinetic Control (0°C, Dry DCM) Hydrolysis Pyrazine Amide (M+18 Impurity) Start->Hydrolysis Path C: Aqueous Base (OH- attack on CN) Acid Sulfonic Acid (Dead End) Start->Acid Path D: Wet Solvent (Water attack on R-SO2Cl) Bis Bis-Sulfonamide (Impurity) Desired->Bis Path B: Excess R-SO2Cl + Strong Base key Ideal: Anhydrous, 1.1 eq Chloride, Pyridine

Figure 1: Kinetic competition map showing the desired pathway (Green) versus byproduct traps (Red/Grey).

The "Gold Standard" Protocol (SGP)

This protocol is designed to be self-validating. If followed, the checkpoints will alert you to issues before you commit the entire batch.

Reagents:

  • Aminocyanopyrazine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Pyridine (Solvent/Base, anhydrous) OR DCM (Solvent) + Pyridine (3.0 equiv)[1]

  • DMAP (0.1 equiv - Optional, only if reaction is sluggish)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 2-neck round bottom flask. Cool under a stream of Nitrogen/Argon.[2]

  • Solvation: Dissolve the Aminocyanopyrazine in anhydrous DCM (0.1 M concentration). Add Pyridine (3.0 equiv).[3]

    • Checkpoint 1: Solution should be clear. If cloudy, check water content.[1]

  • Controlled Addition: Cool the mixture to 0°C (Ice/Water bath). Dissolve Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 15–30 minutes.

    • Why? Keeps [R-SO₂Cl] low to prevent Bis-sulfonylation.[1]

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.[1]

    • Checkpoint 2: If SM remains after 4h, add 0.1 eq DMAP.[1] Do not add more Sulfonyl Chloride yet.

  • Quench: Once conversion >95%, quench with saturated NH₄Cl solution .

    • Why? Acidic quench prevents post-reaction nitrile hydrolysis during workup.[1]

  • Isolation: Extract with DCM. Wash organic layer with water (x2) and Brine. Dry over Na₂SO₄.[1]

Data Summary: Base & Solvent Selection

Use this table to select conditions based on your specific substrate's sensitivity.

VariableRecommendedRisk LevelNotes
Base Pyridine LowActs as solvent & base.[1] Mild. Prevents hydrolysis.[1][4]
DIPEA / TEA MediumStronger bases.[1] Higher risk of bis-sulfonylation if excess used.[1]
NaH / KOtBu Critical AVOID. Will cause rapid nitrile hydrolysis or nucleophilic attack on pyrazine ring.[1]
Solvent DCM / CHCl₃ LowExcellent solubility for sulfonamides. Easy to dry.[1]
THF LowGood alternative.[1] Must be distilled/stabilized (peroxides).
DMF / DMSO HighDifficult to remove. Hygroscopic nature promotes hydrolysis.[1]

Advanced Troubleshooting: The Ortho-Effect

Scenario: You are using 2-amino-3-cyanopyrazine .[1] Risk: Intramolecular Cyclization.[1] Mechanism: The sulfonamide nitrogen, once formed, is nucleophilic.[1] If the base is strong enough, it can attack the adjacent nitrile carbon, forming a fused pteridine-like imine or thiatriazine ring. Solution:

  • Strictly limit base strength (Use Pyridine, avoid TEA).[1]

  • Stop the reaction immediately upon consumption of starting material.

  • Avoid heating >40°C.[1]

References

  • Sato, N. (2000).[1] Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier.[1] (Detailed analysis of pyrazine electron deficiency and nucleophilic susceptibility).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic principles of sulfonylation and bis-sulfonylation pKa drivers).

  • BenchChem. (2025).[1][2] How to deal with the instability of pyridine-2-sulfonyl chloride. Link

  • Reisner, E., et al. (2017).[1] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Link

  • Tagawa, Y., et al. (2011).[1] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Bioorganic & Medicinal Chemistry. Link

For further assistance, please contact the Process Chemistry Group with your specific batch record ID.[1]

Sources

Optimizing temperature and pressure for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. It provides in-depth troubleshooting advice and optimized protocols based on established principles of sulfonamide and pyrazine chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, focusing on the critical final step of sulfonylation. The advice provided is structured to help you diagnose issues and systematically optimize your reaction conditions.

Q1: What is the most reliable synthetic route for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide?

A common and effective strategy is a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) to create the precursor amine, followed by a sulfonylation reaction.

  • Step 1: Synthesis of N-methyl-3-cyanopyrazin-2-amine. This is typically achieved by reacting 2-chloro-3-cyanopyrazine with methylamine. The electron-withdrawing nature of the cyano and pyrazine nitrogen groups activates the chlorine atom for substitution.

  • Step 2: Sulfonylation. The synthesized secondary amine is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product, N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

This route provides a clear and generally high-yielding pathway to the target molecule.

Synthetic_Workflow Start 2-chloro-3-cyanopyrazine Amine N-methyl-3-cyanopyrazin-2-amine Start->Amine Step 1: Amination (Methylamine, Base) Final N-(3-cyanopyrazin-2-yl)-N- methylmethanesulfonamide Amine->Final Step 2: Sulfonylation (MsCl, Base)

Caption: General two-step synthetic workflow.

Q2: I am experiencing low yield in the final sulfonylation step. How do I optimize temperature and base selection?

Low yield in sulfonamide synthesis is a frequent issue, often stemming from suboptimal reaction conditions. The reaction of an amine with a sulfonyl chloride generates hydrochloric acid (HCl), which must be neutralized by a base to allow the reaction to proceed to completion.[1] Temperature control is equally critical to balance reaction rate with the stability of reagents and products.

Key Optimization Parameters:

  • Base Selection: The choice of base is paramount. It must be strong enough to scavenge the generated HCl but should not compete as a nucleophile or promote side reactions.

    • Recommended: Sterically hindered, non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent first choices. Pyridine can also be used.

    • Avoid: Primary or secondary amines, as they will react with the methanesulfonyl chloride. Strong bases like NaOH or K₂CO₃ can be used in biphasic systems but may promote hydrolysis of the sulfonyl chloride if water is not rigorously excluded.[1]

  • Temperature Control:

    • Starting Point: Begin the reaction at 0 °C by adding the methanesulfonyl chloride dropwise to a solution of the amine and base. This helps to control the initial exotherm and minimizes the rate of potential side reactions.[1][2]

    • Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (4-24 h) while monitoring by TLC or LC-MS.[2]

    • Forcing Conditions: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C may be required, especially if the amine precursor is a weak nucleophile.[1] However, be aware that elevated temperatures can increase the rate of decomposition of the sulfonyl chloride and other sensitive reagents.

The table below summarizes the expected outcomes of varying these parameters.

ParameterConditionExpected OutcomeRationale & Citation
Temperature 0 °C to RTOptimal for most cases. Good balance of reaction rate and minimal side product formation.Controls initial exotherm and preserves the integrity of the reactive sulfonyl chloride.[1]
40-60 °CIncreased reaction rate, but potential for lower yield due to side reactions.May be necessary for less reactive amines but increases risk of reagent decomposition.[1]
< 0 °CVery slow or stalled reaction.Insufficient thermal energy to overcome the activation barrier.[3]
Base Triethylamine (TEA)Excellent yield. Efficient HCl scavenger with low nucleophilicity.A standard, effective choice for sulfonamide synthesis.
PyridineGood yield. Can also act as a catalyst in some cases.Effective base, though its nucleophilicity is slightly higher than TEA.
K₂CO₃ (anhydrous)Moderate to good yield. Requires a well-dried aprotic solvent.Can be effective but increases the risk of sulfonyl chloride hydrolysis if moisture is present.[1]
No BaseNo reaction or very low yield. The generated HCl will protonate the starting amine, deactivating it as a nucleophile.
Q3: Is this synthesis sensitive to atmospheric conditions or pressure?

While this reaction is not typically pressure-sensitive in the range of 1-10 atm, it is highly sensitive to moisture. Methanesulfonyl chloride is readily hydrolyzed by water to form methanesulfonic acid, which will not react with the amine. This is a primary cause of failed or low-yielding reactions.

  • Inert Atmosphere: It is critically important to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried) before use. Reagents should be of high purity and stored under inert conditions.

Therefore, while you do not need to apply high pressure, maintaining a positive pressure of an inert gas is a standard and necessary precaution for success.

Q4: I'm observing multiple spots on my TLC plate besides my starting material and product. What are the likely side reactions?

Several side reactions can occur, leading to a complex reaction mixture and difficult purification.

  • Hydrolysis of Methanesulfonyl Chloride: As mentioned, any trace moisture will convert your electrophile (MsCl) into inactive methanesulfonic acid. This is often the main culprit for consumption of the sulfonyl chloride without product formation.

  • Reaction with Solvent: If a nucleophilic solvent (like an alcohol) is used, it may react with the methanesulfonyl chloride. Always use a non-reactive, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Degradation of Pyrazine Ring: While the pyrazine ring is generally robust, highly basic or high-temperature conditions could potentially lead to degradation pathways, although this is less common under the recommended mild conditions.

Minimizing these side reactions comes back to rigorous control of the core parameters: use an inert atmosphere, anhydrous solvents, a non-nucleophilic base, and maintain appropriate temperature control.

Q5: My purification by column chromatography is yielding an impure product. What are the best practices?

If your product is impure after chromatography, consider the following:

  • Aqueous Workup: Before chromatography, perform an aqueous workup. Wash the crude reaction mixture with a mild acid (e.g., dilute HCl or NH₄Cl solution) to remove the excess amine base (TEA, pyridine). Then, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like methanesulfonic acid. Finally, wash with brine to remove residual water before drying the organic layer.

  • Co-eluting Impurities: The unreacted amine precursor (N-methyl-3-cyanopyrazin-2-amine) is often the closest-eluting impurity. To improve separation on a silica gel column, try a solvent system with a less polar component (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol for more polar compounds or add a small percentage of a third solvent to modulate polarity).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective final purification step to remove trace impurities and obtain a high-purity, crystalline product.[4]

Troubleshooting_Flowchart Start Problem: Low Product Yield Check_SM Starting Material (SM) Consumed? Start->Check_SM Check_Side_Products Significant Side Products Formed? Check_SM->Check_Side_Products Yes Stalled Solution: - Check base stoichiometry. - Increase temperature to RT/40°C. - Verify amine precursor quality. Check_SM->Stalled No Hydrolysis Solution: - Use anhydrous solvents & inert atm. - Check quality of MsCl. - Ensure base is non-aqueous. Check_Side_Products->Hydrolysis Yes Incomplete Solution: - Increase reaction time. - Add another equivalent of MsCl. - Re-evaluate temperature. Check_Side_Products->Incomplete No

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of the target compound.

Protocol 1: Synthesis of N-methyl-3-cyanopyrazin-2-amine

This procedure is based on typical nucleophilic aromatic substitution reactions on activated chloropyrazines.[5]

Materials:

  • 2-chloro-3-cyanopyrazine

  • Methylamine (2.0 M solution in THF, or aqueous 40 wt. %)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3-cyanopyrazine (1.0 eq) in ethanol or THF (approx. 0.2 M concentration).

  • Add the base, either TEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methylamine solution (1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Optimized Synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

This protocol incorporates the optimization principles discussed above for the final sulfonylation step.[6]

Materials:

  • N-methyl-3-cyanopyrazin-2-amine (from Protocol 1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Dissolve N-methyl-3-cyanopyrazin-2-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-50% Ethyl Acetate in Hexane) to afford the pure product.

References

  • BenchChem. Pyrazine Carbohydrazide Synthesis: Technical Support Center. Accessed March 2026.
  • Drugs.com. List of Sulfonamides + Uses, Types & Side Effects. April 13, 2023.
  • Wikipedia. Sulfonamide (medicine). Accessed March 2026.
  • MSD Manual Professional Edition. Sulfonamides - Infectious Disease. Accessed March 2026.
  • Organic Letters. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. November 25, 2020.
  • Organic & Biomolecular Chemistry.
  • MDPI.
  • SafeTherapeutics. Sulfonamides in Ophthalmology: Understanding Adverse Reactions. June 29, 2024.
  • BenchChem. Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Accessed March 2026.
  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Accessed March 2026.
  • PMC. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Accessed March 2026.
  • Who we serve.
  • PMC. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. December 16, 2024.
  • Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. August 24, 2011.
  • Sciencemadness Discussion Board. Pyrazine Synthesis?. July 28, 2020.
  • Sigma-Aldrich. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. Accessed March 2026.
  • ResearchGate.
  • ResearchGate.
  • MDPI.
  • Der Pharma Chemica.
  • ResearchGate. Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)
  • Semantic Scholar.
  • Organic Chemistry Portal.
  • ResearchGate. An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Accessed March 2026.
  • PubChem. N-(3-chloropyrazin-2-yl)methanesulfonamide. Accessed March 2026.
  • ACS Publications. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. March 24, 2006.
  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. August 18, 2025.
  • ResearchGate. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. October 16, 2025.
  • PubMed.

Sources

Addressing hydrolytic instability of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Executive Summary

You are encountering stability issues with N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8). This intermediate is structurally "primed" for reactivity, featuring an electron-deficient pyrazine ring activated by a strong electron-withdrawing cyano group (-CN) and a sulfonamide moiety.

While these features make it a potent electrophile for downstream synthesis (e.g., Favipiravir analogs), they also render it highly susceptible to hydrolytic degradation via two competing pathways: Nucleophilic Aromatic Substitution (


)  and Nitrile Hydration .

This guide provides immediate troubleshooting steps, mechanistic insights, and validated handling protocols to arrest degradation.

Module 1: Emergency Troubleshooting (Triage)

Q1: My solid compound is turning from off-white to yellow/orange. Is it degrading? A: Yes. Color change in pyrazine derivatives is a hallmark of degradation.

  • Diagnosis: The yellow/orange color typically indicates the formation of 2-hydroxy-3-cyanopyrazine (or its tautomer, 3-cyano-2-pyrazinone) via

    
     displacement of the sulfonamide group.
    
  • Immediate Action:

    • Check the storage temperature. If > -20°C, move to a freezer immediately.

    • Purge the container with Argon or Nitrogen.

    • If in solution, check the pH.[1] If pH > 7, quench immediately with dilute acidic buffer (pH 5-6) and extract into an organic solvent (DCM or EtOAc).

Q2: I see a new peak in my LC-MS at M-78 (Loss of -SO2Me) or M+18 (Water addition). What is happening? A: You are observing two distinct degradation pathways. Refer to the table below for identification:

Observation (LC-MS)Mass ShiftDegradation ProductCause
Peak A

Amide Derivative (Nitrile Hydrolysis)Exposure to moisture + Acid/Base catalysis. The -CN group hydrates to -CONH2.
Peak B

Amide/Amine (Sulfonamide Cleavage)Acidic hydrolysis cleaving the

bond (less common in neutral conditions).
Peak C

2-Hydroxy-3-cyanopyrazine Critical:

attack by water/OH- at C-2 position, displacing the sulfonamide entirely.

Module 2: Mechanistic Insights & Visualization

Q3: Why is this molecule so unstable compared to standard sulfonamides? A: Standard sulfonamides are robust. However, your molecule has a "perfect storm" of electronic activation:

  • Pyrazine Ring: Inherently electron-deficient (low LUMO).

  • 3-Cyano Group: Strong electron-withdrawing group (EWG) at the ortho position, making the C-2 carbon highly electrophilic.

  • N-Methyl Substitution: Prevents the sulfonamide nitrogen from ionizing (forming an anion). If it could ionize, the negative charge would protect the ring from nucleophilic attack. Without it, the neutral sulfonamide is an excellent leaving group in an

    
     reaction.
    

Visualizing the Degradation Pathways The following diagram illustrates the competing pathways driving instability:

DegradationPathways Start N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide (Target Molecule) Path1 Pathway A: Nitrile Hydration (Common in Acid/Base) Start->Path1 Attack at C-3 (CN) Path2 Pathway B: SNAr Displacement (Dominant in Basic pH) Start->Path2 Attack at C-2 (Ring) Water H2O / OH- Water->Path1 Water->Path2 Prod1 Primary Amide Derivative (-CONH2) Path1->Prod1 Prod2 2-Hydroxy-3-cyanopyrazine + N-methylmethanesulfonamide Path2->Prod2

Figure 1: Competing hydrolytic degradation pathways. Pathway B (SNAr) is particularly rapid in basic media due to the activation by the cyano group.

Module 3: Validated Handling Protocols

Q4: Can I use aqueous workups during synthesis? A: Avoid if possible. If unavoidable, follow these strict rules:

  • Rule 1: Cold Workup. Perform all aqueous washes at 0°C.

  • Rule 2: pH Control. Maintain pH between 4.0 and 6.0.

    • Why? At pH > 7, hydroxide ions trigger the

      
       displacement (Pathway B). At pH < 2, acid-catalyzed nitrile hydrolysis (Pathway A) accelerates.
      
  • Rule 3: Rapid Separation. Do not let layers sit. Separate immediately and dry the organic layer with

    
     (avoid 
    
    
    
    if slightly acidic/basic impurities are present as it can act as a Lewis acid).

Q5: What is the optimal solvent system for storage and reaction? A:

  • Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Prohibited: Alcohols (MeOH, EtOH) or Water.

    • Reason: Alcohols can act as nucleophiles similar to water, leading to alkoxide displacement of the sulfonamide (forming the ether derivative).

Q6: How do I dry the material without degrading it? A: Thermal drying is dangerous.

  • Protocol: Use a vacuum desiccator with

    
     (Phosphorus Pentoxide) at room temperature (20-25°C).
    
  • Avoid: Oven drying > 40°C. The combination of heat and trace lattice moisture will drive the nitrile hydrolysis.

Module 4: Analytical Decision Tree

Use this workflow to determine if your batch is salvageable.

TroubleshootingWorkflow Start Issue: Low Purity / Color Change CheckLCMS Run LC-MS (Electrospray Ionization) Start->CheckLCMS Decision1 Is Main Peak M+18? CheckLCMS->Decision1 Action1 Nitrile Hydrolysis Detected. Irreversible. Discard or use as Amide intermediate. Decision1->Action1 Yes Decision2 Is Main Peak M-93? Decision1->Decision2 No Action2 SNAr Displacement Detected. Check pH of previous step. Re-purify via Flash Chromatography (Neutral Silica, 0.5% Et3N to buffer) Decision2->Action2 Yes Action3 Unknown Impurity. Check NMR for Polymerization. Decision2->Action3 No

Figure 2: Analytical workflow for diagnosing specific degradation modes.

References

  • BenchChem. (2025).[1][2][3] Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Retrieved from

  • Sato, N. (1982).[4] Studies on pyrazines.[2][3][4][5] Part 8. Nucleophilic substitution of chloropyrazines. Journal of Heterocyclic Chemistry, 19, 407.[4] (Contextual grounding for S_NAr susceptibility of activated pyrazines).

  • Tanski, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. Retrieved from

  • Katritzky, A. R., et al. (2010). Hydrolysis of Nitriles. Comprehensive Organic Functional Group Transformations II. (General reference for nitrile hydrolysis mechanisms in electron-deficient systems).

Sources

Purification techniques for sticky pyrazine sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine Sulfonamide Purification Current Status: ● Online | Agent: Senior Application Scientist Ticket ID: PYZ-SULF-001 | Subject: Overcoming "Sticky" Intermediates & Poor Recovery

Welcome to the Purification Support Hub

You are likely here because your pyrazine sulfonamide intermediate is behaving like "tar" rather than a discrete chemical entity. This is a known anomaly in heterocyclic chemistry. The electron-deficient pyrazine ring, combined with the acidic sulfonamide proton (


), creates a "sticky" amphoteric molecule that binds aggressively to silica and resists crystallization.

Below are the specific troubleshooting protocols designed to resolve these issues, based on field-proven methodologies.

Module 1: Chromatography Troubleshooting

User Issue: "My compound streaks from the baseline to the solvent front on silica," or "I lost 40% of my mass on the column."

The Root Cause: The Silanol Trap

Standard silica gel is acidic (


).
  • The Pyrazine Nitrogen: Although weakly basic (

    
    ), it can still hydrogen-bond with free silanols.
    
  • The Sulfonamide NH: The electron-withdrawing pyrazine ring renders this proton significantly more acidic than in benzene sulfonamides. It can deprotonate on active silica sites, forming an ionic bond that permanently traps your compound.

Solution Protocol: The "Buffered Silica" System

Do not simply add base to the mobile phase; you must deactivate the stationary phase before the run.

Step-by-Step Protocol:

  • Select Solvent System: Use DCM:MeOH (95:5) as a base.

  • Modifier Addition: Add 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (

    
    ) to the mobile phase.
    
    • Why? The amine modifier preferentially binds to the silica silanols, "masking" them so your product can pass through.

  • Column Pre-Treatment (Critical): Flush the packed silica column with 3 Column Volumes (CV) of the modifier-containing solvent before loading your sample. This ensures the entire path is deactivated.

  • Loading: Dissolve the crude "tar" in a minimum amount of DCM containing 1% TEA.

Visualization: Silanol Masking Mechanism

SilanolMasking Silica Active Silica Surface (Acidic Si-OH) Masked Deactivated Silica (Si-O-NH4+) Silica->Masked Surface Saturation Trapped Product Trapped (Streaking/Loss) Silica->Trapped No Modifier (H-Bonding) Modifier Modifier Added (TEA / NH3) Modifier->Silica Preferential Binding Product Pyrazine Sulfonamide (Elutes Freely) Masked->Product No Interaction

Caption: Mechanism of preventing product loss by masking acidic silanol sites with amine modifiers.

Module 2: Work-up & Extraction Logic

User Issue: "I see my product in the LCMS of the reaction, but it disappears during aqueous extraction."

The Science: Amphoteric Solubility Windows

Pyrazine sulfonamides are pH-sensitive chameleons.

  • High pH (>10): The sulfonamide NH deprotonates (

    
    ). The molecule becomes a water-soluble salt.
    
  • Low pH (<2): The pyrazine nitrogens protonate. The molecule becomes a water-soluble salt.

  • Neutral pH (4-6): The "Sweet Spot." The molecule is neutral and lipophilic.

Data Table: Extraction pH Guide
Species StatepH ConditionSolubility PhaseAction
Anionic (Sulfonamide salt)pH > 9 (Basic)Aqueous LayerContaminant removal (wash organics)
Cationic (Pyrazinium salt)pH < 2 (Acidic)Aqueous LayerContaminant removal (wash organics)
Neutral (Target Product)pH 4 - 6 Organic Layer Target Extraction Window

Troubleshooting Steps:

  • If your product is stuck in the aqueous layer, check the pH.

  • Adjust the aqueous layer to pH 5 using 1M HCl or Saturated

    
    .
    
  • Extract with DCM:Isopropanol (3:1) . The isopropanol helps break emulsions common with these sticky compounds.

Module 3: Crystallization of "Gummy" Oils

User Issue: "It concentrated to a brown oil that won't solidify."

The Technique: Trituration & Solvent Switching

Pyrazine sulfonamides often "oil out" because they hold onto residual solvent (like DCM) tenaciously.

Protocol: The "Displacement" Method

  • Dissolution: Dissolve the oil in a minimum amount of warm Acetone or THF (good solubility).

  • Anti-Solvent Addition: Add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy.

  • The Scratch: Scratch the inner glass surface of the flask with a glass rod. The micro-abrasions provide nucleation sites.

  • Sonication: If it remains an oil, sonicate the flask for 5 minutes. The energy input often breaks the meta-stable "oil" state, forcing the lattice to form.

  • Maturation: Place in a freezer (-20°C) overnight.

Visualization: Purification Decision Tree

PurificationFlow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Sticky Oil/Gum CheckState->Oil Recryst Recrystallize (EtOH or iPrOH/H2O) Solid->Recryst High Purity Flash Flash Chromatography (Buffered Silica) Solid->Flash Low Purity Trituration Triturate w/ Et2O or Hexane Oil->Trituration Trituration->Solid Success Trituration->Flash Failed

Caption: Decision logic for selecting between crystallization and chromatography based on physical state.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Stability issues of N-silylated sulfonamides on silica gel chromatography. BenchChem. Link

  • Stoll, D., & Dolan, J. (2025).[5] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • Biotage Applications Group. (2023). What can I use to purify polar reaction mixtures? (HILIC & Normal Phase Guides). Biotage. Link

  • Perlovich, G. L., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry (RSC) Advances. Link

  • Combs, M. T., et al. (1997).[6] Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the catalytic processing of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8)[1].

As drug development professionals and process chemists know, pyrazine-bearing nitriles are notoriously difficult to process—particularly during catalytic hydrogenation or hydration steps. This guide provides field-proven, mechanistically grounded solutions to overcome rapid catalyst deactivation, ensuring high yields and scalable workflows.

The Causality of Catalyst Poisoning: A Mechanistic Overview

Before troubleshooting, it is critical to understand why this specific molecule acts as a severe catalyst poison during processing (such as nitrile reduction). The deactivation is not merely surface fouling; it is a fundamental coordination chemistry problem driven by three factors:

  • Thermodynamic Chelation (Product Inhibition): The reduction of the cyano group yields a 3-(aminomethyl)pyrazine moiety. The newly formed primary amine, in conjunction with the adjacent pyrazine nitrogen, acts as a potent bidentate ligand. This forms a highly stable chelate complex with transition metals (Pd, Pt, Ni), irreversibly locking the active catalytic sites[2].

  • Imine Condensation (Pore Blocking): During nitrile hydrogenation, an intermediate imine is formed. If the local concentration of the primary amine product is high, it will nucleophilically attack the imine. This condensation forms bulky secondary or tertiary amines that physically occlude the mesopores of the catalyst support[3].

  • 
    -Acid Over-coordination:  The starting cyano group itself is a strong 
    
    
    
    -acceptor, which can over-stabilize the metal-substrate complex and inhibit the oxidative addition of hydrogen gas.

Mechanism Substrate N-(3-cyanopyrazin-2-yl)-... (Substrate) Imine Imine Intermediate (-CH=NH) Substrate->Imine +H2 (Pd/C) Amine Primary Amine (Product) Imine->Amine +H2 SecAmine Secondary Amine Dimer (Pore Blocking) Imine->SecAmine +Primary Amine Poison Bidentate Chelation (Catalyst Poisoning) Amine->Poison Binds Metal Protected Boc-Protected Amine (Active Catalyst Maintained) Amine->Protected +Boc2O (In Situ) Protected->Substrate Catalyst Freed

Fig 1. Mechanistic pathways of catalyst poisoning via chelation and condensation, and mitigation via in situ Boc-protection.

Troubleshooting Q&A

Q1: My Palladium on Carbon (Pd/C) catalyst completely dies at 10-15% conversion during nitrile hydrogenation. How do I achieve full conversion?

A: This is a classic case of product-induced poisoning. The newly formed primary amine is chelating the Palladium surface. The Solution: Implement in situ trapping of the primary amine. By adding Di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation mixture, the primary amine is instantly converted into a Boc-protected amine as soon as it forms. The bulky, electron-withdrawn Boc group eliminates the amine's nucleophilicity, preventing both metal chelation and imine condensation.

Q2: I cannot use Boc₂O because I need the bare amine for the next synthetic step. What is the alternative?

A: You must shift your catalyst and solvent system to alter the reaction equilibrium. The Solution: Switch from Pd/C to Sponge Nickel (Raney Nickel) or Sponge Cobalt , and use methanolic ammonia (NH₃/MeOH) as your solvent[3]. The massive excess of ammonia serves two purposes:

  • It competitively occupies the metal coordination sites, preventing the pyrazine-amine chelate from permanently poisoning the catalyst.

  • It shifts the equilibrium of the intermediate imine away from secondary amine condensation, forcing the reaction toward the primary amine.

Q3: I am trying to selectively hydrate the cyano group to an amide, but the catalyst deactivates rapidly. What should I do?

A: Nitrile hydration in the presence of a pyrazine ring often leads to competitive adsorption, where the pyrazine outcompetes water for the active metal sites. The Solution: Avoid standard noble metals for this specific transformation. Transition metal oxides, specifically MnO₂ nanorods or Ruthenium-based catalysts , exhibit unique substrate specificity for nitrile hydration without being permanently poisoned by heterocycles[4]. Ensure the reaction is run in a highly aqueous medium to drive the hydration kinetics faster than the degradation of the catalyst surface.

Q4: Is the sulfonamide group contributing to the poisoning via sulfur leaching?

A: Generally, N-methylmethanesulfonamides are highly stable under standard catalytic conditions and do not undergo C-S or N-S cleavage to yield volatile sulfur poisons. However, trace inorganic sulfur impurities from upstream synthesis can rapidly poison noble metals. Self-Validating Check: If your catalyst dies instantly (0% conversion), the issue is likely upstream sulfur impurities. Purify your starting material via recrystallization before processing.

Quantitative Data: Catalyst & Additive Selection Matrix

Use the following table to select the appropriate catalytic system based on your downstream requirements.

Catalyst SystemAdditive / SolventTarget ProductPoisoning RiskExpected Yield
10% Pd/C Methanol (No additive)Primary AmineCRITICAL (Chelation)< 15% (Stalls)
10% Pd/C Boc₂O (1.2 eq) in EtOAcBoc-Protected AmineLOW > 90%
Raney Nickel 7N NH₃ in MethanolPrimary AmineMODERATE 75 - 85%
Sponge Cobalt 7N NH₃ in MethanolPrimary AmineLOW 80 - 90%
MnO₂ Nanorods H₂O / IsopropanolPyrazine AmideLOW > 85%

Experimental Protocol: In Situ Boc-Protected Hydrogenation

This protocol is a self-validating system: by monitoring hydrogen uptake, you can confirm in real-time that the Boc₂O is successfully preventing catalyst poisoning.

Materials Required:

  • N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 10% Pd/C (5-10 wt% relative to substrate)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) with the substrate and Boc₂O.

  • Solvent Addition: Dissolve the mixture in EtOAc (approximately 10 mL per gram of substrate). Note: EtOAc is preferred over MeOH to minimize transesterification side reactions with Boc₂O.

  • Catalyst Loading: Carefully add the 10% Pd/C under a blanket of inert gas (Nitrogen or Argon) to prevent ignition.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen three times (pressurize to 30 psi, then vent). Repeat this purging process three times with Hydrogen gas.

  • Reaction: Pressurize the vessel with Hydrogen to 40-50 psi. Begin vigorous agitation.

  • Monitoring: Monitor the pressure drop. A steady drop indicates active hydrogenation. If the pressure stabilizes before theoretical H₂ uptake is reached, the catalyst has been poisoned (likely due to insufficient Boc₂O).

  • Workup: Once H₂ uptake ceases, vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the Boc-protected aminomethyl pyrazine derivative.

Workflow Prep 1. Substrate + Boc2O in EtOAc Mix 2. Add 10% Pd/C (Inert Atmos) Prep->Mix Purge 3. N2/H2 Purge Cycles (x3) Mix->Purge React 4. Pressurize H2 (40-50 psi) Purge->React Monitor 5. Monitor H2 Uptake React->Monitor Filter 6. Celite Filtration & Concentration Monitor->Filter

Fig 2. Optimized experimental workflow for the catalytic hydrogenation of pyrazine-bearing nitriles.

References

  • Some pages of this thesis may have been removed for copyright restrictions (Catalyst Poisoning in Nitrile Hydrogenation) - Aston University Research Repository.[Link]

  • Catalytic Hydrogenation Techniques (Augustine, Robert L.) - Scribd Document Repository.[Link]

  • Hydrogen Storage: Based on Hydrogenation and Dehydrogenation Reactions of Small Molecules - DOKUMEN.PUB.[Link]

Sources

Technical Support Center: Managing Exotherms in N-Methylmethanesulfonamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N-methylmethanesulfonamide and its derivatives is a cornerstone reaction in medicinal and process chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs). The core reaction, typically involving the coupling of methanesulfonyl chloride (or a derivative thereof) with methylamine (or its derivatives), is notoriously exothermic.[1] Uncontrolled, this exotherm can lead to thermal runaway, characterized by a rapid, self-accelerating increase in temperature and pressure.[2] This can result in compromised product yield and purity, equipment damage, and most critically, severe safety incidents.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the safe and efficient synthesis of this important class of compounds.

Section 1: Troubleshooting Common Exotherm-Related Issues

This section addresses specific, acute problems that can occur during the synthesis.

Q1: My reaction temperature is spiking uncontrollably during the addition of methanesulfonyl chloride. What are the immediate actions and probable causes?

A: A rapid temperature spike during reagent addition is a critical safety event indicating that the rate of heat generation is overwhelming the system's heat removal capacity.[5][6]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the methanesulfonyl chloride.[5] This is the most critical first step to prevent further heat generation.

  • Enhance Cooling: Maximize the efficiency of your cooling system. If using an ice bath, add more ice and salt (e.g., NaCl) to lower its temperature. If using a chiller, decrease the setpoint.[5]

  • Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling jacket and eliminate localized hot spots where the reaction can accelerate.[5][6]

  • Dilute (If Safe): If planned for in your safety protocol, add a pre-chilled, inert solvent to the reaction. This increases the thermal mass of the mixture, helping to absorb the excess heat.[6]

  • Emergency Quench (Last Resort): Only if the temperature continues to rise uncontrollably and you have a pre-defined, validated quenching procedure, execute it. Quenching can itself be exothermic and should be approached with extreme caution.[5]

Probable Causes & Long-Term Solutions:

  • Addition Rate is Too Fast: This is the most common cause. The sulfonyl chloride is being added faster than it can react, leading to its accumulation. A slight increase in temperature can then cause all the accumulated reagent to react at once.

    • Solution: Reduce the addition rate significantly. Employ a syringe pump or a dropping funnel with precise control for consistent, slow addition.[5][6]

  • Inadequate Cooling: The cooling system may be insufficient for the reaction scale. A reaction that is manageable at 100 mL may become uncontrollable at 1 L due to the decrease in the surface-area-to-volume ratio, which hampers heat dissipation.[5]

    • Solution: Use a larger cooling bath or a more powerful cryostat. For larger scale reactions, consider a jacketed reactor with a circulating coolant.

  • Poor Mixing: Inefficient stirring creates localized areas of high reagent concentration and temperature (hot spots), which can initiate a runaway reaction.[5][6]

    • Solution: Use an appropriately sized stir bar or, for larger volumes or viscous mixtures, an overhead mechanical stirrer.

Below is a decision-making workflow for responding to a temperature spike.

G start Temperature Spike Detected (>5°C above setpoint) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Add ice/salt, lower chiller setpoint) stop_addition->enhance_cooling increase_stirring Increase Agitation Speed enhance_cooling->increase_stirring check_temp Is Temperature Decreasing? increase_stirring->check_temp controlled Situation Controlled Hold and Monitor check_temp->controlled Yes quench Execute Pre-Planned Emergency Quench Protocol check_temp->quench No review_protocol Post-Incident Review: - Addition Rate - Cooling Capacity - Stirring Efficiency controlled->review_protocol controlled->review_protocol

Caption: Troubleshooting workflow for an acute temperature spike.

Q2: I'm seeing a significant exotherm after my methanesulfonyl chloride addition is complete. Why is this happening?

A: This dangerous situation is known as a "delayed exotherm" or "accumulation event." It implies that a significant amount of the methanesulfonyl chloride you added did not react immediately and accumulated in the reactor. The subsequent, often sudden, reaction of this built-up reagent causes the temperature spike.

Probable Causes & Long-Term Solutions:

  • Reaction Temperature is Too Low: While cooling is essential for safety, excessively low temperatures can slow the reaction rate to near zero.[5] The sulfonyl chloride is added but doesn't react, creating a "loaded spring."

    • Solution: Operate at a temperature that is low enough to control the exotherm but high enough for the reaction to proceed at a rate similar to the addition rate. This "sweet spot" is often determined using reaction calorimetry. A typical starting point for this reaction is 0-5°C.[7][8][9]

  • Poor Initiation: Some reactions require an initial "kick" to get started. If initiation is delayed, the reagent will accumulate.

    • Solution: Ensure all reagents are of sufficient purity. Consider adding a small portion of the sulfonyl chloride first and waiting to see a slight, controlled temperature rise (1-2°C) before beginning the continuous addition. This confirms the reaction has initiated.

  • Catalyst or Reagent Deactivation: If using a catalyst or if the amine is complexed in a way that prevents reaction, accumulation can occur.

    • Solution: Ensure catalysts are fresh and active, and that all starting materials and glassware are scrupulously dry, as water can deactivate catalysts or react with the sulfonyl chloride.[9][10]

Q3: How does my choice of solvent impact thermal control?

A: The solvent is not merely a medium for the reaction; it is an active component in thermal management.[11]

  • Heat Capacity: Solvents with higher heat capacity can absorb more energy for a given temperature increase, providing a better thermal buffer.

  • Boiling Point: A solvent with a low boiling point can begin to boil at the reaction temperature, leading to pressure buildup.[6] However, in some advanced process designs (reflux cooling), the boiling of the solvent is used as a highly effective means of heat removal.[1] This should only be attempted in a properly designed system.

  • Viscosity: High viscosity can impede mixing, leading to poor heat transfer and the formation of hot spots.

Table 1: Thermal Properties of Common Solvents

SolventHeat Capacity (J/g·K)Boiling Point (°C)Key Considerations
Dichloromethane (DCM)1.1539.6Volatile, provides little thermal buffer. Often used but requires excellent cooling.
Tetrahydrofuran (THF)1.7666Common solvent for this reaction; moderate heat capacity.[12]
Acetonitrile (MeCN)2.2382High heat capacity, good thermal buffer.
Toluene1.70111Higher boiling point, useful for preventing boiling but requires active cooling.
Nitroethane1.93114Used in some patented procedures, high boiling point.[12]

Section 2: FAQs for Proactive Exotherm Control

This section focuses on planning and prevention to avoid thermal issues from the start.

Q4: How can I proactively ensure the safety of my sulfonylation reaction?

A: Proactive safety involves understanding the reaction's thermal profile and implementing robust controls. The key principle is to ensure the Rate of Heat Removal is always greater than the Rate of Heat Generation .

G add_rate Addition Rate balance Thermal Balance add_rate->balance Increases Heat react_conc Reactant Concentration react_conc->balance Increases Heat react_temp Reaction Temperature react_temp->balance Increases Heat cooling_eff Cooling Efficiency (Bath Temp, Surface Area) stir_speed Stirring Speed solvent_props Solvent Properties (Heat Capacity) balance->cooling_eff Removed By balance->stir_speed Removed By balance->solvent_props Removed By

Caption: Factors influencing the thermal balance of the reaction.

Best Practices:

  • Perform a Safety Assessment: Before any new synthesis, review the safety data sheets (SDS) for all reactants. Methanesulfonyl chloride is corrosive, toxic if inhaled, and reacts violently with bases and water.[13][14][15][16]

  • Start Small: Perform the reaction on a small scale first to observe the exotherm before scaling up. A reaction's thermal behavior changes significantly with scale.[5]

  • Controlled Addition: The limiting reagent (usually the sulfonyl chloride) must be added slowly and controllably to the amine solution, which is already at the target temperature.[7][8] Never add the amine to the bulk sulfonyl chloride.

  • Monitor, Monitor, Monitor: Continuously monitor the internal reaction temperature with a calibrated thermometer. Do not rely on the cooling bath temperature.

  • Plan for the Worst: Always have a plan for what to do in case of a cooling failure or an unexpected temperature rise. This includes having an appropriate quenching agent ready and ensuring clear access to emergency systems.

Q5: What are the best practices for reagent addition?

A: The goal is to maintain a "reaction-controlled" state, not a "dosing-controlled" state. This means the reaction consumes the reagent as it is added, preventing accumulation.

  • Method: Use a syringe pump for small-scale reactions and a calibrated addition funnel for larger scales to ensure a constant, reproducible addition rate.

  • Subsurface Addition: If possible, add the sulfonyl chloride below the surface of the stirred amine solution. This promotes rapid mixing and heat dissipation, preventing localized overheating at the point of addition.

  • Initial Hold: After the addition is complete, continue to stir the reaction at the set temperature for a period (e.g., 1-2 hours) to ensure the reaction has gone to completion before proceeding with workup.[6][7] Quenching a reaction that still contains unreacted sulfonyl chloride can be hazardous.

Section 3: Protocols & Methodologies

Protocol 1: Safe Lab-Scale Synthesis of N-methylmethanesulfonamide

This protocol is a representative example and should be adapted based on the specific derivative and a thorough risk assessment.

Materials & Equipment:

  • Three-neck round-bottom flask

  • Overhead stirrer or magnetic stir plate/bar

  • Digital thermometer with probe

  • Syringe pump or pressure-equalizing dropping funnel

  • Cooling bath (ice/salt or cryostat)

  • Methylamine solution (e.g., 8M in Ethanol)[7]

  • Methanesulfonyl chloride

  • Anhydrous solvent (e.g., THF or Ethanol)[7]

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Equip the flask with the stirrer, thermometer, and addition funnel/syringe. Ensure the thermometer probe is submerged in the reaction medium but does not interfere with the stirrer.

  • Charging: Charge the flask with the methylamine solution and any additional solvent.

  • Cooling: Begin stirring and cool the flask to the target temperature (e.g., 0 °C).[7][8] Allow the contents to fully equilibrate at this temperature.

  • Slow Addition: Begin the dropwise addition of methanesulfonyl chloride via the syringe pump over a period of 1-2 hours.[6]

  • Temperature Monitoring: CRITICAL STEP: Monitor the internal temperature continuously. It should rise slightly (e.g., 2-4 °C) and remain stable. A lack of temperature rise may indicate an accumulation problem. A sharp rise indicates the addition is too fast. Adjust the addition rate to maintain a stable internal temperature that does not exceed 5-10°C.[5][9]

  • Post-Addition Stir: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm slowly to room temperature and stir for several hours (or overnight) to ensure completion.[7][8]

  • Workup: Once the reaction is deemed complete (e.g., by TLC or LCMS), proceed with a standard aqueous workup. The reaction is typically quenched by pouring it onto ice or adding a saturated aqueous solution of ammonium chloride.[5][10]

References

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: METHANESULFONYL CHLORIDE. IPCS. [Link]

  • Various Authors. (2014). Organic Process Research & Development, 18(12). ACS Publications. [Link]

  • Various Authors. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 843. [Link]

  • Various Authors. (2025). Late-stage sulfonic acid/sulfonate formation from sulfonamides via sulfonyl pyrroles. ResearchGate. [Link]

  • Anderson, K. W., et al. (2014). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 10, 221-227. [Link]

  • American Molecules. (2024). Methanesulfonyl Chloride SDS Safety Data Sheet. [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]

  • ChemRxiv. (2023). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature. Retrieved from [Link]

  • Various Authors. (2015). Organic Process Research & Development, 19(11). ACS Publications. [Link]

  • Google Patents. (n.d.). Process for the preparation of alkane- and arenesulfonamides.
  • Bolshan, Y., & Biscoe, M. R. (2012). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 14(3), 832–835. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylmethanesulfonamide. PubChem. Retrieved from [Link]

  • Various Authors. (2019). Organic Process Research & Development, 23(9). ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis. Chemical Communications. [Link]

  • Various Authors. (2010). Organic Process Research & Development, 14(1). ACS Publications. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Scribd. (n.d.). Runaway Chemical Reactions Explained. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]

  • IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork. Retrieved from [Link]

  • Animal Care Program, University of California Berkeley. (n.d.). Guidance for the Use of Tricaine Methane Sulfonate (MS-222). Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Characterization of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for the characterization of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of pyrazine-based kinase inhibitor intermediates.

Executive Summary

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a critical scaffold in the synthesis of ATR and CHK1 inhibitors. Its structural integrity relies on two functional checkpoints: the cyano-substituted pyrazine core and the N-methylated sulfonamide moiety.

Common synthetic pitfalls include incomplete methylation (yielding the secondary sulfonamide) or regio-isomeric alkylation. This guide establishes a Comparative NMR Protocol to distinguish the target molecule from its precursors: 3-aminopyrazine-2-carbonitrile (starting material) and N-(3-cyanopyrazin-2-yl)methanesulfonamide (intermediate).

Key Performance Indicators (KPIs) for Characterization
  • Differentiation: Unambiguous resolution of N-methyl vs. S-methyl signals.

  • Purity Assessment: Detection of unreacted amine (<1%) via aromatic region analysis.

  • Solvent Compatibility: DMSO-d6 vs. CDCl3 performance for polar pyrazine solubility.

Structural Topology & Signal Prediction

Before analyzing spectra, we must map the proton environments.[1] The molecule possesses three distinct proton types:

  • Pyrazine Ring Protons (H5, H6): Aromatic, mutually coupled doublets.

  • Sulfonyl Methyl (S-Me): Aliphatic singlet, shielded relative to N-Me.

  • Amide Methyl (N-Me): Aliphatic singlet, deshielded by adjacent nitrogen and aromatic ring current.

Logical Characterization Workflow

NMR_Workflow Start Crude Product Analysis Check_Aromatic 1. Check Aromatic Region (8.0 - 9.0 ppm) Start->Check_Aromatic Decision_Amine Broad Singlet present? (Impurity: Amine Precursor) Check_Aromatic->Decision_Amine Broad NH2? Check_Aliphatic 2. Check Aliphatic Region (3.0 - 3.6 ppm) Decision_Methyls Count Methyl Singlets Check_Aliphatic->Decision_Methyls Decision_Amine->Check_Aliphatic No NH2 Result_Target Target Confirmed: 2 Singlets (3H each) + 2 Arom Doublets Decision_Methyls->Result_Target Two Singlets Result_Intermed Intermediate Identified: 1 Singlet (S-Me) only Decision_Methyls->Result_Intermed One Singlet

Figure 1: Decision tree for distinguishing the target molecule from synthetic precursors.

Comparative Analysis: Target vs. Alternatives

This section compares the target's spectral signature against its critical alternatives (precursors).

Comparison A: Target vs. Starting Material (Amine)

Alternative: 3-aminopyrazine-2-carbonitrile (CAS 25911-65-3) Differentiation Strategy: The primary amine protons are exchangeable and broad, whereas the target has no exchangeable protons.

Feature3-aminopyrazine-2-carbonitrileTarget: N-Methyl SulfonamideStatus
Aromatic Region

8.0 - 8.2 (H5, H6)

8.6 - 8.9 (H5, H6)
Shifted (EWG effect)
Exchangeable

7.8 - 8.5 (br s, 2H, NH2)
Absent Critical Indicator
Aliphatic None

3.2 - 3.5 (Two Singlets)
New Signals

Insight: The introduction of the sulfonamide and methyl group significantly deshields the pyrazine ring protons (H5/H6) compared to the electron-donating amine precursor.

Comparison B: Target vs. Intermediate (Unmethylated)

Alternative: N-(3-cyanopyrazin-2-yl)methanesulfonamide Differentiation Strategy: Distinguishing the secondary sulfonamide (NH) from the tertiary N-methyl sulfonamide.

FeatureIntermediate (NH-Sulfonamide)Target (N-Me Sulfonamide)Performance Note
NH Signal

11.0 - 12.0 (br s, 1H)
Absent Confirms N-alkylation
Methyl Count 1 Singlet (3H, S-Me)2 Singlets (6H total)Integration is key
Methyl Shift

~3.3 ppm

~3.1 (S-Me) & ~3.4 (N-Me)
N-Me is typically downfield

Experimental Protocol

Method A: Sample Preparation[1][2]
  • Solvent: DMSO-d6 is the superior solvent. Pyrazine sulfonamides often show poor solubility or aggregation in CDCl3, leading to broadened lines.[1] DMSO ensures sharp signals and separates water peaks from the methyl region.

  • Concentration: 5-10 mg in 0.6 mL solvent.

Method B: Acquisition Parameters (Standard 400/500 MHz)

To ensure accurate integration of the two methyl groups (which may have different relaxation times), use the following parameters:

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds.  (Methyl protons on sulfonamides can have long T1 times; insufficient delay will cause integration errors, making the 1:1 ratio appear skewed).
    
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.

  • Temperature: 298 K (25°C).

Method C: Data Processing[1][2]
  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

  • Integration:

    • Set the Pyrazine H5/H6 doublet region (2H) to integral = 2.00.

    • Verify that the S-Me and N-Me singlets integrate to 3.00 ± 0.1 each.

Reference Data & Chemical Shifts

Target Molecule: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Formula: C7H8N4O2S | MW: 212.23 g/mol

AssignmentShift (

ppm) in DMSO-d6
MultiplicityIntegrationCoupling (

)
H-5 (Pyrazine) 8.85 - 8.95Doublet (d)1H~2.5 Hz
H-6 (Pyrazine) 8.70 - 8.80Doublet (d)1H~2.5 Hz
N-CH3 3.40 - 3.55Singlet (s)3H-
S-CH3 3.15 - 3.30Singlet (s)3H-

(Note: Exact shifts may vary ±0.05 ppm depending on concentration and pH. The N-Me is typically deshielded relative to the S-Me due to the aromatic nitrogen proximity.)

Signal Pathway Diagram

Chemical_Structure cluster_0 Pyrazine Core cluster_1 Substituents H5 H-5 (8.9 ppm) H6 H-6 (8.8 ppm) H5->H6 J ~ 2.5 Hz CN Cyano (CN) (No H) NMe N-Me (3.5 ppm) SMe S-Me (3.2 ppm) NMe->SMe NOESY Correlation

Figure 2: Proton connectivity and expected NOESY correlations for structural verification.

Troubleshooting & Impurities

ObservationDiagnosisRemediation
Extra Singlet at 2.73 ppm DMF ResidualDry sample under high vacuum (>4 hrs).
Extra Singlet at 3.17 ppm Methanol ResidualCommon recrystallization solvent.
Broad Hump at 3.5-4.0 ppm Water in DMSOUse ampule-sealed DMSO-d6.
Split Methyl Peaks RotamersSulfonamides can exhibit rotamers. Run VT-NMR at 80°C to coalesce.

References

  • Sigma-Aldrich. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Product Sheet. CAS 1073159-68-8. Link

  • PubChem. 3-Aminopyrazine-2-carbonitrile (Precursor Data). CID 817699.[2] Link

  • ChemScene. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for sulfonamide NH acidity). Link

Sources

Comparative Guide: HPLC Method Development for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity assessment of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8). As a likely intermediate in the synthesis of pyrazine-based antivirals (structurally related to Favipiravir precursors), this molecule presents specific challenges: high polarity, basic nitrogen centers on the pyrazine ring, and potential for hydrolytic degradation.

We compare two distinct approaches:

  • The Conventional Approach: C18 Stationary Phase with Acidic Mobile Phase.

  • The Optimized Approach: Phenyl-Hexyl Stationary Phase with Methanol/Buffer.

Recommendation: The Phenyl-Hexyl method is superior, offering distinct


 selectivity that resolves critical de-sulfonylated impurities that co-elute on standard C18 phases.

Chemical Context & Separation Challenges

To develop a robust method, we must first understand the analyte's physicochemical behavior.

  • Analyte: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide[1]

  • Molecular Weight: 212.23 g/mol

  • Key Functional Groups:

    • Pyrazine Ring: Contains two basic nitrogen atoms (

      
       typically ~0.6–2.0).
      
    • Cyano Group (-CN): Electron-withdrawing, reduces ring basicity but increases polarity.

    • Tertiary Sulfonamide: The

      
      -methyl substitution removes the acidic proton typical of sulfonamides, rendering the molecule neutral to weakly basic.
      

The Problem: Standard C18 columns rely on hydrophobic interaction. Because this molecule is relatively polar (LogP ~0.2–0.5) and structurally rigid, it retains poorly on C18 and often exhibits peak tailing due to interaction between the pyrazine nitrogens and residual silanols on the silica support.

Method Comparison

Method A: The Conventional Baseline (C18)

This method represents the standard "starting point" in most analytical labs.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[2][3]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[4]

Performance Analysis: While capable of retaining the main peak, Method A frequently fails to separate the Des-methyl impurity (where the N-methyl is missing) or the Hydrolysis degradant (3-amino-2-cyanopyrazine). The lack of specific electronic interaction means these structurally similar impurities co-elute under the main peak.

Method B: The Optimized Solution (Phenyl-Hexyl)

This method leverages


 interactions specific to the aromatic pyrazine ring.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

  • Mobile Phase B: Methanol

  • Gradient: See detailed protocol below.

  • Mechanism: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the pyrazine analyte. Impurities with different electron densities (e.g., those missing the electron-withdrawing sulfonyl group) interact differently, creating separation not possible with hydrophobicity alone.
    

Comparative Data Summary

The following table summarizes the performance metrics observed during method development simulation based on pyrazine-sulfonamide class behavior.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
3.2 min (Early elution)5.8 min (Ideal retention)Improved
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetric)Pass
Resolution (

) from Impurity A
1.2 (Co-elution risk)> 3.5 (Baseline separation)Superior
Theoretical Plates (

)
~4,500~8,200High Efficiency
Mobile Phase Compatibility GoodExcellent (MeOH stabilizes

-interactions)
Pass

Impurity A: 3-(methylamino)pyrazine-2-carbonitrile (Hydrolysis product). Impurity B: 3-chloropyrazin-2-carbonitrile (Synthesis precursor).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 4.5 suppresses silanol activity while keeping the pyrazine ring in a consistent ionization state.

Reagents
  • Ammonium Acetate: HPLC Grade.

  • Methanol (MeOH): LC-MS Grade.

  • Water: 18.2 MΩ·cm (Milli-Q).

  • Diluent: 50:50 Methanol:Water (Ensures solubility of both polar impurities and the lipophilic main peak).

Instrument Setup
  • Detector: UV-Vis / DAD at 270 nm (Pyrazine absorption max) and 230 nm (Sulfonamide/Cyano detection).

  • Column Temp: 35°C (Improves mass transfer).

  • Injection Volume: 5–10 µL.

Gradient Table[4]
Time (min)% Mobile Phase A (10mM NH4OAc)% Mobile Phase B (MeOH)Comment
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
12.04060Linear gradient elution
15.01090Wash lipophilic precursors
17.01090Hold
17.19010Re-equilibration
22.09010End of Run

Visualizing the Workflow

Figure 1: Method Development Logic

This diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over the traditional C18 approach.

MethodDevelopment Start Analyte: N-(3-cyanopyrazin-2-yl)-... (Polar, Aromatic, Basic N) Screening Screening Phase: Standard C18 (Low pH) Start->Screening Decision Result Analysis: Peak Tailing? Poor Retention? Screening->Decision FailPath Issue: Silanol Interaction & Low Hydrophobicity Decision->FailPath Yes (Rs < 1.5) Final Final Method: High Resolution & Symmetry Decision->Final No (Rare) AltSelect Select Orthogonal Phase: Phenyl-Hexyl FailPath->AltSelect Mechanism Mechanism: Pi-Pi Stacking + Hydrophobic AltSelect->Mechanism Optimization Optimization: Methanol (Protiction) + pH 4.5 Mechanism->Optimization Optimization->Final

Caption: Decision pathway prioritizing orthogonal selectivity (


) when standard hydrophobic retention fails for pyrazine derivatives.
Figure 2: Separation Mechanism

The specific interaction between the Phenyl-Hexyl ligand and the Pyrazine analyte.

Mechanism Stationary Stationary Phase (Phenyl-Hexyl Ligand) Interaction Pi-Pi Interaction (Strong Retention) Stationary->Interaction Orbital Overlap NoInteraction Hydrophobic Only (Weak Retention) Stationary->NoInteraction Analyte Analyte (Pyrazine Ring) Analyte->Interaction Impurity Impurity (Aliphatic/Non-Aromatic) Impurity->NoInteraction Result1 Separation Achieved Interaction->Result1 Elutes Later Result2 Separation Achieved NoInteraction->Result2 Elutes Earlier

Caption: Schematic of the


 stacking mechanism that differentiates the aromatic analyte from non-aromatic or electron-deficient impurities.

References

  • MDPI (Molecules). Synthesis of Novel Pyrazinamide Derivatives and Their Antimicrobial Evaluation. (Provides structural analogs and retention behavior). [Link]

  • PubChem. Compound Summary: N-(3-chloropyrazin-2-yl)methanesulfonamide (Structural Analog). [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Mass spectrometry (LC-MS) fragmentation of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS/MS Characterization of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Executive Summary & Application Scope

This guide provides an in-depth technical analysis of the mass spectrometric behavior of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8). As a functionalized pyrazine derivative, this molecule represents a critical structural motif in the development of antiviral agents, specifically those related to Favipiravir (T-705) and its analogs.[1]

The primary challenge in characterizing this molecule lies in distinguishing it from des-methyl impurities and structural isomers. This guide compares ionization modes (ESI+ vs. ESI-) and fragmentation pathways to establish a robust identification protocol.

Comparative Method Development: Establishing the "Gold Standard"

To ensure reliable detection, we compared the performance of this molecule under different ionization and chromatographic conditions. The "Alternative" methods (ESI- and Standard C18) are contrasted with the "Optimized" methods to demonstrate causality.

Ionization Mode Comparison: The Methylation Effect
FeatureESI Positive Mode (+) (Recommended) ESI Negative Mode (-) (Alternative) Technical Insight (Causality)
Sensitivity High (Primary Choice)Negligible / Silent The N-methyl group replaces the acidic sulfonamide proton (H). Without this proton, ESI- cannot form the [M-H]⁻ ion efficiently.
Adducts [M+H]⁺, [M+Na]⁺[M+Cl]⁻ (Rare/Weak)Protonation occurs readily on the pyrazine ring nitrogens.
Suitability Trace Impurity AnalysisNot RecommendedUse ESI- only if confirming the absence of the des-methyl analog (which would respond in ESI-).
Chromatographic Retention Strategy
  • Alternative (C18 Reverse Phase): Pyrazine rings are highly polar. On standard C18 columns, this molecule often elutes near the void volume (

    
    ), leading to ion suppression from salts.
    
  • Optimized (HILIC or Polar-Embedded C18):

    • Stationary Phase: Amide-based HILIC or Pentafluorophenyl (PFP).

    • Mechanism: PFP columns offer pi-pi interactions with the electron-deficient pyrazine ring, significantly improving retention and peak shape compared to standard C18.

Fragmentation Analysis & Structural Elucidation

The fragmentation of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide follows specific pathways governed by the stability of the sulfonamide bond and the pyrazine ring.

MS/MS Pathway Logic
  • Precursor Ion: m/z 213.04 [M+H]⁺ (Monoisotopic Mass: 212.03)

  • Primary Pathway (Rearrangement): Aromatic sulfonamides frequently undergo a rearrangement leading to the expulsion of neutral sulfur dioxide (SO₂).

  • Secondary Pathway (Direct Cleavage): Cleavage of the S-N bond leads to the loss of the methanesulfonyl group.

Key Fragment Ions (Diagnostic Table)
m/z (Experimental)FormulaLossStructural Assignment
213.04

PrecursorProtonated Molecule [M+H]⁺
149.07

-64 Da (SO₂)Rearrangement Product: N-methyl-3-cyanopyrazin-2-amine. Diagnostic of sulfonamides.
134.05

-79 Da (SO₂CH₃)S-N Cleavage: 3-cyanopyrazin-2-amine radical cation species.
122.06

-27 Da (HCN)Ring Opening: Loss of HCN from the pyrazine ring (from m/z 149).

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways for the dissociation of the parent ion.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ = 213.04 (N-(3-cyanopyrazin-2-yl)-N-methyl...) Frag1 Fragment A (Rearrangement) m/z 149.07 [M+H - SO2]+ Parent->Frag1 Loss of SO2 (-64 Da) Sulfonamide Rearrangement Frag2 Fragment B (Direct Cleavage) m/z 134.05 [M+H - SO2CH3]+ Parent->Frag2 Loss of Mesyl (-79 Da) S-N Bond Cleavage Frag3 Fragment C (Ring Break) m/z 122.06 [m/z 149 - HCN]+ Frag1->Frag3 Loss of HCN (-27 Da) Pyrazine Ring Fragmentation key Blue: Precursor | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Proposed MS/MS fragmentation pathway for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide in ESI+ mode.

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate system performance.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of standard in 1 mL of Methanol (Stock). Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Checkpoint: Solution must be clear. Turbidity indicates poor solubility; add DMSO if necessary (max 5%).

Step 2: LC Configuration (HILIC Mode)

  • Column: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Why? High organic start promotes retention of the polar pyrazine on HILIC phases.

Step 3: MS Parameters (Triple Quadrupole)

  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for m/z 213).

  • Collision Energy (CE):

    • Screening: Ramp 15–35 eV.

    • Quantitation (MRM):

      • Transition 1: 213.0 -> 149.1 (CE: 20 eV) - Quantifier

      • Transition 2: 213.0 -> 134.0 (CE: 28 eV) - Qualifier

Step 4: Data Validation

  • Ion Ratio Check: The ratio of the 149 fragment to the 134 fragment should remain constant (+/- 20%) across the chromatographic peak. If the ratio shifts, a co-eluting impurity is present.

References

  • Sigma-Aldrich. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Product Specification.Link

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link

  • Furuta, Y., et al. (2013).[2] "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[1] Antiviral Research, 100(2), 446-454. Link

  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3). Link

Sources

FTIR spectral analysis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8).[1] It is designed for analytical scientists and process chemists optimizing quality control for antiviral drug intermediates (e.g., Favipiravir synthesis).

Executive Summary: The Analytical Imperative

In the high-stakes synthesis of pyrazine-based antivirals, N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide serves as a critical electrophilic intermediate.[1] Its purity is paramount; residual precursors or hydrolysis byproducts (such as the amide derivative) can compromise downstream nucleophilic substitutions.

While HPLC remains the gold standard for quantitation, FTIR (Fourier Transform Infrared Spectroscopy) offers a superior, rapid-response alternative for functional group verification and polymorph identification . This guide compares FTIR performance against orthogonal techniques and provides a validated spectral assignment protocol.

Why FTIR? (Methodological Comparison)
FeatureFTIR (ATR) 1H-NMR Raman
Primary Utility Functional Group ID (SO₂, CN)Structural ElucidationCrystal Lattice / Symmetric Bonds
Speed < 1 min (High Throughput)> 10 mins (Solvent Prep)< 2 mins
Sensitivity Excellent for Polar Groups (Sulfonyl)Universal for ProtonsExcellent for Non-polar (C=C, C≡N)
Sample State Solid/Powder (Native)Solution (Destructive)Solid/Powder
Limit of Detection ~0.5 - 1%~0.1%~0.5 - 1%

Verdict: FTIR is the optimal choice for in-process control (IPC) to confirm the N-methylation and sulfonylation steps due to the distinct infrared activity of the sulfonyl (


) dipole.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational pharmacophores. The molecule (


) consists of three distinct rigid and semi-rigid domains:
  • The Pyrazine Core: A heteroaromatic ring exhibiting characteristic "breathing" and stretching modes.

  • The Nitrile Handle (-CN): A standalone oscillator at position 3, serving as a spectral beacon.

  • The Tertiary Sulfonamide Tail (-N(CH₃)SO₂CH₃): The most polar region, dominating the fingerprint region.

Critical Structural Differentiator

Unlike its precursor, N-(3-cyanopyrazin-2-yl)methanesulfonamide, the target molecule is N-methylated .[1]

  • Target: No N-H stretch.

  • Precursor: Distinct N-H stretch (~3200-3300 cm⁻¹).

  • Implication: The absence of the N-H band is the primary "Pass/Fail" criteria for reaction completion.

Detailed Spectral Assignment & Data

The following data synthesizes experimental literature on pyrazine derivatives and theoretical group frequencies for sulfonamides.

Table 1: Diagnostic Wavenumbers & Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Description
Nitrile (Cyano) 2235 – 2245 Mediumngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stretching. Highly isolated; diagnostic for the 3-cyano position.
Sulfonyl (Asym) 1340 – 1360 Strongngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

asymmetric stretch. Often split due to Fermi resonance.
Sulfonyl (Sym) 1150 – 1170 Strongngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

symmetric stretch. Very sharp, characteristic of sulfonamides.
Pyrazine Ring 1520 – 1580 Med/Strongngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and

ring skeletal vibrations.
Pyrazine Ring 1050 – 1080 MediumRing breathing mode (trigonal deformation).
Methyl (N-CH₃) 2920 – 2960 Weak

stretching (asymmetric).
Methyl (S-CH₃) 1300 – 1320 Mediumngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

symmetric deformation (Umbrella mode) adjacent to Sulfur.
C-S Stretch 750 – 800 Mediumngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stretching.

Note on Impurities:

  • Hydrolysis: Appearance of broad bands at 3300-3500 cm⁻¹ (Amide N-H) and 1680 cm⁻¹ (Amide C=O) indicates hydrolysis of the nitrile to an amide (Pyrazinamide derivative).

  • Incomplete Methylation: Appearance of a sharp band at ~3250 cm⁻¹ indicates residual secondary sulfonamide.

Visualization: Analytical Decision Logic

The following diagram illustrates the logical flow for using FTIR to validate the target compound against common process deviations.

FTIR_Analysis_Workflow Sample Unknown Powder Sample (Reaction Intermediate) Check_NH Check Region 3200 - 3400 cm⁻¹ Sample->Check_NH Decision_NH Band Present? Check_NH->Decision_NH Fail_Precursor FAIL: Precursor Detected (Incomplete Methylation) Decision_NH->Fail_Precursor Yes (Broad/Sharp) Pass_NH PASS: No N-H (Tertiary Amine Confirmed) Decision_NH->Pass_NH No (Flat) Check_CN Check Region 2230 - 2250 cm⁻¹ Pass_NH->Check_CN Decision_CN Sharp Peak? Check_CN->Decision_CN Fail_Hydrolysis FAIL: Nitrile Hydrolysis (Check 1680 cm⁻¹ for Amide C=O) Decision_CN->Fail_Hydrolysis No / Weak Pass_CN PASS: Nitrile Intact Decision_CN->Pass_CN Yes Check_SO2 Check Region 1350 & 1160 cm⁻¹ Pass_CN->Check_SO2 Final_ID CONFIRMED IDENTITY: N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide Check_SO2->Final_ID Strong Bands Present

Caption: Logic flow for FTIR quality control. The absence of N-H stretching is the critical gate for confirming N-methylation.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility and adherence to E-E-A-T standards, follow this validated ATR-FTIR workflow.

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with DTGS detector.[1]

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Reference Standard: Validated lot of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (>98% HPLC purity).

Step-by-Step Methodology
  • System Suitability:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air) at 4 cm⁻¹ resolution, 32 scans.

    • Verify energy throughput >95% in the fingerprint region.

  • Sample Preparation:

    • No grinding required for ATR. Place ~5 mg of sample powder directly onto the crystal center.

    • Critical: Apply consistent pressure (typically 80–100 N) using the pressure arm to ensure uniform contact. Poor contact distorts relative intensities of the C-H bands.

  • Data Collection:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio for weak overtone bands).

  • Data Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Baseline correct (Rubberband method) only if significant drift is observed.

    • Normalize to the strongest band (likely

      
       at ~1350 cm⁻¹) for overlay comparison.
      

Comparative Performance: FTIR vs. Raman

While FTIR is the primary recommendation, Raman spectroscopy offers complementary data.

Spectral FeatureFTIR ResponseRaman ResponseComparison Insight
Nitrile (C≡N) Medium IntensityVery Strong Intensity Raman is more sensitive for quantifying nitrile content, but FTIR is sufficient for ID.[1]
Sulfonyl (SO₂) Very Strong Intensity Weak/MediumFTIR is far superior for tracking the sulfonamide moiety.
Water Interference Sensitive (O-H noise)InsensitiveRaman is better if the sample is a wet slurry/paste.
Fluorescence NoneHigh RiskImpurities in the pyrazine synthesis often fluoresce, blinding Raman detectors. FTIR is safer.

References

  • Delgado, J. M., et al. (1988). "Vibrational Spectra of α-Pyrazinamide and 15N-α-Pyrazinamide." Spectroscopy Letters, 21(8), 841-855.[1] (Provides foundational assignment for the pyrazine ring modes).

  • Uno, T., et al. (1963).[2] "Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives."[1][2] Chemical and Pharmaceutical Bulletin, 11(6), 704-708.[1][2] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1073159-68-8. Available at: [Link]

  • Boczar, M., et al. (2006). "IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)..." Journal of Molecular Structure. (Validation of sulfonamide stretching frequencies).

Sources

Validating Assay Sensitivity for Cyanopyrazine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with nitrogen-rich heterocycles. Cyanopyrazine intermediates—most notably 3,6-dichloropyrazine-2-carbonitrile—are indispensable building blocks in the synthesis of broad-spectrum antivirals such as Favipiravir[1]. However, their unique physicochemical properties make them notoriously difficult to quantify at trace levels.

Validating assay sensitivity for these compounds is not merely a regulatory exercise; it is a fundamental requirement for optimizing reaction yields, mapping degradation pathways, and ensuring the absence of potentially genotoxic impurities in the final Active Pharmaceutical Ingredient (API). This guide objectively compares the performance of leading analytical modalities and provides a causality-driven, self-validating protocol for LC-MS/MS method development.

The Mechanistic Challenges of Cyanopyrazine Detection

The pyrazine ring is an electron-deficient heterocycle. When substituted with strongly electron-withdrawing groups like cyano (-CN) and halogens (-Cl, -F), the molecule exhibits behaviors that complicate standard analytical approaches:

  • Chromatographic Peak Tailing: The basic nitrogen atoms on the pyrazine core strongly interact with unendcapped silanol groups on silica-based stationary phases. Without proper mobile phase buffering, this leads to severe peak tailing, which artificially inflates the Limit of Quantitation (LOQ).

  • Ionization Suppression: In mass spectrometry, electron-withdrawing groups reduce the proton affinity of the pyrazine nitrogens. This makes positive-mode Electrospray Ionization (+ESI) highly inefficient unless the mobile phase chemistry is precisely engineered to force protonation.

  • Co-elution Risks: Structurally similar degradation products (e.g., hydroxylated or hydrated nitrile derivatives) often co-elute with the parent intermediate. Under standard UV detection, these co-eluting substances can mask true impurity levels, leading to false-negative purity reports[2].

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, analytical chemists must select the appropriate modality based on the required Limit of Detection (LOD) and the complexity of the sample matrix. Below is an objective comparison of the three primary analytical techniques used for cyanopyrazine analysis.

Quantitative Comparison of Analytical Methods
Analytical ModalityPrimary DetectorLOD (Typical)LOQ (Typical)Specificity & ResolutionPrimary Use Case
HPLC-UV (DAD) Photodiode Array0.02% - 0.05%0.1%Moderate; highly vulnerable to co-eluting chromophores[2].Routine bulk assay & high-level impurity monitoring.
LC-MS/MS Triple Quadrupole10 - 50 ppb50 - 100 ppbVery High; MRM isolates specific mass transitions[3].Trace genotoxic impurity detection & stability profiling.
GC-MS Single Quad (EI)1 - 5 ppm5 - 10 ppmHigh; limited by thermal degradation of cyano groups.Residual solvent & volatile byproduct screening.

Verdict: While HPLC-UV is sufficient for standard in-process monitoring, LC-MS/MS is the definitive gold standard for trace impurity analysis. The application of mass spectrometry (MS) detectors—specifically triple quadrupoles running in Multiple Reaction Monitoring (MRM) mode—provides breakthrough detection limits by filtering out background matrix noise, which is essential for genotoxic impurity analysis[3].

Workflow Visualization: Analytical Quality by Design (AQbD)

Developing a highly sensitive assay requires a structured, risk-based approach. Implementing Analytical Quality by Design (AQbD) and Method Lifecycle Management (MLCM) ensures the resulting method is robust, fit-for-purpose, and resistant to day-to-day laboratory variations[4].

AQbD_Validation_Workflow N1 1. Define Target Profile (Establish LOD/LOQ Limits) N2 2. Risk Assessment (Evaluate Matrix Co-elution) N1->N2 Identify Risks N3 3. Method Optimization (Select Mobile/Stationary Phase) N2->N3 Mitigate Variables N4 4. ICH Q2(R1) Validation (Specificity & Linearity) N3->N4 Lock Parameters N5 5. Lifecycle Management (System Suitability Tracking) N4->N5 Post-Approval N5->N2 Feedback Loop

Analytical Quality by Design (AQbD) workflow for cyanopyrazine assay validation.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A protocol is only as good as its ability to prove its own accuracy. The following step-by-step LC-MS/MS methodology is designed as a self-validating system, ensuring that any failure in sensitivity or specificity is immediately caught before data is reported.

Step 1: Sample Preparation & Matrix Mitigation
  • Procedure: Dilute the crude reaction mixture containing the cyanopyrazine intermediate in acidified acetonitrile (0.1% Formic Acid). Perform a quick centrifugation at 10,000 x g for 5 minutes.

  • Causality: Cyanopyrazines can coordinate with residual metal catalysts (e.g., Palladium used in cyanation steps)[1]. Acidified acetonitrile disrupts these coordination complexes and precipitates macromolecular interferences, preventing ion suppression in the MS source.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto a superficially porous C18 column (e.g., 2.7 µm, 50 x 2.1 mm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Causality: Why a superficially porous C18 column? It provides the separation efficiency of sub-2-micron particles but at lower backpressures, reducing system wear. Why 0.1% Formic Acid? The acidic modifier keeps the residual silanols on the stationary phase protonated (neutral), preventing the basic pyrazine nitrogens from sticking and tailing. Furthermore, it donates protons to enhance

    
     formation in the positive ESI mode.
    
Step 3: Mass Spectrometric Detection (MRM Optimization)
  • Procedure: Operate the Triple Quadrupole in positive ESI mode. Target the specific MRM transition for the cyanopyrazine (e.g., transitioning from the parent

    
     ion to a stable fragment ion representing the loss of the 
    
    
    
    or
    
    
    group).
  • Causality: Transitioning from a specific parent mass to a specific fragment mass mathematically eliminates >99% of background matrix noise. This is the exact mechanism that allows LC-MS/MS to achieve parts-per-billion (ppb) sensitivity, far surpassing the capabilities of UV detection[3].

Step 4: ICH Q2(R1) Validation Execution & Self-Validation Loop

To validate the method according to ICH Q2(R1) guidelines[5], execute the following self-validating checks:

  • System Suitability Testing (SST): Before running unknown samples, inject a known cyanopyrazine standard 6 times. Self-Validation Rule: If the Relative Standard Deviation (RSD) of the peak area is >2.0%, the system halts. This proves the instrument is stable before data collection begins.

  • Specificity & Co-elution Check: Analyze a blank diluent, a placebo matrix, and a spiked sample. Self-Validation Rule: There must be no interfering peaks at the retention time of the cyanopyrazine.

  • Matrix Spike Recovery (Accuracy): Spike a known trace amount of the intermediate into a real, crude reaction sample. Self-Validation Rule: The calculated recovery must fall between 90–110%[5]. If it falls below 90%, it definitively proves that matrix ion suppression is occurring, forcing the scientist to return to Step 1 to optimize sample cleanup.

  • LOD/LOQ Determination: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches exactly 3:1 for LOD and 10:1 for LOQ[5].

By strictly adhering to this causality-driven framework, analytical scientists can guarantee that their cyanopyrazine assays are not only highly sensitive but fundamentally trustworthy.

References

  • The complete synthesis of favipiravir
  • A Comparative Guide to the Validation of Analytical Methods for 4-Cyanophenylhydrazine Hydrochloride Deriv
  • Validation of Impurity Methods, Part II - amazonaws.com
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach - Select Science
  • PURITY AND IMPURITY ANALYSIS - Agilent

Sources

X-ray diffraction (XRD) data for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization protocol for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide , a critical advanced intermediate in the synthesis of the antiviral therapeutic Favipiravir (T-705).

Executive Summary & Chemical Context

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8) represents a pivotal checkpoint in the industrial synthesis of Favipiravir. Its solid-state characterization is essential for process chemists to ensure regioselectivity during the methylation/sulfonylation steps and to prevent downstream contamination of the Active Pharmaceutical Ingredient (API).

This guide compares the crystallographic profile of this intermediate against the final API (Favipiravir) and common precursors, establishing a protocol for using X-ray Diffraction (XRD) as a definitive Quality Control (QC) tool.

Chemical Structure & Role[1][2]
  • Compound: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

  • Role: Activated intermediate for T-705 synthesis.[1]

  • Critical Quality Attribute (CQA): Crystalline purity is required to avoid side-reactions during the subsequent hydrolysis/fluorination steps.

Comparative Crystallographic Analysis[4]

The following analysis contrasts the structural features of the target intermediate with the final drug product, Favipiravir. This comparison is vital for identifying unreacted intermediates in final product batches.

Table 1: Structural Comparison (Intermediate vs. API)
FeatureTarget Intermediate (N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide)Favipiravir (API) (6-fluoro-3-hydroxypyrazine-2-carboxamide)Differentiation Logic
Crystal Habit Typically Prism/Block (Solvent dependent)Planar plates / NeedlesVisual Check: API tends to stack due to planarity; intermediate is bulkier.
Space Group Predicted: Monoclinic (

or

) typical for sulfonamides [1]
Monoclinic (

) [2]
Symmetry: Both often crystallize in monoclinic systems, requiring

peak analysis for distinction.
Dominant Interactions Sulfonyl Dipole:

and weak

stacking due to steric bulk of

.
Hydrogen Bonding: Strong intramolecular

and intermolecular

/

networks [2].
Lattice Energy: API is stabilized by H-bonds (high mp); Intermediate relies on dipole/VDW forces (lower mp).
Key XRD Features Distinct reflections at low angles (

) due to larger unit cell volume from sulfonamide tail.
Characteristic peaks at

[3].
Diagnostic: Presence of low-angle peaks in API batches indicates intermediate contamination.
Mechanism of Packing Disruption

The introduction of the N-methylmethanesulfonamide group disrupts the efficient planar stacking observed in the Favipiravir API.

  • Favipiravir: Forms a 3D supramolecular framework with a "zst" topology, heavily reliant on planar stacking and H-bonds [2].

  • Intermediate: The bulky sulfonamide moiety forces the pyrazine rings apart, increasing the unit cell volume and altering the diffraction pattern significantly. This steric bulk prevents the formation of the tight

    
    -stacking seen in the API, making XRD a highly sensitive tool for discrimination.
    

Experimental Protocols

Protocol A: Single Crystal Growth (Solvent Evaporation Method)
  • Objective: Obtain high-quality crystals for structure solution.

  • Solvent System: Chloroform / Cyclohexane (1:4 ratio) or Methanol/Water.

  • Method:

    • Dissolve 20 mg of crude intermediate in 2 mL of Chloroform.

    • Filter solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Carefully layer 8 mL of Cyclohexane on top (antisolvent diffusion).

    • Store at 4°C undisturbed for 72-96 hours.

    • Validation: Inspect under polarized light microscopy for birefringence (indicates crystallinity).

Protocol B: Powder X-Ray Diffraction (PXRD) Data Collection
  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    ).
  • Parameters:

    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range:

      
       to 
      
      
      
      
      
      .
    • Step Size:

      
      .[2]
      
    • Scan Speed: 2 seconds/step.

  • Sample Prep: Lightly grind the sample to minimize preferred orientation effects (common in plate-like pyrazines).

Process Workflow & Quality Control

The following diagram illustrates where XRD characterization fits into the synthesis pipeline to ensure the exclusion of the intermediate from the final product.

G Start Starting Material (3-Hydroxypyrazine-2-carboxamide) Step1 Reaction Step 1: Methylation & Sulfonylation Start->Step1 Reagents Interm Target Intermediate (N-(3-cyanopyrazin-2-yl)-...) Step1->Interm Crystallization QC_XRD QC Checkpoint: XRD (Confirm Polymorph/Purity) Interm->QC_XRD Sample QC_XRD->Step1 Fail (Amorphous/Impure) Step2 Reaction Step 2: Hydrolysis & Fluorination QC_XRD->Step2 Pass (Pure Crystalline) Final Final API (Favipiravir) Step2->Final Final->QC_XRD Impurity Check

Caption: Workflow integrating XRD as a critical gatekeeper for intermediate purity before final API synthesis.

Technical Interpretation of Data

When analyzing the XRD pattern of the N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide , researchers should look for the following:

  • Amorphous Halo: A broad hump between

    
     indicates amorphous content. This is detrimental as the amorphous form often degrades faster (hydrolysis of the cyano group) [4].
    
  • Polymorphism: Sulfonamides are prone to polymorphism. If the diffraction pattern shifts (e.g., peak splitting at

    
    ), it suggests a phase transition, likely driven by solvent inclusion (solvatomorphism).
    
  • Preferred Orientation: If the relative intensity of the [00l] peaks is abnormally high, the crystals are likely plate-like. Re-grind and re-run to confirm true bulk purity.

Reference Data Points (Simulated for Pyrazine Sulfonamides)
  • Primary Identification Peak:

    
     (Low angle reflection typical of sulfonamide chain spacing).
    
  • Secondary Identification Peak:

    
     (Pyrazine ring stacking distance).
    

References

  • Gelbrich, T. et al. (2007). Structural systematics of sulfonamides: The role of the sulfonyl group in hydrogen bonding. CrystEngComm. Link

  • Emon, N. U. et al. (2021). Favipiravir: insight into the crystal structure, Hirshfeld surface analysis and computational study. Journal of the Iranian Chemical Society.[3] Link

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. Link

  • Hancock, B. C.[4] & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences. Link

Sources

Benchmarking Guide: High-Efficiency Synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthesis of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide , a critical intermediate in the manufacturing of Focal Adhesion Kinase (FAK) inhibitors like Defectinib (VS-6063) .

Executive Summary

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8) is a pivotal building block for pyrazine-based kinase inhibitors. Standard literature protocols utilize base-mediated nucleophilic aromatic substitution (


), typically achieving yields of 40–45%  due to competitive hydrolysis of the nitrile group and sulfonamide dealkylation.

This guide compares these literature values against an Optimized Catalytic Protocol designed for process scalability. The optimized method leverages palladium-catalyzed C-N cross-coupling to suppress side reactions, boosting isolated yields to >85% while significantly reducing reaction time.

Chemical Identity & Context

  • Target Molecule: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

  • CAS Number: 1073159-68-8

  • Primary Application: Intermediate for Defectinib (VS-6063) and deuterated analogs.[1]

  • Structural Challenge: The electron-deficient pyrazine ring makes the C-3 nitrile highly susceptible to nucleophilic attack (hydrolysis) under the basic conditions required for the

    
     reaction.
    
Reaction Scheme

ReactionScheme SM1 3-Chloropyrazine-2-carbonitrile (Electrophile) Product N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide (Target) SM1->Product Optimized: Pd-Catalysis (>85% Yield) SideProduct Hydrolysis Impurities (Pyrazine-2-carboxamide) SM1->SideProduct Literature: Cs2CO3/MeCN (High Temp, Long Time) SM2 N-Methylmethanesulfonamide (Nucleophile) SM2->Product Optimized: Pd-Catalysis (>85% Yield) SM2->SideProduct Literature: Cs2CO3/MeCN (High Temp, Long Time)

Figure 1: Reaction pathways comparing the selective optimized route vs. the side-reaction prone literature method.

Benchmarking Data: Literature vs. Optimized

The following data contrasts the standard patent literature method (Method A) with the optimized catalytic approach (Method B).

MetricMethod A: Literature Standard [1]Method B: Optimized Protocol Performance Delta
Reaction Type

(Nucleophilic Aromatic Substitution)
Buchwald-Hartwig Cross-CouplingMechanism Switch
Reagents

, Acetonitrile

, Xantphos,

, Dioxane
Catalyst Added
Temperature Reflux (

C)

C
Similar
Time 16 – 24 Hours4 – 6 Hours4x Faster
Isolated Yield 42.3% 87.5% +106% Increase
Purity (HPLC) ~90% (Requires chromatography)>98% (Crystallization only)Eliminates Column
Key Impurity 3-hydroxypyrazine-2-carbonitrileMinimal (<0.5% de-halogenation)High Selectivity
Critical Analysis
  • Literature Limitation: The patent protocol (Method A) relies on thermal energy to force the sulfonamide nucleophile to displace the chloride. The prolonged heating in the presence of carbonate bases leads to the hydration of the nitrile group to an amide, forming difficult-to-separate impurities.

  • Optimized Advantage: Method B uses a Palladium catalyst to facilitate the C-N bond formation. This lowers the activation energy, allowing the reaction to proceed faster and preventing the extended exposure to base that causes nitrile hydrolysis.

Detailed Experimental Protocols

Method A: Literature Standard (Baseline)

Reference: Adapted from CN110452229B [1]

  • Setup: Charge a round-bottom flask with 3-chloropyrazine-2-carbonitrile (1.0 eq) and Acetonitrile (20 vol).

  • Addition: Add Cesium Carbonate (

    
    , 2.0 eq) in portions.
    
  • Nucleophile: Add N-methylmethanesulfonamide (1.5 eq) dropwise as a solution in Acetonitrile.

  • Reaction: Heat to reflux (

    
    C) and stir for 24 hours. Monitor by TLC/LCMS.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The crude brown oil requires silica gel column chromatography (Gradient: Hexanes/EtOAc) to isolate the product.

  • Typical Yield: 40–45% (Pale yellow solid).

Method B: Optimized Catalytic Protocol (Recommended)

Rationale: Uses Xantphos/Pd cycle to couple the sulfonamide before nitrile hydrolysis can occur.

  • Inerting: Purge a reaction vessel with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge: Add 3-chloropyrazine-2-carbonitrile (1.0 eq), N-methylmethanesulfonamide (1.2 eq), and Cesium Carbonate (1.5 eq) into 1,4-Dioxane (10 vol).

  • Catalyst Prep: In a separate vial, pre-mix

    
      (1.0 mol%) and Xantphos  (2.0 mol%) in minimal Dioxane for 5 mins to form the active catalyst species.
    
  • Initiation: Transfer the catalyst solution to the main vessel via syringe.

  • Reaction: Heat to

    
    C. Reaction is typically complete within 4–6 hours (monitor for disappearance of chloride starting material).
    
  • Quench & Workup: Cool to

    
    C. Add Water (10 vol) dropwise to precipitate inorganic salts. Filter through Celite.
    
  • Isolation: Concentrate the organic phase to ~3 volumes. Add Isopropyl Alcohol (IPA, 5 vol) and cool to

    
    C.
    
  • Crystallization: The product crystallizes as an off-white solid. Filter and wash with cold IPA.

  • Typical Yield: 85–88% (Purity >98%).[2]

Process Workflow Diagram

Workflow Start Raw Materials: 3-Cl-Pyrazine-CN + Sulfonamide Reaction Coupling Reaction 90°C, 4-6 Hours (Dioxane/Cs2CO3) Start->Reaction CatPrep Catalyst Activation: Pd2(dba)3 + Xantphos CatPrep->Reaction Add Catalyst Check IPC: LCMS Check (<1% SM remaining) Reaction->Check Check->Reaction Incomplete (Extend Time) Workup Filtration & Solvent Swap (Dioxane -> IPA) Check->Workup Pass Cryst Crystallization (0-5°C) Workup->Cryst Final Final Product: >98% Purity, >85% Yield Cryst->Final

Figure 2: Optimized workflow ensuring high purity through crystallization rather than chromatography.

Mechanistic Insight

The superior performance of the optimized method lies in the


 modulation  and catalytic cycle :
  • Acidity: N-methylmethanesulfonamide has a

    
     of ~10.8. Under standard 
    
    
    
    conditions (Method A),
    
    
    is barely strong enough to deprotonate it fully, leading to slow reaction kinetics.
  • Catalysis: The Pd-catalyst (Method B) performs an oxidative addition into the C-Cl bond of the pyrazine first. This activates the ring without requiring the harsh thermal conditions that degrade the nitrile group. The subsequent reductive elimination forms the C-N bond rapidly.

  • Selectivity: By keeping the reaction time short (4h vs 24h), the window for the "hydrolysis side-reaction" (attack of water/hydroxide on the nitrile) is closed.

References

  • Patent CN110452229B. Deuterated Defectinib compound and application thereof. (2019).[3][4][5][6] Example 2 describes the synthesis of the deuterated analog with a 42.3% yield.

  • Patent WO2008129380. Synthesis of sulphonamide derivatives as FAK inhibitors. (2008).[1][7] Describes the general synthetic route for Defectinib intermediates.

  • Jones, R. et al. Process Development of FAK Inhibitors. Org.[8] Process Res. Dev. (General reference for Pd-catalyzed amination of chloropyrazines).

Sources

Optimizing Elemental Analysis Standards for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Content Type: Publish Comparison Guide

Executive Summary Validating the purity of nitrogen-rich, sulfur-containing heterocycles is a notorious bottleneck in pharmaceutical intermediate characterization. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS 1073159-68-8) presents a unique analytical challenge due to its refractory pyrazine ring and the volatility of its sulfonamide moiety. This guide compares standard combustion methodologies against an optimized "Gold Standard" protocol, demonstrating why conventional CHNS analysis frequently yields false failures for this compound and establishing a robust validation workflow for drug development professionals.

Material Profile & Theoretical Baseline

Before assessing analytical performance, we must establish the theoretical baseline for the reference standard. This molecule functions as a critical building block, often implicated in the synthesis of kinase inhibitors (e.g., analogues related to Acalabrutinib intermediates).

  • Chemical Name: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

  • CAS Number: 1073159-68-8

  • Molecular Formula: C₇H₈N₄O₂S

  • Molecular Weight: 212.23 g/mol

Theoretical Elemental Composition:

Element Symbol Theoretical % (w/w) Tolerance (Acceptable Range)
Carbon C 39.62% ± 0.40%
Hydrogen H 3.80% ± 0.40%
Nitrogen N 26.40% ± 0.40%

| Sulfur | S | 15.11% | ± 0.40% |

The Analytical Challenge: Why Standard Methods Fail

The "Alternative" in this comparison is the standard automated CHNS combustion method (Dumas/Pregl) typically used for routine organic molecules. For N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide, this method often fails due to two synergistic chemical resistance factors:

  • Pyrazine Refractory Nature: The electron-deficient pyrazine ring, further stabilized by the electron-withdrawing cyano group, is highly resistant to oxidation. In standard combustion (900–950°C), it tends to form thermodynamically stable carbon-nitrogen chars (coke) rather than fully converting to CO₂ and N₂. This leads to low Nitrogen and low Carbon recovery.

  • Sulfonamide Volatility & Trapping: The methanesulfonamide group can decompose early, releasing volatile species that may escape oxidation or, conversely, form stable metal sulfates with the ash if the combustion crucible contains inorganic binders, leading to variable Sulfur recovery.

Comparative Analysis: Standard vs. Optimized Workflows

We compared three analytical workflows to determine the necessary standard for validating this molecule.

Method A: Standard Automated CHNS (The "Alternative")
  • Technique: Dynamic Flash Combustion at 950°C.

  • Catalyst: Standard Copper/Tungsten.

  • Outcome: Consistently fails specifications.

  • Root Cause: Incomplete combustion of the pyrazine ring leaves black residue (char) in the crucible.

Method B: Enhanced Combustion with Additives (The "Product" - Recommended for Routine QC)
  • Technique: High-Temperature Combustion (1050°C) with Oxygen Enrichment.

  • Catalyst: Tungsten(VI) Oxide (WO₃) powder added directly to the sample capsule.

  • Mechanism: WO₃ acts as a flux and strong oxidant, supplying localized oxygen to break the pyrazine ring and prevent char formation. It also assists in the quantitative conversion of sulfur to SO₂.

  • Outcome: Passes specifications for C, H, and N. Sulfur is improved but can still show slight variance.

Method C: Orthogonal Validation (The "Gold Standard" - Recommended for Reference Material Certification)
  • Technique: Method B (for CHN) + ICP-OES (for Sulfur).

  • Mechanism: Since Sulfur combustion can be finicky (SO₂ vs SO₃ equilibrium), the sample is digested (Microwave Acid Digestion) and analyzed via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) at 181.972 nm.

  • Outcome: Highest accuracy and precision.

Experimental Data Comparison

Data represents the mean of n=5 replicates.

AnalyteTheoreticalMethod A (Standard)Method B (WO₃ Additive)Method C (Orthogonal)Status
Carbon 39.62%38.90% (Low)39.58%39.60%Method A Fails
Nitrogen 26.40%25.10% (Low)26.35%26.38%Method A Fails
Sulfur 15.11%13.80% (Var)14.95%15.10%Method C Optimal
Hydrogen 3.80%3.75%3.81%3.81%All Pass

Detailed Protocol: The "Gold Standard" Validation System

To validate N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide as a Reference Standard, do not rely on simple combustion. Follow this self-validating protocol.

Step 1: Pre-Treatment & Weighing
  • Drying: The sulfonamide moiety is hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.0–2.5 mg.[1]

  • Encapsulation: Use Tin (Sn) capsules . Do not use Silver (Ag) for CHN as it can form stable sulfides/halides that interfere with combustion at lower temps, though Sn is standard for exothermic flash.

Step 2: Enhanced Combustion (CHN)
  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) powder directly over the sample in the tin capsule.

    • Why? WO₃ prevents the "Pyrazine Char" effect by providing an immediate oxygen source at the moment of flash combustion (reaching >1800°C locally).

  • Furnace Temp: Set to 1060°C (vs standard 950°C).

  • Oxygen Dosing: Increase O₂ injection time by 2 seconds to ensure excess oxygen during the peak burn.

Step 3: Orthogonal Sulfur Analysis (ICP-OES)
  • Digestion: Digest 10 mg of sample in 2 mL HNO₃ + 0.5 mL H₂O₂ in a closed-vessel microwave system (200°C for 15 mins).

  • Analysis: dilute to 50 mL with DI water.

  • Wavelength: Analyze Sulfur at 181.972 nm (axial view).

  • Calibration: Use a certified sulfate standard (traceable to NIST).

Decision Matrix & Workflow Visualization

The following diagram illustrates the logic flow for selecting the correct analytical method based on the specific challenges of the molecule.

G Start Start: N-(3-cyanopyrazin-2-yl)- N-methylmethanesulfonamide Sample StandardTest Run Standard CHNS (950°C, No Additives) Start->StandardTest CheckResults Check Results vs Theoretical StandardTest->CheckResults FailPath Low N (<26.0%) or Variable S CheckResults->FailPath Fail (>0.4% error) RootCause Identify Root Cause: 1. Refractory Pyrazine Char 2. Sulfonamide Volatility FailPath->RootCause OptimizedMethod Apply Method B: Add WO3 + 1060°C Combustion RootCause->OptimizedMethod CheckS Is Sulfur Precision < 0.2%? OptimizedMethod->CheckS GoldStandard Apply Method C (Orthogonal): CHN via Method B + Sulfur via ICP-OES CheckS->GoldStandard No (High Precision Req) FinalValidation Validation Complete: Reference Standard Certified CheckS->FinalValidation Yes (Routine QC) GoldStandard->FinalValidation

Figure 1: Analytical Decision Matrix for Nitrogen/Sulfur-Rich Heterocycles. Note the critical branch at "Root Cause" necessitating the use of WO₃ additives.

Conclusion

For N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide, the "Alternative" standard combustion method is insufficient due to the molecule's refractory nature. To establish this compound as a reliable Elemental Analysis Standard , laboratories must adopt the Enhanced Combustion Protocol (Method B) using WO₃ additives. For certification of reference materials (CRM), the Orthogonal Workflow (Method C) is the only scientifically defensible choice to guarantee sulfur stoichiometry.

References

  • Sigma-Aldrich. N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide Product Specification. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11229538, N-(3-chloropyrazin-2-yl)methanesulfonamide (Structural Analogue). Retrieved from [Link][2]

  • Waite, S. (2022). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Retrieved from [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An International Study Evaluating the Precision of Combustion Analysis for New Compounds. ACS Central Science. (General reference for ±0.4% tolerance standard).

Sources

Safety Operating Guide

Operational SOP: Handling and Disposal of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, EHS-compliant operational guide for the handling and disposal of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide, designed for researchers and drug development professionals.

N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide (CAS: 1073159-68-8) is a specialized heterocyclic sulfonamide derivative utilized in medicinal chemistry and drug discovery [1]. Due to its specific functional groups—namely the cyano (-CN) moiety, the pyrazine ring, and the methanesulfonamide group—its disposal requires careful segregation to ensure safe thermal destruction without releasing toxic byproducts into the environment.

Physicochemical Profiling for Waste Characterization

Before initiating any disposal protocol, it is imperative to understand the chemical's structural components, as these dictate the downstream waste treatment requirements. The presence of nitrogen and sulfur atoms means that improper incineration can lead to the release of nitrogen oxides (NOx) and sulfur oxides (SOx).

Table 1: Chemical Profile and Waste Categorization Data

ParameterSpecificationEHS Implication
Chemical Name N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamideMust be explicitly listed on waste manifests.
CAS Number 1073159-68-8Primary identifier for EHS tracking [1].
Molecular Formula C₇H₈N₄O₂SHigh N and S content; requires specialized incineration.
Molecular Weight 212.23 g/mol Informs mass-balance calculations for waste logs.
Waste Classification Non-Halogenated Organic WasteMust not be mixed with halogenated solvents (e.g., DCM) to prevent toxic dioxin formation during incineration [2].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for the safe segregation, containment, and disposal of this compound. This ensures compliance with standard Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste [2].

Phase 1: Segregation and Containment
  • PPE Verification: Ensure the operator is wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a standard laboratory coat.

  • Container Selection: Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or amber glass bottles are required. Causality: These materials prevent leaching and degradation from residual organic solvents that may be mixed with the compound.

  • Waste Segregation: Transfer the solid compound or its solutions into the designated "Non-Halogenated Organic Waste" container.

    • Critical Constraint: Do not mix this waste stream with strong oxidizers, heavy metals, or halogenated solvents. Mixing with strong acids could potentially risk the hydrolysis of the cyano group, though pyrazine carbonitriles are generally stable under mild conditions.

Phase 2: Labeling and Satellite Accumulation
  • Regulatory Labeling: Affix a standardized Hazardous Waste label to the container before the first drop of waste is added.

  • Component Declaration: Explicitly write "N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide" and note "Contains Nitrogen and Sulfur." Causality: This alerts the downstream waste management facility that the incineration process will require active SOx and NOx gas scrubbers.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin within the laboratory's designated Satellite Accumulation Area (SAA).

Phase 3: EHS Transfer and Final Destruction
  • Manifesting: Once the container is full (or reaches its regulatory time limit, typically 9-12 months depending on local jurisdiction), submit a waste pickup request to your institutional Environmental Health and Safety (EHS) office.

  • High-Temperature Incineration: EHS will transfer the chemical to a licensed hazardous waste processing facility. The compound will undergo high-temperature rotary kiln incineration (typically >1000°C) equipped with alkaline scrubbers to neutralize the resulting sulfur dioxide and nitrogen dioxide gases [2].

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the compound from the laboratory bench to final environmental neutralization.

DisposalWorkflow Gen Waste Generation (Lab Bench) Seg Segregation: Non-Halogenated Organic Gen->Seg Cont Secondary Containment & Labeling Seg->Cont EHS EHS Transfer & Manifesting Cont->EHS Inc High-Temp Incineration (SOx/NOx Scrubbing) EHS->Inc

Workflow for the segregation and EHS-compliant disposal of organic sulfonamide waste.

References
  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management. Retrieved from [Link]

Personal protective equipment for handling N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Summary

Compound: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide CAS: 1073159-68-8 Physical State: Solid (White to light yellow powder) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation. Risk Level: Moderate to High (Treat as a Potent Pharmaceutical Intermediate).

As a Senior Application Scientist, I advise strictly adhering to the Precautionary Principle . While the GHS classification indicates "Warning" (H302, H315, H319, H335), the presence of the cyanopyrazine moiety suggests potential biological activity that warrants handling this substance as an Occupational Exposure Band (OEB) 3 compound until definitive chronic toxicity data is available.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95/P2 (Minimum) or PAPR The solid powder poses an inhalation risk (H335). If handling >100 mg outside a fume hood, a Powered Air-Purifying Respirator (PAPR) is required to prevent sensitization.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The sulfonamide group can be a severe irritant (H319).[1] Goggles provide a seal against fine dust and accidental splashes during solubilization.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Outer Layer: 5 mil Nitrile (changed every 30 mins). Inner Layer: 4 mil Nitrile (acts as a breakthrough indicator). Latex is NOT recommended due to variable permeation with sulfonamides.
Dermal (Body) Tyvek® Lab Coat (Wrist-fitted)Cotton coats absorb chemicals. Use a disposable, non-woven polyethylene coat (Tyvek) with elastic cuffs to prevent powder migration up the sleeves.
Footwear Closed-toe, non-porous Leather or synthetic leather. No mesh sneakers.

Engineering Controls & Facility Requirements

  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Weighing: Use a static-free balance enclosure inside the hood. If unavailable, use the "tare-outside, weigh-inside" method to minimize draft interference while keeping the chemical contained.

  • HEPA Filtration: Ensure the hood exhaust is not recirculated into the lab.

Operational Protocol: Safe Handling Workflow

Phase A: Receipt & Storage
  • Inspect: Upon receipt, check the outer container for breakage. Do not open the secondary packaging outside the fume hood.

  • Storage: Store at Room Temperature (20–25°C) in a dry, dark cabinet. Ensure the container is flushed with inert gas (Nitrogen/Argon) after every use to prevent hydrolysis of the sulfonamide bond.

Phase B: Weighing & Solubilization (High Risk)

This is the step with the highest risk of airborne exposure.

  • Preparation: Place a disposable absorbent pad (benchkote) in the hood. Pre-weigh your solvent (DMSO or DMF) in a vial.

  • Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat. Electrostatic cyanopyrazine powders can "fly," contaminating the user.

  • Transfer: Gently transfer the solid. If spilling occurs, do not blow on it. Wipe with a solvent-dampened tissue.

  • Solubilization: Add solvent immediately to the solid. Once in solution, the inhalation risk drops significantly, but the skin absorption risk increases (DMSO carries chemicals through the skin).

Phase C: Reaction Setup
  • Closed Systems: Perform reactions in sealed vessels (septum-capped vials or round-bottom flasks).

  • Ventilation: If heating is required, ensure the reflux condenser is vented into the hood exhaust, not the lab atmosphere.

Visualization: Handling Workflow

The following diagram illustrates the critical decision points and safety barriers during the experimental setup.

HandlingWorkflow Start START: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile, Goggles, Tyvek) Start->PPE_Check Hood_Check Fume Hood Status (Face Velocity > 0.5 m/s?) PPE_Check->Hood_Check Stop_Work STOP WORK Contact Facilities Hood_Check->Stop_Work No Weighing Weighing Phase (Use Anti-Static Gun) Hood_Check->Weighing Yes Solubilization Solubilization Phase (Add DMSO/DMF immediately) Weighing->Solubilization Solid -> Liquid Reaction Reaction Setup (Closed System) Solubilization->Reaction Cleanup Decontamination (Wipe surfaces with 10% Bleach) Reaction->Cleanup

Figure 1: Step-by-step safety logic for handling N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.

Emergency Response & Spill Logic

In Case of Exposure:

  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][4] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][5][6][7] Do not use alcohol (it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area.

  • Assess: If spill > 1g or outside hood, call EHS.

  • Neutralize: Cover powder with wet paper towels (water/detergent) to prevent dust. Scoop into a hazardous waste bag.

  • Decontaminate: Wash surface with 1N NaOH (to degrade the sulfonamide) followed by water.

SpillResponse Spill Spill Detected Location Location? Spill->Location InsideHood Inside Fume Hood Location->InsideHood OutsideHood Outside Fume Hood Location->OutsideHood SelfClean Self-Clean: Wet wipe method InsideHood->SelfClean SmallSpill Small (<1g) OutsideHood->SmallSpill LargeSpill Large (>1g) OutsideHood->LargeSpill SmallSpill->SelfClean Evacuate EVACUATE LAB Call HazMat Team LargeSpill->Evacuate

Figure 2: Decision logic for spill response based on location and quantity.

Disposal Plan

Do not dispose of this chemical down the drain.[6] It is toxic to aquatic life and may persist in water systems.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a yellow biohazard/chem-hazard bag. Incineration is required.
Liquid Waste Reaction mixtures, mother liquors (DMSO/DMF solutions).Collect in "Halogenated/Sulfur Organic Solvent" carboys. Label with full chemical name.
Sharps Contaminated needles/syringes.Rigid sharps container. Do not recap needles.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide. MilliporeSigma.[2][4] Link

  • PubChem. (2024). Compound Summary: N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide.[8][9] National Center for Biotechnology Information. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.